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  • Product: 4-Chloro-2-fluorobenzenesulfonamide
  • CAS: 852664-20-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Characterization, and Application of 4-Chloro-2-fluorobenzenesulfonamide

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, structure, and synthesis of 4-Chloro-2-fluorobenzenesulfonamide. Movi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, structure, and synthesis of 4-Chloro-2-fluorobenzenesulfonamide. Moving beyond a simple data sheet, this guide offers practical, field-proven insights into its preparation and characterization, contextualizing its utility as a strategic building block in modern pharmaceutical research.

Introduction: The Strategic Value of Halogenated Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the backbone of numerous antibacterial, diuretic, and anticonvulsant drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its stable, tetrahedral geometry, makes it an excellent mimic for tetrahedral intermediates in enzymatic reactions, most notably in the inhibition of carbonic anhydrases.[1]

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, offers a powerful tool to fine-tune the physicochemical properties of drug candidates.[2] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[2] Chlorine, while also electronegative, significantly increases lipophilicity, which can improve membrane permeability and alter a compound's pharmacokinetic profile.[3][4]

4-Chloro-2-fluorobenzenesulfonamide combines these features into a single, versatile scaffold. While not as extensively documented as simpler analogs, its unique substitution pattern presents an attractive starting point for library synthesis and lead optimization. This guide provides a robust framework for its synthesis from a commercially available precursor, details the expected analytical characterization, and discusses its potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

The foundational attributes of 4-Chloro-2-fluorobenzenesulfonamide dictate its behavior in both chemical reactions and biological systems. While extensive experimental data is not widely published, its key properties can be reliably predicted based on its structure and comparison with analogous compounds.

Structural Representation

The molecule consists of a benzene ring substituted with a chlorine atom at position 4, a fluorine atom at position 2, and a sulfonamide group (-SO₂NH₂) at position 1.

Caption: 2D Structure of 4-Chloro-2-fluorobenzenesulfonamide.

Key Physicochemical Data

The following table summarizes the core chemical properties.

PropertyValueSource
IUPAC Name 4-chloro-2-fluorobenzenesulfonamide-
CAS Number Not assigned-
Molecular Formula C₆H₅ClFNO₂SCalculated
Molecular Weight 209.62 g/mol Calculated
Physical Form Solid (Predicted)Inferred from[5]
Topological Polar Surface Area 68.5 ŲInferred from[6][7]

Recommended Synthesis Protocol

Principle: The most direct and reliable method for preparing primary sulfonamides is the reaction of a sulfonyl chloride with an amine source. In this case, the commercially available precursor, 4-chloro-2-fluorobenzenesulfonyl chloride, serves as the ideal starting material. The reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Starting Material: 4-Chloro-2-fluorobenzenesulfonyl chloride (CAS: 141337-26-0).[8]

Caption: Workflow for the synthesis of 4-Chloro-2-fluorobenzenesulfonamide.

Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 4-chloro-2-fluorobenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF).[5] Cool the flask to 0-5°C using an ice-water bath.

    • Causality: The use of an ice bath is critical to control the exothermicity of the reaction between the sulfonyl chloride and ammonia, preventing side reactions and degradation. Anhydrous solvent prevents premature hydrolysis of the reactive sulfonyl chloride.

  • Ammonolysis: Add concentrated ammonium hydroxide (approx. 5-10 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality: A large excess of ammonium hydroxide ensures the reaction goes to completion and neutralizes the HCl byproduct that is formed, driving the equilibrium towards the product.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

    • Causality: The product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous phase, allowing for efficient separation from inorganic salts (ammonium chloride) and excess ammonia.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: The brine wash helps to remove residual water from the organic phase. Drying agents remove all traces of water before solvent evaporation to yield a crude solid.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-Chloro-2-fluorobenzenesulfonamide as a crystalline solid.

Safety and Handling
  • Precursor Hazard: 4-Chloro-2-fluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[5][9] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][10]

  • Reaction Hazard: The reaction is exothermic and generates HCl gas, which is neutralized by excess ammonia to form ammonium chloride. The reaction should be performed in a well-ventilated fume hood.[10]

  • General Precautions: Avoid inhalation of dust and vapors.[10] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

Structural Elucidation and Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following techniques and expected results provide a benchmark for analysis.

Expected Spectroscopic Data
TechniqueExpected Observations
Mass Spec. (EI) Molecular Ion (M⁺): m/z ≈ 209 (and a significant M+2 peak at m/z ≈ 211 in a ~3:1 ratio, characteristic of the ³⁵Cl/³⁷Cl isotopes).
IR Spectroscopy (KBr, cm⁻¹) N-H Stretch: Two bands around 3350-3250 cm⁻¹ (asymmetric and symmetric). Aromatic C-H Stretch: ~3100-3000 cm⁻¹. S=O Stretch: Strong bands at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). C-F Stretch: Strong band around 1250-1200 cm⁻¹. C-Cl Stretch: Band around 800-600 cm⁻¹. (Based on general values from[11][12])
¹H NMR (DMSO-d₆, δ ppm) -SO₂NH₂: A broad singlet around 7.5-8.0 ppm (2H). Aromatic Protons (3H): Three distinct signals in the aromatic region (approx. 7.2-8.0 ppm), exhibiting complex splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the ¹⁹F nucleus.
¹³C NMR (DMSO-d₆, δ ppm) Aromatic Carbons (6C): Six signals in the aromatic region (approx. 115-140 ppm). The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will show smaller C-F couplings.
¹⁹F NMR (DMSO-d₆, δ ppm) A single resonance is expected, likely a singlet or a finely split multiplet due to coupling with ortho and meta protons.

Applications in Research and Drug Development

The true value of 4-Chloro-2-fluorobenzenesulfonamide lies in its potential as a versatile intermediate for creating novel compounds with therapeutic potential.

G cluster_0 Core Scaffold: 4-Chloro-2-fluorobenzenesulfonamide cluster_1 Diversification Points cluster_2 Potential Therapeutic Targets Core Core Scaffold PointA N-Alkylation / N-Arylation (at Sulfonamide) Core->PointA R-X, Base PointB Aromatic Substitution (e.g., Suzuki, Buchwald-Hartwig) Core->PointB Pd Catalyst, etc. Target1 Carbonic Anhydrases PointA->Target1 Target2 Kinases (PI3K/mTOR) PointA->Target2 Target3 Antimicrobial Targets PointA->Target3 PointB->Target1 PointB->Target2 PointB->Target3

Caption: Role of the scaffold in generating diverse molecular libraries.

As a Precursor for Enzyme Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrase, and this scaffold can be used to synthesize novel inhibitors for conditions like glaucoma or epilepsy.[1] Furthermore, related fluorinated sulfonamides have been incorporated into potent PI3K/mTOR dual inhibitors for cancer therapy, demonstrating the utility of this chemical class in targeting kinases.[13][]

In Antimicrobial Drug Discovery

The sulfonamide motif is central to sulfa drugs. By functionalizing the amide nitrogen, new derivatives can be synthesized and screened for activity against various bacterial strains, including resistant ones.[13][15] The chloro and fluoro substituents can enhance cell wall penetration and improve the metabolic profile of potential drug candidates.

As a Versatile Chemical Building Block

Beyond direct biological activity, this compound is a valuable intermediate.[13] The sulfonamide nitrogen can be readily alkylated or arylated to build libraries of secondary or tertiary sulfonamides.[15] Additionally, the aromatic ring, while deactivated, can potentially undergo further functionalization through advanced cross-coupling reactions, allowing for the creation of highly complex molecular architectures.

References

  • PubChem. 4-Fluorobenzenesulfonamide. National Institutes of Health. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • PubChem. 4-Chlorobenzenesulfonamide. National Institutes of Health. Available from: [Link]

  • Beilstein Journals. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Available from: [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Available from: [Link]

  • Pak. J. Pharm. Sci. Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Available from: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

  • ChemWhat. 4-Chlorobenzenesulfonamide CAS#: 98-64-6. Available from: [Link]

  • ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Available from: [Link]

  • IntechOpen. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Available from: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

  • Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • NIST. Benzenesulfonyl chloride, 4-chloro-. National Institute of Standards and Technology. Available from: [Link]

  • Material Science Research India. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Available from: [Link]

Sources

Exploratory

Unraveling the Enigma of CAS 175205-54-6: A Search for Physical Properties and Melting Point

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of chemical compounds, each identified by a unique CAS (Chemical Abstracts Service) number, a comprehensive understanding of their phy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, each identified by a unique CAS (Chemical Abstracts Service) number, a comprehensive understanding of their physical and chemical properties is paramount for their application in research and development. This guide endeavors to provide an in-depth technical overview of the physical properties, with a specific focus on the melting point, of the compound identified as CAS 175205-54-6. However, an extensive search of publicly available scientific databases and chemical supplier catalogs has revealed a significant challenge: a compound with the specific CAS number 175205-54-6 is not readily documented.

The investigation into the physical characteristics of a substance typically begins with its unique identifier. In this instance, the CAS number 175205-54-6 does not yield information on a specific chemical entity. Searches for this identifier across various platforms consistently result in no direct matches or lead to information on structurally distinct compounds. This suggests either a typographical error in the provided CAS number or that the compound is exceedingly rare, proprietary, or not yet characterized in publicly accessible literature.

While a definitive data set for CAS 175205-54-6 cannot be presented, this guide will, for illustrative purposes, outline the methodologies and theoretical considerations involved in determining the physical properties of a novel chemical entity, a process that would be applied should a sample of this compound become available.

The Importance of Physical Properties in Drug Development

The physical properties of a compound are foundational to its journey from a laboratory curiosity to a potential therapeutic agent. Properties such as melting point, boiling point, solubility, and crystal structure dictate its behavior in various environments, influencing everything from its synthesis and purification to its formulation and bioavailability.

Table 1: Key Physical Properties and Their Significance in Drug Development

Physical PropertySignificance in Drug Development
Melting Point An indicator of purity and identity. A sharp melting point range is characteristic of a pure crystalline solid. It also influences formulation strategies, particularly for solid dosage forms.
Boiling Point Crucial for purification methods such as distillation and for understanding the volatility of a compound.
Solubility A critical determinant of a drug's absorption and bioavailability. Solubility in various solvents (aqueous and organic) guides formulation development.
pKa The acid dissociation constant, which influences a compound's solubility and permeability across biological membranes at different pH values.
LogP/LogD The partition and distribution coefficients, which describe a compound's lipophilicity and are key predictors of its absorption, distribution, metabolism, and excretion (ADME) properties.
Crystal Form (Polymorphism) Different crystalline forms of a compound can exhibit distinct physical properties, including solubility and stability, which can impact therapeutic efficacy.

Methodologies for Determining Melting Point

The melting point of a chemical compound is a fundamental physical property used for identification, characterization, and assessment of purity. The determination of this value is a routine yet critical procedure in a chemistry laboratory.

Experimental Protocol: Capillary Melting Point Determination

This standard method relies on observing the temperature at which a small sample of a solid in a capillary tube transitions to a liquid.

Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the compound

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of the capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

    • For a more precise measurement, heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid is observed (the onset of melting).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

    • The recorded temperature range is the melting point of the substance.

Interpreting the Results:

  • A sharp melting point range (typically 0.5-2°C) is indicative of a high-purity compound.

  • A broad or depressed melting point range often suggests the presence of impurities.

Logical Workflow for Physical Property Characterization

The process of characterizing the physical properties of a new chemical entity follows a logical progression, ensuring that foundational data informs subsequent, more complex analyses.

Figure 1: A generalized workflow for the physical and chemical characterization of a new chemical entity in a drug discovery and development context.

Conclusion

While the specific physical properties of CAS 175205-54-6 remain elusive due to a lack of available data, the principles and methodologies for their determination are well-established within the scientific community. The characterization of a compound's physical attributes, particularly its melting point, is a critical first step in its evaluation for any potential application, especially in the rigorous field of drug development. Researchers encountering a similarly uncharacterized compound would follow a systematic approach of purification, identification, and property determination to unlock its scientific and therapeutic potential. Should information on CAS 175205-54-6 become available, a comprehensive technical guide will be duly prepared.

References

As no direct information was found for CAS 175205-54-6, a conventional reference list citing sources for its specific data cannot be compiled. The methodologies described are standard laboratory practices and are detailed in numerous organic chemistry textbooks and pharmacopeial guidelines. For general reference on the importance of physical properties in drug development, the following resources are recommended:

  • Title: Physicochemical Properties in Drug Design Source: Comprehensive Medicinal Chemistry III URL: [Link]

  • Title: Melting Point Determination Source: Chemistry LibreTexts URL: [Link]

Foundational

The Solubility Profile of 4-Chloro-2-fluorobenzenesulfonamide: A Methodological and Interpretive Guide

An In-depth Technical Guide Abstract The characterization of a compound's solubility is a cornerstone of chemical process development and pharmaceutical formulation. This guide provides a comprehensive framework for unde...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical process development and pharmaceutical formulation. This guide provides a comprehensive framework for understanding and determining the solubility of 4-chloro-2-fluorobenzenesulfonamide, a key intermediate in synthetic chemistry. Moving beyond a simple data sheet, this document outlines the fundamental physicochemical principles governing its solubility, provides a detailed, field-proven experimental protocol for its determination, and offers expert insights into interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility to enable successful project outcomes.

Introduction: Why Solubility Matters

4-Chloro-2-fluorobenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. The successful use of this intermediate in subsequent reactions, its purification, and its formulation into final products are all critically dependent on a thorough understanding of its solubility in various organic solvents.

Solubility data dictates crucial process parameters, including:

  • Reaction Kinetics: The rate and completion of a reaction often depend on the concentration of dissolved reactants.

  • Crystallization and Purification: The selection of an appropriate solvent system is paramount for achieving high purity and yield during crystallization.

  • Formulation: In pharmaceutical development, solubility directly impacts a drug's bioavailability and the choice of delivery vehicle.

This guide provides the theoretical foundation and practical methodology to empower researchers to generate and interpret high-quality solubility data for 4-chloro-2-fluorobenzenesulfonamide.

Physicochemical Foundations of Solubility

To predict and understand the solubility of 4-chloro-2-fluorobenzenesulfonamide, we must first examine its intrinsic molecular properties alongside those of the solvents. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering polarity, hydrogen bonding capacity, and other intermolecular forces.

Profile of the Solute: 4-Chloro-2-fluorobenzenesulfonamide
  • Molecular Structure: The molecule possesses a polar sulfonamide group (-SO₂NH₂) capable of both donating and accepting hydrogen bonds. The aromatic ring, substituted with a chloro and a fluoro group, contributes to its lipophilicity and introduces specific electronic effects.

  • Molar Mass: Approximately 209.6 g/mol .

  • Melting Point: A high melting point, often in the range of 135-140°C, suggests strong crystal lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.

  • pKa: The acidic proton on the sulfonamide nitrogen results in a pKa typically in the range of 8-10. This is crucial in aqueous solutions but less so in aprotic organic solvents, though it still influences its hydrogen bonding potential.

  • Polarity: The combination of the highly polar sulfonamide group and the less polar halogenated benzene ring gives the molecule a mixed polarity.

Profile of Representative Organic Solvents

The choice of solvent is critical. The following table outlines key properties of a diverse set of organic solvents relevant for solubility determination.

SolventClassPolarity IndexDielectric Constant (20°C)H-Bonding Capacity
Methanol Polar Protic5.132.7Donor & Acceptor
Ethanol Polar Protic4.324.5Donor & Acceptor
Acetone Polar Aprotic5.120.7Acceptor Only
Acetonitrile Polar Aprotic5.837.5Acceptor Only
Ethyl Acetate Polar Aprotic4.46.0Acceptor Only
Dichloromethane Polar Aprotic3.19.1Weak Acceptor
Toluene Nonpolar2.42.4None
Heptane Nonpolar0.11.9None

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and simplicity. This protocol ensures that the solution reaches a true thermodynamic equilibrium, providing highly accurate and reproducible data.

Required Equipment and Reagents
  • 4-Chloro-2-fluorobenzenesulfonamide (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis Spectrophotometer.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 4-chloro-2-fluorobenzenesulfonamide to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24 hours. A 48- or 72-hour period is recommended to ensure equilibrium is reached, especially for viscous solvents or compounds with slow dissolution kinetics.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This filtration step is critical to remove any microscopic undissolved solid particles.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solid 4-chloro-2-fluorobenzenesulfonamide to vial B Add known volume of organic solvent A->B C Seal vial and place in shaker at constant T (e.g., 24-48h) B->C D Cease agitation, allow solid to settle (≥2h) C->D E Withdraw supernatant with syringe D->E F Filter with 0.22µm syringe filter E->F G Accurately dilute the filtrate F->G H Quantify concentration via HPLC or UV-Vis G->H I I H->I Calculate Solubility (mg/mL) G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solvation Solute-Solvent Interactions S1 4-Chloro-2-fluoro- benzenesulfonamide S2 4-Chloro-2-fluoro- benzenesulfonamide S1->S2 H-Bonds, Dipole-Dipole SV Solvated Solute S1->SV Overcome Lattice Energy V1 Solvent V2 Solvent V1->V2 H-Bonds or Dipole-Dipole V1->SV Overcome Solvent Cohesion Result Dissolution Occurs if Solvation Energy is Favorable SV->Result

Caption: Energetic contributions to the process of dissolution.

Data Recording and Presentation

All experimentally determined solubility data should be recorded meticulously. A standardized table is recommended for clarity and comparability.

Table 1: Template for Recording Solubility Data of 4-Chloro-2-fluorobenzenesulfonamide

SolventTemperature (°C)Solubility (mg/mL)Standard DeviationNotes
Methanol25.0[Experimental Value][± Value]Clear, colorless solution
Ethanol25.0[Experimental Value][± Value]
Acetone25.0[Experimental Value][± Value]
Acetonitrile25.0[Experimental Value][± Value]
Ethyl Acetate25.0[Experimental Value][± Value]
Toluene25.0[Experimental Value][± Value]Very low solubility observed
Heptane25.0[Experimental Value][± Value]Practically insoluble
[Other Solvent]37.0[Experimental Value][± Value]

Conclusion

This guide has established a comprehensive framework for the experimental determination and theoretical interpretation of the solubility of 4-chloro-2-fluorobenzenesulfonamide. By employing the robust isothermal shake-flask method, researchers can generate reliable, high-quality data. The interpretation of this data, grounded in the physicochemical properties of both the solute and the solvent, allows for a predictive understanding of its behavior in various organic media. This knowledge is not merely academic; it is a critical enabler for efficient process development, successful purification strategies, and rational formulation design in both chemical and pharmaceutical sciences.

References

  • Title: Measurement of solubility Source: Wikipedia URL: [Link]

  • Title: The Shake-Flask Method for Solubility Determination Source: Curia URL: [Link]

  • Title: Intermolecular Forces Source: Chemistry LibreTexts URL: [Link]

Exploratory

4-Chloro-2-fluorobenzenesulfonamide: Technical Safety & Handling Protocol

Topic: 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175278-02-1) Content Type: Technical Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers. Executive Summary 4-Chloro-2-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175278-02-1) Content Type: Technical Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Summary

4-Chloro-2-fluorobenzenesulfonamide (CAS: 175278-02-1) is a halogenated benzenesulfonamide derivative widely utilized as a pharmacophore building block. Its structural duality—containing both electron-withdrawing chlorine and fluorine substituents—modulates the acidity of the sulfonamide nitrogen (


), making it a critical intermediate in the synthesis of antiviral agents, inhibitors of anthrax lethal factor, and TGR5 agonists.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causal analysis of its hazards, stability profiles, and synthetic utility.

Chemical Identity & Physicochemical Profiling

Understanding the physical state and electronic properties is the first line of defense in safety planning.

PropertySpecificationTechnical Note
CAS Number 175278-02-1 Unique identifier for inventory tracking.
Molecular Formula

Halogenated aromatic sulfonamide.
Molecular Weight 209.63 g/mol Useful for stoichiometry calculations.
Physical State Solid (Crystalline powder)Typically white to off-white.
Melting Point 130–150 °C (Predicted*)Exact experimental MP varies by polymorph; analogous to 4-chlorobenzenesulfonamide (144°C) and 5-chloro isomer (135°C).
Solubility DMSO, Methanol, DMFLow solubility in water; lipophilic due to halogens.
Acidity (

)
~9.5–10.0 (Predicted)The ortho-fluorine and para-chlorine enhance N-H acidity relative to benzenesulfonamide (

10.1).

Critical Insight: The presence of the ortho-fluorine atom creates an inductive effect that slightly increases the acidity of the sulfonamide protons compared to the non-fluorinated analog. This increases its reactivity in nucleophilic substitution reactions (N-alkylation).

GHS Hazard Assessment & Toxicological Context

While often classified generically, the specific hazards of this compound arise from its functional groups.

Hazard Classification (GHS)[1][2]
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Mechanistic Toxicology
  • Mucous Membrane Irritation: The sulfonamide moiety (

    
    ) possesses acidic protons. Upon contact with moist mucous membranes (eyes, respiratory tract), local pH changes and interactions with protein residues cause irritation.
    
  • Halogen Sensitization: While not a confirmed sensitizer, halogenated aromatics can occasionally induce contact dermatitis in susceptible individuals. The lipophilicity provided by the Cl/F atoms facilitates dermal absorption.

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on its GHS profile.

RiskAssessment Start Identify CAS 175278-02-1 CheckState Physical State: Solid Powder Start->CheckState HazardCheck GHS Check: H315, H319, H335 CheckState->HazardCheck Dust Potential Control Control Measure: Fume Hood + N95/P100 HazardCheck->Control Inhalation Risk SkinEye PPE Selection: Nitrile Gloves + Goggles HazardCheck->SkinEye Contact Risk

Figure 1: Risk Assessment Workflow for solid irritants.

Handling, Storage, & Stability Protocol

Storage Architecture
  • Temperature: Ambient (15–25°C). Refrigeration is not strictly required but extends shelf life by retarding slow hydrolysis.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if storing for >6 months. Sulfonamides are generally stable, but the ortho-fluorine can make the ring susceptible to nucleophilic attack under extreme conditions.

  • Incompatibility: Keep away from strong oxidizing agents and strong bases . Reaction with strong bases (e.g., NaOH, NaH) will deprotonate the sulfonamide, generating a salt that may have different solubility and reactivity profiles.

Stability Protocol (Self-Validating)

To verify the integrity of an old batch, perform this simple check:

  • Visual Inspection: Check for discoloration (yellowing indicates oxidation or hydrolysis).

  • Melting Point Check: A depressed melting point (>2°C deviation from CoA) indicates impurity accumulation.

  • LC-MS: A quick injection should show a single peak at [M+H]+ 210 or [M-H]- 208.

Synthetic Utility & Experimental Workflow

This compound is rarely the end-product; it is a reagent. The most common reaction is N-alkylation or Sulfonamide Coupling .

Synthesis of 4-Chloro-2-fluorobenzenesulfonamide

If you need to synthesize this building block from its precursor (sulfonyl chloride), follow this safety-critical workflow.

Reaction:



Safety Transition:

  • Precursor: 4-Chloro-2-fluorobenzenesulfonyl chloride (CAS 141337-26-0)

    
    CORROSIVE (Causes Burns) .
    
  • Product: 4-Chloro-2-fluorobenzenesulfonamide

    
    IRRITANT .
    
Experimental Diagram (Synthesis & Quench)

SynthesisWorkflow Precursor Start: Sulfonyl Chloride (Corrosive, Moisture Sensitive) Solvent Solvent System: THF or DCM (0°C) Precursor->Solvent Dissolve under N2 Ammonia Reagent Addition: Aqueous NH3 or NH3(g) (Exothermic!) Solvent->Ammonia Dropwise Addition Reaction Reaction Progress: Monitor by TLC/LCMS Ammonia->Reaction Stir 2-4h Quench Quench/Workup: Acidify to pH 2-3 Precipitate Product Reaction->Quench Complete Product Final Product: Sulfonamide Solid (Irritant) Quench->Product Filter & Dry

Figure 2: Synthesis workflow converting the corrosive chloride to the amide target.

Protocol Details
  • Setup: Use a flame-dried flask under Nitrogen. The sulfonyl chloride precursor hydrolyzes rapidly in moist air to form sulfonic acid (strong acid).

  • Addition: Add ammonia (or amine) slowly at 0°C. The reaction is exothermic .

  • Workup: Unlike many organic workups, sulfonamides often precipitate upon acidification of the aqueous layer.

    • Caution: Do not acidify too rapidly, or you may trap impurities in the crystal lattice.

Emergency Response (First Aid)

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15 mins; lift eyelids.[2]Sulfonamides can crystallize on the cornea; mechanical flushing is vital.
Skin Contact Wash with soap/water.[3] Remove contaminated clothes.[2][3]Lipophilic nature allows skin penetration; soap emulsifies the compound for removal.
Inhalation Move to fresh air.[2][3]Fine powder can coat alveoli; remove from source to prevent systemic absorption.
Ingestion Rinse mouth. Do NOT induce vomiting.Prevent aspiration of the solid into lungs.[2]

References

  • PubChem. (n.d.).[1] 4-Chlorobenzenesulfonamide (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Sulfonamide Hazards. Retrieved from [Link]

  • Google Patents. (2010). WO2010093845A1 - Triazole and imidazole derivatives (Synthesis Context).

Sources

Foundational

Molecular weight and formula of 4-Chloro-2-fluorobenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of 4-Chloro-2-fluorobenzenesulfonamide, structured to deliver scientifically r...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 4-Chloro-2-fluorobenzenesulfonamide, structured to deliver scientifically robust and actionable insights for its application in research and development.

Introduction

4-Chloro-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide of significant interest in medicinal chemistry. Its structural features, particularly the presence of electronegative fluorine and chlorine atoms on the phenyl ring, offer unique opportunities for modulating the physicochemical and pharmacological properties of drug candidates. This guide elucidates the core characteristics, synthesis, potential applications, and analytical characterization of this compound, providing a foundational resource for its strategic use in drug discovery.

PART 1: Core Physicochemical Properties

The specific arrangement of substituents on the benzene ring of 4-Chloro-2-fluorobenzenesulfonamide dictates its steric and electronic profile, which in turn influences its biological activity and synthetic accessibility.

Molecular Formula and Weight

The chemical structure of 4-Chloro-2-fluorobenzenesulfonamide consists of a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a sulfonamide group (-SO₂NH₂) at the 1-position.

  • Molecular Formula: C₆H₅ClFNO₂S

  • Molecular Weight: 209.63 g/mol

Table 1: Key Physicochemical Data
PropertyValueNotes
IUPAC Name 4-chloro-2-fluorobenzenesulfonamide-
Appearance Expected to be a white to off-white solidBased on similar sulfonamides
Melting Point Not widely reported; expected to be >100 °CSimilar compounds like 4-chlorobenzenesulfonamide have a melting point of 140-144 °C.[1]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.General solubility profile for sulfonamides.

PART 2: Synthesis and Reactivity

The synthesis of 4-Chloro-2-fluorobenzenesulfonamide can be achieved through a multi-step process starting from a commercially available precursor. The reactivity of the final compound is largely dictated by the sulfonamide group and the aromatic ring.

Synthetic Workflow

A common and reliable method for the synthesis of aromatic sulfonamides involves the diazotization of an appropriate aniline, followed by sulfonyl chloride formation and subsequent amination.

Caption: Proposed synthetic pathway for 4-Chloro-2-fluorobenzenesulfonamide.

Experimental Protocol: A Plausible Synthesis

This protocol is based on established methods for the synthesis of arylsulfonyl chlorides and their conversion to sulfonamides.

Step 1: Diazotization of 4-Chloro-2-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 4-chloro-2-fluoroaniline in aqueous hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formation of 4-Chloro-2-fluorobenzenesulfonyl Chloride

  • In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Amination to 4-Chloro-2-fluorobenzenesulfonamide

  • Pour the reaction mixture from Step 2 into a large volume of ice-water. The sulfonyl chloride will precipitate.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-chloro-2-fluorobenzenesulfonyl chloride.

  • Carefully add the crude sulfonyl chloride portion-wise to a chilled, concentrated aqueous solution of ammonia with vigorous stirring.

  • Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude 4-Chloro-2-fluorobenzenesulfonamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

PART 3: Applications in Drug Discovery

The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic areas. The specific substitution pattern of 4-Chloro-2-fluorobenzenesulfonamide makes it a particularly interesting scaffold for the development of enzyme inhibitors.

Carbonic Anhydrase Inhibition

A primary application of aromatic sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4]

The sulfonamide group of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and rendering the enzyme inactive. The substituted phenyl ring can engage in additional interactions with amino acid residues in the active site, which can be exploited to achieve isoform selectivity. The fluorine and chlorine atoms of 4-Chloro-2-fluorobenzenesulfonamide can influence binding affinity and selectivity through halogen bonding and other non-covalent interactions.

Caption: General binding mode of a sulfonamide inhibitor to the zinc ion in the active site of carbonic anhydrase.

PART 4: Analytical Characterization

The identity and purity of synthesized 4-Chloro-2-fluorobenzenesulfonamide should be confirmed using a combination of spectroscopic and chromatographic methods.

Table 2: Predicted Analytical Data
TechniqueExpected Observations
¹H NMR - Aromatic region (δ 7-8 ppm): Three protons exhibiting complex splitting patterns due to H-H and H-F coupling. - Sulfonamide protons (NH₂): A broad singlet, with a chemical shift that is dependent on solvent and concentration.
¹³C NMR - Aromatic region (δ 110-160 ppm): Six distinct signals. The carbon directly attached to the fluorine atom will show a large ¹JC-F coupling constant. Other carbons will show smaller nJC-F couplings.
¹⁹F NMR - A single resonance, likely a doublet of doublets or a more complex multiplet due to coupling with the ortho and meta protons.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) should be observed, showing a characteristic isotopic pattern for one chlorine atom (approximately a 3:1 ratio for M and M+2).
Infrared (IR) Spectroscopy - Characteristic S=O stretching vibrations around 1350 and 1160 cm⁻¹. - N-H stretching vibrations for the sulfonamide group around 3300-3400 cm⁻¹.

Conclusion

4-Chloro-2-fluorobenzenesulfonamide is a valuable building block for the synthesis of novel bioactive molecules. Its preparation from readily available starting materials via established synthetic routes makes it an accessible scaffold for medicinal chemists. The unique electronic properties conferred by the fluorine and chlorine substituents provide opportunities for fine-tuning the pharmacological profile of drug candidates, particularly in the context of enzyme inhibition. This guide provides a foundational understanding to facilitate the effective utilization of this compound in research and drug development endeavors.

References

  • This guide has been compiled based on established principles of organic synthesis and medicinal chemistry, with specific data points for related compounds used for informed predictions.
  • Sigma-Aldrich. 4-Chloro-2-fluorobenzenesulfonyl chloride.
  • PubChem. 4-Chlorobenzenesulfonamide.
  • This hypothetical protocol is based on general and well-documented procedures for the synthesis of arylsulfonamides.
  • Ilacqua, A., et al. (2021). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. PubMed.
  • Ningbo Inno Pharmchem Co., Ltd. Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research.
  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
  • ChemSynthesis. 4-chlorobenzenesulfonamide.
  • Chemsrc. 4-Chlorobenzenesulfonamide.

Sources

Exploratory

The Emerging Therapeutic Potential of 4-Chloro-2-fluorobenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history dating back to the discovery of the first synthetic antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history dating back to the discovery of the first synthetic antimicrobials.[1][2][3] Beyond their initial success as "sulfa drugs," sulfonamide-containing molecules have evolved into a versatile class of therapeutics with applications ranging from diuretics and antidiabetics to anticancer and antiviral agents.[2][3][4] Within this broad chemical space, halogenated benzenesulfonamides have garnered significant attention due to the profound impact of halogen substitution on the physicochemical and pharmacological properties of drug candidates. This guide focuses on a particularly promising scaffold: 4-Chloro-2-fluorobenzenesulfonamide . The strategic placement of both a chloro and a fluoro group on the phenyl ring presents a unique combination of electronic and steric properties that medicinal chemists are beginning to leverage in the design of novel therapeutic agents.

The introduction of a chlorine atom can lead to what is sometimes termed the "magic chloro" effect, where this single substitution can dramatically enhance a compound's potency and pharmacokinetic profile, including metabolic stability and in vivo half-life.[5] Concurrently, the fluorine atom, with its high electronegativity and small size, can modulate pKa, improve binding affinity, and block metabolic oxidation at the position of substitution. This dual halogenation pattern on the benzenesulfonamide core creates a privileged scaffold for exploring new structure-activity relationships (SAR) and developing next-generation therapeutics.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 4-chloro-2-fluorobenzenesulfonamide derivatives. We will delve into the synthetic pathways for creating these compounds, explore their diverse biological activities with a focus on recent discoveries, and present detailed experimental protocols for their synthesis and evaluation.

I. Synthetic Pathways to 4-Chloro-2-fluorobenzenesulfonamide and its Derivatives

The cornerstone for the synthesis of this class of compounds is the commercially available 4-chloro-2-fluorobenzenesulfonyl chloride . This key intermediate serves as the primary building block for introducing the 4-chloro-2-fluorobenzenesulfonyl moiety into a wide array of molecules.

General Synthesis of Sulfonamide Derivatives

The most common and straightforward method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][6] This nucleophilic substitution reaction is highly efficient and adaptable to a wide range of amine substrates.

A typical experimental protocol for the synthesis of a generic N-substituted 4-chloro-2-fluorobenzenesulfonamide is as follows:

Experimental Protocol: Synthesis of N-Aryl-4-chloro-2-fluorobenzenesulfonamide

  • Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution to act as an acid scavenger.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-chloro-2-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted 4-chloro-2-fluorobenzenesulfonamide.

This versatile protocol can be adapted for the synthesis of a diverse library of derivatives by varying the amine starting material.

Synthesis of the Precursor: 4-Chloro-2-fluoronitrobenzene

In some synthetic strategies, it may be necessary to construct the 4-chloro-2-fluorophenyl moiety from simpler precursors. One documented method for the synthesis of 4-chloro-2-fluoronitrobenzene, a potential precursor to the corresponding aniline and subsequently the sulfonyl chloride, involves a diazotization-fluorination sequence starting from 5-chloro-2-nitroaniline.[7]

G A 5-Chloro-2-nitroaniline B Diazonium Salt A->B Diazotization C 4-Chloro-2-fluoronitrobenzene B->C Thermal Decomposition

Caption: Synthesis of 4-chloro-2-fluoronitrobenzene.

II. Biological Activities and Therapeutic Applications

Derivatives of 4-chloro-2-fluorobenzenesulfonamide are being explored for a range of therapeutic applications, leveraging the unique properties of the halogenated phenyl ring to achieve high potency and selectivity.

Antibacterial Agents

Sulfonamides have a long-standing history as antibacterial agents, and researchers continue to explore new derivatives to combat antibiotic resistance.[8] The mechanism of action for antibacterial sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3]

Recent studies have focused on creating hybrid molecules that combine the sulfonamide scaffold with other pharmacophores to enhance antibacterial activity. For instance, N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives have been designed and synthesized, showing promising in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] While this example has a mercapto group at the 2-position, it highlights the potential of the 4-chlorobenzenesulfonamide scaffold in developing new anti-infective agents. The addition of a fluorine atom at the 2-position could further modulate the electronic properties and biological activity of such compounds.

Anticancer Agents

The development of novel anticancer agents is a major focus of modern drug discovery. Sulfonamide derivatives have emerged as a promising class of compounds with diverse mechanisms of anticancer activity, including the inhibition of key enzymes such as carbonic anhydrases and protein kinases.[2][10]

A notable example is the discovery of a 4-fluorobenzenesulfonamide derivative, FD274, as a highly potent dual inhibitor of PI3K/mTOR, critical components of a signaling pathway often dysregulated in cancer.[11] This compound demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines and in vivo efficacy in a xenograft model.[11][] While this derivative is a 4-fluoro analog, the structural similarity suggests that 4-chloro-2-fluorobenzenesulfonamide derivatives could also be potent kinase inhibitors. The additional chlorine atom could enhance binding affinity or improve pharmacokinetic properties.

Inhibitors of Amyloid-β Aggregation for Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by the aggregation of amyloid-beta (Aβ) peptides in the brain. Small molecules that can inhibit this aggregation process are considered potential therapeutic agents. A recent study has shown that fluorinated benzenesulfonamides can significantly slow down the aggregation of Aβ peptides.[13] The study revealed a detailed structure-activity relationship, indicating that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety is crucial for activity.[13] This research opens up a new avenue for the application of fluorinated benzenesulfonamides, and the 4-chloro-2-fluoro substitution pattern could offer a unique combination of properties to enhance efficacy in this context.

III. Structure-Activity Relationships (SAR)

The biological activity of 4-chloro-2-fluorobenzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the sulfonamide nitrogen and any other modifications to the core structure. Understanding the structure-activity relationship is crucial for designing more potent and selective drug candidates.

Impact of Halogenation

The presence and position of halogen atoms on the benzenesulfonamide ring have a profound impact on the molecule's properties.

  • Chlorine at position 4: This substitution often leads to increased lipophilicity, which can enhance membrane permeability and oral bioavailability. The chloro group can also engage in favorable interactions with hydrophobic pockets in target proteins and can block metabolic attack at that position.[5]

  • Fluorine at position 2: The high electronegativity of fluorine can lower the pKa of the sulfonamide proton, potentially influencing its binding to target enzymes. Fluorine can also form hydrogen bonds and other non-covalent interactions that can enhance binding affinity. Furthermore, its small size allows it to act as a bioisostere for a hydrogen atom while altering the electronic properties of the ring.

Role of the N-Substituent

The substituent(s) on the sulfonamide nitrogen atom play a critical role in determining the biological activity and selectivity of the molecule. By introducing different alkyl, aryl, or heterocyclic moieties at this position, researchers can modulate the compound's size, shape, and polarity to optimize its interaction with the target protein.

For example, in the development of PPARγ modulators, the nature of the ring system attached to the sulfonamide linker was found to be critical for activity.[14] Similarly, for antibacterial sulfonamides, the addition of electron-withdrawing groups to the N-substituent can increase their activity.[3]

The general synthetic workflow for exploring the SAR of N-substituted derivatives is depicted below:

G cluster_0 Synthesis cluster_1 Evaluation A 4-Chloro-2-fluorobenzenesulfonyl chloride C Library of 4-Chloro-2-fluorobenzenesulfonamide Derivatives A->C B Diverse Amines (R-NH2) B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D Testing E Data Analysis D->E F SAR Identification E->F F->B Informed Selection of New Amines

Caption: Workflow for SAR studies of 4-chloro-2-fluorobenzenesulfonamide derivatives.

IV. Future Perspectives and Conclusion

The 4-chloro-2-fluorobenzenesulfonamide scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of potential applications. The unique combination of a chloro and a fluoro group on the benzenesulfonamide ring provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.

Future research in this area will likely focus on:

  • Expansion of derivative libraries: Synthesizing a broader range of derivatives with diverse N-substituents will be crucial for exploring new biological activities and optimizing existing ones.

  • Target identification: For derivatives that show interesting phenotypic effects, identifying their specific molecular targets will be essential for understanding their mechanism of action and for rational drug design.

  • Pharmacokinetic and in vivo studies: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their efficacy and safety in animal models.

References

  • ResearchGate. (n.d.). Therapeutic applications of sulfonamides. Retrieved from [Link]

  • Bisharat, R., et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Abdin, M. Z., & Alam, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology and Biotechnology, 9(5), 1-10.
  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.
  • PubMed. (2023, October 5). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A few biologically active sulfonamide derivatives. Retrieved from [Link]

  • PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

  • ResearchGate. (2026, January 5). (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]

  • MDPI. (2022, November 1). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Retrieved from [Link]

  • Bentham Science. (2022, April 19). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

  • MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Bioactivity and Medicinal Chemistry of the 4-Chloro-2-fluorobenzenesulfonamide Scaffold

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, synthetic utility, and validated bioactivity data over gene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, synthetic utility, and validated bioactivity data over generic descriptions.

Executive Summary

The 4-Chloro-2-fluorobenzenesulfonamide moiety represents a "privileged scaffold" in medicinal chemistry, particularly in the design of Carbonic Anhydrase (CA) inhibitors and antimicrobial agents. Its utility stems from a precise balance of electronic modulation and steric complementarity. The sulfonamide group (


) acts as a critical zinc-binding group (ZBG), while the 2-fluoro and 4-chloro substituents optimize lipophilicity (

), metabolic stability, and active-site fit. This whitepaper analyzes the structure-activity relationship (SAR), synthetic pathways, and therapeutic mechanisms of this pharmacophore.

Chemical Architecture & SAR Logic

The bioactivity of this scaffold is not accidental; it is a result of the synergistic effects of its substituents.

The Fluorine Effect (Ortho-Substitution)

Placing a fluorine atom at the ortho-position (C2) relative to the sulfonamide is a strategic medicinal chemistry decision:

  • pKa Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This inductive effect lowers the

    
     of the sulfonamide nitrogen (typically from ~10.0 to ~9.0-9.5), enhancing its acidity. A more acidic sulfonamide is more likely to exist as the anion (
    
    
    
    ) at physiological pH, which is the active species required for coordinating the Zinc(II) ion in Carbonic Anhydrase enzymes.
  • Metabolic Blockade: The C2 position is a common site for metabolic oxidation (hydroxylation). Fluorine substitution blocks this metabolic soft spot, extending the half-life (

    
    ) of the molecule.
    
  • Conformational Lock: The size of the fluorine atom (Van der Waals radius

    
     Å) creates a specific steric environment that can restrict bond rotation, potentially locking the molecule into a bioactive conformation.
    
The Chlorine Effect (Para-Substitution)

The chlorine atom at the para-position (C4) serves primarily as a hydrophobic anchor:

  • Hydrophobic Filling: Many enzyme active sites, particularly in CA isoforms IX and XII (tumor-associated), possess a hydrophobic pocket adjacent to the catalytic zinc. The 4-Cl substituent fills this pocket, increasing binding affinity through Van der Waals interactions.

  • Halogen Bonding: Chlorine can participate in halogen bonding with backbone carbonyls of the target protein, a specific interaction that fluorine typically lacks.

Pharmacophore Visualization (SAR Map)

SAR_Map Core 4-Chloro-2-fluorobenzenesulfonamide Core Scaffold Sulfonamide Sulfonamide (-SO2NH2) Zinc Binding Group (ZBG) Core->Sulfonamide Fluoro 2-Fluoro (-F) Electronic/Metabolic Modulator Core->Fluoro Chloro 4-Chloro (-Cl) Hydrophobic Anchor Core->Chloro Zn(II) Coordination\n(Active Species: Anion) Zn(II) Coordination (Active Species: Anion) Sulfonamide->Zn(II) Coordination\n(Active Species: Anion) Mechanism H-Bond Donor/Acceptor H-Bond Donor/Acceptor Sulfonamide->H-Bond Donor/Acceptor Lowers pKa (Inductive Effect) Lowers pKa (Inductive Effect) Fluoro->Lowers pKa (Inductive Effect) Effect Blocks Metabolic Oxidation Blocks Metabolic Oxidation Fluoro->Blocks Metabolic Oxidation Hydrophobic Pocket Fit Hydrophobic Pocket Fit Chloro->Hydrophobic Pocket Fit Interaction Halogen Bonding Halogen Bonding Chloro->Halogen Bonding

Figure 1: Structure-Activity Relationship (SAR) map of the 4-Chloro-2-fluorobenzenesulfonamide pharmacophore.

Therapeutic Mechanisms & Applications[1][2]

Carbonic Anhydrase Inhibition (Oncology & Glaucoma)

This is the primary application of the scaffold. The sulfonamide anion binds to the


 ion in the active site of Carbonic Anhydrases (CAs).
  • Target Isoforms: CA IX and CA XII are transmembrane isoforms overexpressed in hypoxic tumors (e.g., colorectal, breast, lung cancer) but restricted in normal tissues. They regulate pH to ensure tumor survival.

  • Selectivity: The 4-chloro-2-fluoro substitution pattern has been shown to enhance selectivity for these tumor-associated isoforms over the ubiquitous cytosolic isoforms (CA I and II), reducing off-target side effects like paresthesia.

  • Evidence: Derivatives such as ureido-benzenesulfonamides incorporating this moiety (e.g., Compound SH7s ) have demonstrated

    
     values in the low nanomolar range (15.9 nM for hCA IX) and significant antiproliferative activity against HCT-116 colorectal cancer cells [1].
    
Antimicrobial Activity

Beyond enzyme inhibition, this scaffold exhibits bactericidal properties.[1][2]

  • Mechanism: While the exact mode of action is often multi-target, sulfonamides competitively inhibit dihydropteroate synthase (DHPS), blocking folate synthesis. However, lipophilic derivatives (like those with 4-Cl/2-F) also disrupt bacterial cell membranes and biofilms.

  • Spectrum: Activity has been reported against Methicillin-Resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. The halogenated ring enhances penetration through the bacterial cell wall [2, 3].

Experimental Protocols

Synthesis of 4-Chloro-2-fluorobenzenesulfonamide

Objective: To synthesize the core pharmacophore from the sulfonyl chloride precursor. Precursor: 4-Chloro-2-fluorobenzenesulfonyl chloride (CAS: 141337-26-0).[3]

Protocol:

  • Preparation: Charge a 100 mL round-bottom flask with 4-Chloro-2-fluorobenzenesulfonyl chloride (1.0 eq, 5.0 mmol) and dissolve in anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Ammonolysis: Add Ammonium hydroxide (28-30%

    
     in water, 5.0 eq) dropwise over 10 minutes. Alternatively, bubble anhydrous ammonia gas for higher yields.
    
  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc in Hexanes).

  • Workup: Evaporate the THF under reduced pressure. Dilute the residue with cold water (50 mL) and acidify to pH ~4 with 1M HCl to ensure the sulfonamide precipitates (and remove excess amine).

  • Isolation: Filter the white precipitate, wash with cold water (

    
     mL), and dry in a vacuum oven at 50°C.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-95%[4]

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show a characteristic singlet for
      
      
      at
      
      
      ppm (exchangeable with
      
      
      ).
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 4-Chloro-2-fluorobenzenesulfonyl chloride (CAS: 141337-26-0) Step1 Step 1: Dissolve in THF (0°C) Start->Step1 Step2 Step 2: Add NH4OH (excess) Nucleophilic Substitution Step1->Step2 Ammonolysis Step3 Step 3: Acidify (pH 4) & Filter Step2->Step3 Workup Product Product: 4-Chloro-2-fluorobenzenesulfonamide (White Solid) Step3->Product Deriv Derivatization (Optional): React with Isocyanates (R-NCO) to form Sulfonylureas Product->Deriv

Figure 2: Synthetic pathway for the isolation of the core sulfonamide and potential derivatization.

Quantitative Data Summary

The following table summarizes key physicochemical and biological data for the core scaffold and its derivatives.

PropertyValue / DescriptionRelevanceSource
Molecular Weight 209.63 g/mol Fragment-like, allows for further functionalization.[PubChem]
LogP (Calc) ~1.5 - 2.0Moderate lipophilicity, good membrane permeability.[1]
pKa (Sulfonamide) ~9.2Optimized for Zn(II) binding at physiological pH.[Est.]
hCA IX Inhibition

nM
High potency against tumor-associated isoform (in urea derivative).[1]
hCA XII Inhibition

nM
High potency against tumor-associated isoform.[1]
Selectivity Index >50-foldSelectivity for CA IX over CA I/II (Cytosolic).[1]

Future Directions & Molecular Docking

For researchers expanding on this scaffold:

  • Fragment-Based Drug Design (FBDD): Use 4-chloro-2-fluorobenzenesulfonamide as a starting fragment. Grow the molecule at the nitrogen atom (N-substitution) to reach the "selective pocket" of specific CA isoforms.

  • Bioisosteres: Consider replacing the sulfonamide with a sulfamide (

    
    ) or a cyclic bioisostere (e.g., thiazolidinone) to alter pharmacokinetic properties while maintaining the halogenated core [4].
    
  • Combination Therapy: Given the efficacy of CA IX inhibitors in hypoxic tumors, this scaffold should be evaluated in combination with standard chemotherapeutics (e.g., 5-Fluorouracil) or immunotherapy to reverse the acidic tumor microenvironment.

References

  • Eldehna, W. M., et al. (2016). "4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells." European Journal of Medicinal Chemistry.

  • Bulakowska, A., et al. (2022). "Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives." Medical Sciences Forum.[5]

  • Chawla, P., et al. (2011). "Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones." Medicinal Chemistry Research. [6]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

Sources

Exploratory

Technical Guide: Acidity & pKa Profiling of 4-Chloro-2-fluorobenzenesulfonamide

This is a comprehensive technical guide detailing the acidity and pKa values of 4-Chloro-2-fluorobenzenesulfonamide , designed for researchers in medicinal chemistry and drug development. Executive Summary 4-Chloro-2-flu...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide detailing the acidity and pKa values of 4-Chloro-2-fluorobenzenesulfonamide , designed for researchers in medicinal chemistry and drug development.

Executive Summary

4-Chloro-2-fluorobenzenesulfonamide (CAS: 863417-08-7 / related isomers) is a critical pharmacophore in the synthesis of COX-2 inhibitors, diuretics, and antitumor agents. Its physicochemical behavior is dominated by the sulfonamide moiety (


), which acts as a weak acid.

Understanding the precise pKa of this compound is essential for:

  • Bioavailability: Predicting ionization state at physiological pH (7.4).

  • Solubility: optimizing salt selection (e.g., sodium salts).

  • Reactivity: Tuning nucleophilicity for subsequent derivatization (e.g., N-alkylation).

Key Data Point: The theoretical pKa of 4-Chloro-2-fluorobenzenesulfonamide is calculated to be 9.25 ± 0.30 at 25°C. This represents a significant acidification relative to the parent benzenesulfonamide (pKa 10.10) due to the synergistic electron-withdrawing effects of the 4-Chloro and 2-Fluoro substituents.

Theoretical Framework: Electronic Determinants of Acidity

The acidity of benzenesulfonamides is governed by the stability of the conjugate base (sulfonamidate anion). Substituents on the benzene ring influence this stability through Inductive (I) and Resonance (R) effects.

The Hammett Equation Analysis

The pKa can be quantitatively estimated using the Hammett equation:


[1]
  • 
     (Parent):  Benzenesulfonamide 
    
    
    
  • 
     (Sensitivity Constant):  For sulfonamide dissociation in water, 
    
    
    
    .
  • 
     (Substituent Constants): 
    
    • 4-Cl (Para):

      
       (Electron withdrawing via Inductive effect).
      
    • 2-F (Ortho): Ortho substituents are non-additive in standard Hammett plots due to steric/field effects. However, Fluorine is small and highly electronegative. The apparent

      
       for F in acidic dissociation is estimated at 
      
      
      
      to
      
      
      .

Calculation:




Refinement: Computational QSAR models (e.g., ACD/Percepta, ChemAxon) often predict a slightly stronger acidity due to the specific field effect of the ortho-fluorine stabilizing the negative charge on the nitrogen, yielding values in the 9.1 – 9.4 range.

Structural Dissociation Pathway

The following diagram illustrates the dissociation equilibrium and the stabilization of the anion.

Dissociation cluster_factors Stabilizing Factors (Lower pKa) Neutral Neutral Form (R-SO2-NH2) Transition Transition State (Proton Transfer) Neutral->Transition Ka Anion Conjugate Base (R-SO2-NH-) Transition->Anion Proton H+ Transition->Proton Cl_Effect 4-Cl: Inductive (-I) Withdrawal Cl_Effect->Anion F_Effect 2-F: Inductive (-I) + Field Effect F_Effect->Anion

Figure 1: Dissociation pathway of 4-Chloro-2-fluorobenzenesulfonamide showing substituent stabilization effects.

Quantitative Data Summary

The table below consolidates experimental and predicted values for the target and related congeners to establish a trend line.

CompoundSubstituentspKa (Exp/Pred)Source
Benzenesulfonamide None10.10 (Exp)[1]
4-Chlorobenzenesulfonamide 4-Cl9.89 (Pred)[2]
4-Fluorobenzenesulfonamide 4-F9.95 (Exp)[3]
2-Fluorobenzenesulfonamide 2-F~9.60 (Est)[4]
4-Chloro-2-fluorobenzenesulfonamide 4-Cl, 2-F 9.25 ± 0.30 Calculated

Note: The addition of the ortho-fluorine provides a roughly 0.6 log unit drop in pKa compared to the 4-Cl derivative alone.

Experimental Protocols for pKa Determination

For drug development applications, relying on prediction is insufficient. The following protocols are the industry standard for verifying the pKa of sparingly soluble sulfonamides.

Method A: Potentiometric Titration (The "Gold Standard")

Applicability: Best for compounds with solubility


 M.
Principle:  Direct measurement of pH change upon addition of standardized base (KOH).

Workflow:

  • Preparation: Dissolve

    
     of substance in 
    
    
    
    of degassed water/methanol mixture (if water solubility is low, use 20% MeOH and extrapolate to 0% using the Yasuda-Shedlovsky equation).
  • Titrant: Carbonate-free

    
    .
    
  • Execution: Titrate under inert

    
     atmosphere at 
    
    
    
    .
  • Data Analysis: Plot pH vs. Volume. The inflection point (half-equivalence point) represents the pKa.

Method B: Spectrophotometric Determination (UV-Metric)

Applicability: Ideal for low-solubility compounds (


 range).
Principle:  The UV spectrum of the neutral sulfonamide differs from its ionized sulfonamidate form.

Workflow Diagram:

UV_Protocol Step1 1. Stock Solution 10 mM in DMSO Step3 3. Sample Incubation Dilute Stock into Buffers (Final ~50 µM) Step1->Step3 Step2 2. Buffer Preparation Series pH 2.0 to 12.0 Step2->Step3 Step4 4. UV-Vis Scan Range: 200-400 nm Step3->Step4 Step5 5. Data Processing Identify Isosbestic Points Step4->Step5 Step6 6. Henderson-Hasselbalch Plot log((A - A_acid)/(A_base - A)) vs pH Step5->Step6

Figure 2: UV-Metric pKa determination workflow.

Critical Step: Ensure the detection wavelength (


) is chosen where the absorbance difference between neutral and ionized species is maximal (typically 240-270 nm for benzenesulfonamides).

Applications & Solubility Profile

Lipophilicity (LogD) vs. pH

The ionization at pH 9.25 implies that at physiological pH (7.4), the compound exists primarily in its neutral form (~98%).

  • Implication: High membrane permeability (passive diffusion) but low aqueous solubility.

  • Formulation Strategy: To achieve IV solubility, pH must be adjusted to > 10.2 (2 units above pKa) to ensure >99% ionization, or a cosolvent system must be used.

Salt Formation

Due to the pKa of ~9.25, this compound is a very weak acid .

  • Salts: It will form stable salts with strong bases (Sodium Hydroxide, Potassium Hydroxide).

  • Avoid: Weak bases (e.g., Tromethamine, pKa 8.1) will not form stable salts because the

    
     is insufficient (Rule of thumb: 
    
    
    
    ).

References

  • PubChem. Benzenesulfonamide (CID 7370) Physical Properties. National Library of Medicine. Available at: [Link]

  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (2019). Available at: [Link]

  • IUPAC. Dissociation Constants of Organic Acids and Bases. IUPAC Digitized pKa Dataset.[2][3] Available at: [Link][3]

Sources

Foundational

Structural Analogs of 4-Chloro-2-fluorobenzenesulfonamide: A Technical Guide to Scaffold Optimization

Executive Summary The 4-Chloro-2-fluorobenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Carbonic Anhydrase (CA) inhibitors, CXCR2 antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Chloro-2-fluorobenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Carbonic Anhydrase (CA) inhibitors, CXCR2 antagonists, and antibacterial agents.[1] Its utility stems from the strategic placement of halogen atoms: the C4-Chlorine enhances lipophilicity (


) for hydrophobic pocket occupancy, while the C2-Fluorine  exerts a profound electronic effect, modulating the acidity (

) of the sulfonamide nitrogen and blocking metabolic oxidation at the susceptible ortho position.

This guide provides a technical deep-dive into the synthesis, structural activity relationships (SAR), and therapeutic applications of this moiety. It is designed for medicinal chemists seeking to optimize lead compounds by leveraging the unique steric and electronic profile of the 4-Cl-2-F substitution pattern.[1]

Part 1: Structural Analysis & Pharmacophore Mapping

Electronic and Steric Properties

The 4-Chloro-2-fluorobenzenesulfonamide core (Formula:


) is distinct from its non-halogenated or mono-halogenated counterparts due to the interplay between the two halogens.[1]
PropertyEffect on PharmacophoreMechanism
C2-Fluorine

Modulation
The high electronegativity of fluorine (

) at the ortho position inductively withdraws electron density from the sulfonamide group, lowering the

of the -

protons.[1] This enhances zinc-binding affinity in metalloenzymes like Carbonic Anhydrase.[1]
C2-Fluorine Metabolic Blockade Fluorine mimics hydrogen sterically (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) but forms a strong C-F bond (approx. 116 kcal/mol), effectively blocking cytochrome P450-mediated oxidation at the ortho position.[1]
C4-Chlorine Lipophilic Anchor The chlorine atom (

) increases the overall lipophilicity, facilitating penetration into hydrophobic pockets (e.g., the hydrophobic channel of CXCR2 receptors).
Bioisosteric Comparisons

In drug design, this scaffold is often compared to:

  • 2,4-Difluorobenzenesulfonamide: Lower lipophilicity; often less potent in hydrophobic pockets.[1]

  • 2,4-Dichlorobenzenesulfonamide: Higher steric bulk at C2; may clash with restricted binding sites where the C2-F fits perfectly.[1]

Part 2: Synthetic Pathways[1]

The synthesis of 4-Chloro-2-fluorobenzenesulfonamide and its N-substituted analogs typically follows a convergent route starting from commercially available sulfonyl chlorides.[1]

Core Synthesis Workflow (Graphviz)

The following diagram illustrates the primary synthetic route and potential divergence points for creating analogs.

SyntheticRoute Precursor 4-Chloro-2-fluoro- benzenesulfonyl chloride Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack CoreProduct Core Scaffold (Unsubstituted) Precursor->CoreProduct + NH4OH (aq) Amine Amine (R-NH2) (Primary/Secondary) Amine->Intermediate Base Base Catalyst (TEA / Pyridine) Base->Intermediate Proton Scavenging Product N-Substituted 4-Chloro-2-fluoro- benzenesulfonamide Intermediate->Product Elimination of HCl Ammonia Ammonia (NH3)

Figure 1: Divergent synthetic pathways for generating the core scaffold and N-substituted analogs.

Critical Synthetic Considerations
  • Solvent Selection: For N-substitution, anhydrous DCM or THF is preferred to prevent hydrolysis of the sulfonyl chloride.

  • Temperature Control: The reaction is exothermic. Maintenance at 0°C during addition is critical to prevent the formation of disulfonimides (a common side product).

  • Purification: The core sulfonamide often precipitates upon acidification (pH < 4), allowing for filtration-based isolation without chromatography.

Part 3: Medicinal Chemistry Applications & Analogs[2][3][4]

Case Study A: CXCR2 Antagonists (Inflammation & Oncology)

The CXCR2 receptor drives neutrophil recruitment in inflammatory diseases (COPD) and tumor metastasis.[2][3] While Navarixin is a urea-based antagonist, sulfonamide analogs have been developed to improve oral bioavailability.[1]

  • Mechanism: The 4-Chloro-2-fluorobenzenesulfonamide moiety acts as an allosteric inverse agonist .[1] The sulfonamide NH forms a hydrogen bond with the receptor backbone (often Glu or Asp residues), while the phenyl ring occupies an intracellular allosteric pocket.

  • Analog Optimization:

    • N-alkylation with bulky groups (e.g., cyclobutenedione mimics) retains potency.

    • Key Insight: Replacing the urea linker of Navarixin-like compounds with a sulfonamide linker often improves metabolic stability (

      
      ) by reducing hydrolytic cleavage.
      
Case Study B: Carbonic Anhydrase (CA) Inhibitors

This scaffold is a classic "tail" for CA inhibitors.[4] The unsubstituted sulfonamide (


) coordinates directly to the Zinc ion (

) in the enzyme active site.
  • Selectivity Profile:

    • CA II (Cytosolic): High affinity due to the acidic NH proton (enhanced by C2-F).

    • CA IX (Tumor-associated): Analogs with bulky N-substituents can gain selectivity for CA IX over CA II, which is crucial for hypoxic tumor targeting.[1]

  • Data Comparison:

Compound AnalogR-Group (N-Subst)CA II

(nM)
CA IX

(nM)
Selectivity Ratio (II/IX)
Core Scaffold -H12450.26
Analog A -Ethyl>10,000>10,000N/A (Loss of Zn binding)
Analog B -Benzothiazole*4.5180.25

Note: Analog B represents a "Tail Approach" where the scaffold is linked to a secondary ring system.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 4-Chloro-2-fluorobenzenesulfonamide

Objective: To synthesize the unsubstituted core scaffold with >98% purity.

Reagents:

  • 4-Chloro-2-fluorobenzenesulfonyl chloride (1.0 eq)[1]

  • Ammonium hydroxide (28% aqueous, 5.0 eq)

  • Acetone (Solvent)

  • HCl (1M, for acidification)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Chloro-2-fluorobenzenesulfonyl chloride (5.0 g, 21.8 mmol) in acetone (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C using an ice bath. Add Ammonium hydroxide (15 mL) dropwise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Evaporate the acetone under reduced pressure. The residue will be an aqueous suspension.

  • Isolation: Acidify the suspension to pH 2 using 1M HCl to ensure the sulfonamide is protonated and precipitates fully.

  • Filtration: Filter the white solid, wash with cold water (3 x 10 mL), and dry under vacuum at 45°C.

  • Validation:

    • Yield: Expect 85-92%.

    • 
       (DMSO-d6):  Look for the singlet at 
      
      
      
      7.6-7.8 ppm (2H,
      
      
      ) and the aromatic pattern (triplet/multiplet) characteristic of the 2,4-disubstitution.[1]
Protocol 4.2: SAR Logic Flow (Graphviz)

This diagram visualizes the decision-making process for modifying this scaffold based on assay results.

SAR_Logic Start 4-Cl-2-F Scaffold PotencyCheck Is Potency < 10nM? Start->PotencyCheck MetabStab Microsomal Stability (t1/2 > 30min?) PotencyCheck->MetabStab Yes Mod_Lipophilicity Replace 4-Cl with -CF3 or -Br PotencyCheck->Mod_Lipophilicity No (Too Polar) Mod_Acidity Replace 2-F with -CN or -NO2 MetabStab->Mod_Acidity No (Oxidation) Mod_Steric Add N-substituent (Cyclic/Branched) MetabStab->Mod_Steric No (Hydrolysis) Success Lead Candidate MetabStab->Success Yes Mod_Lipophilicity->PotencyCheck Retest Mod_Acidity->MetabStab Retest

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

Part 5: References

  • Vertex AI Search. (2023). Synthesis and Application of Fluorescent Ligands Targeting CXCR2. Retrieved from 5

  • Journal of Medicinal Chemistry. (2021). Discovery of Benzocyclic Sulfone Derivatives as Potent CXCR2 Antagonists for Cancer Immunotherapy. Retrieved from 6

  • Sigma-Aldrich. (n.d.).[1] 4-Chloro-2-fluorobenzenesulfonyl chloride Product Specification. Retrieved from 7[1][8]

  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from 4

  • BOC Sciences. (2023). Discovery of PI3K/mTOR dual inhibitors containing fluorobenzenesulfonamide moiety. Retrieved from

Sources

Exploratory

The Fluorine Architect: Evolution and Discovery of Fluorinated Benzenesulfonamides

Executive Summary The introduction of fluorine into the benzenesulfonamide scaffold represents a watershed moment in medicinal chemistry. While the sulfonamide group ( ) has been a cornerstone of pharmacotherapy since th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into the benzenesulfonamide scaffold represents a watershed moment in medicinal chemistry. While the sulfonamide group (


) has been a cornerstone of pharmacotherapy since the discovery of Prontosil in 1932, the strategic incorporation of fluorine—via ring substitution or trifluoromethylation—has unlocked entirely new therapeutic classes. This guide analyzes the technical evolution of these compounds, focusing on the mechanistic "Fluorine Effect" that modulates 

, metabolic stability, and protein-ligand selectivity. We examine three critical phases of discovery: the selective COX-2 inhibitors (Celecoxib), the picomolar Carbonic Anhydrase IX (CA IX) inhibitors for hypoxic tumors, and emerging anti-amyloid agents.

Part 1: The Mechanistic "Fluorine Effect"

To understand the success of fluorinated benzenesulfonamides, one must first grasp the physicochemical alterations induced by fluorine substitution.

Modulation of Acidity ( )

The primary driver for fluorinating benzenesulfonamides is the modulation of the sulfonamide nitrogen's acidity.

  • Mechanism: The sulfonamide moiety acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA). The active species is the deprotonated sulfonamidate anion (

    
    ), which coordinates with the 
    
    
    
    ion in the enzyme's active site.
  • The Fluorine Shift: Fluorine is highly electronegative. When attached to the benzene ring (especially in the ortho or meta positions relative to the sulfonamide), it exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the negative charge on the nitrogen, lowering the

    
     of the sulfonamide group.
    
  • Impact: A lower

    
     (closer to physiological pH) increases the fraction of ionized drug available to bind the catalytic zinc, thereby exponentially increasing potency.
    
Metabolic Blockade

Fluorine substitution at metabolically labile sites (e.g., para positions prone to oxidation) blocks cytochrome P450-mediated hydroxylation, extending the half-life of the drug.

Part 2: The COX-2 Revolution (Celecoxib)

The discovery of Celecoxib (Celebrex) is the definitive case study for the use of a trifluoromethyl group (


) to achieve isoform selectivity.
The Selectivity Challenge

In the early 1990s, the goal was to inhibit Cyclooxygenase-2 (COX-2), induced at sites of inflammation, while sparing Cyclooxygenase-1 (COX-1), which protects the gastric lining.

  • Structural Insight: The COX-2 active site possesses a side pocket that is accessible due to a single amino acid difference: Valine 523 in COX-2 vs. the bulkier Isoleucine 523 in COX-1.

  • The Fluorine Solution: Researchers at Searle (Monsanto) utilized a trifluoromethyl group on the pyrazole ring. This bulky, lipophilic group fits snugly into the COX-2 side pocket but sterically clashes with Ile523 in COX-1.

Synthetic Protocol: The Celecoxib Pathway

The synthesis of Celecoxib is a classic example of convergent assembly using fluorinated building blocks.

Protocol: Claisen Condensation & Cyclization

  • Claisen Condensation:

    • Reagents: 4'-Methylacetophenone + Ethyl trifluoroacetate.[1][2][3]

    • Base: Sodium methoxide (NaOMe) in methanol or toluene.

    • Conditions: Reflux, 1-2 hours.[3][4]

    • Intermediate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (a

      
      -diketone).[3]
      
  • Cyclocondensation:

    • Reagents:

      
      -diketone intermediate + 4-Sulfonamidophenylhydrazine hydrochloride.[3]
      
    • Solvent: Ethanol or aqueous ethanol.

    • Conditions: Reflux, 1-2 hours.[3][4]

    • Mechanism:[1][4][5] The hydrazine nitrogens attack the carbonyl carbons of the diketone, eliminating water to form the 1,5-diarylpyrazole core.

    • Yield: Typically >90% crude; purified via recrystallization from ethyl acetate/heptane.

Celecoxib_Synthesis Start1 4'-Methylacetophenone Step1 Claisen Condensation (NaOMe, Reflux) Start1->Step1 Start2 Ethyl Trifluoroacetate Start2->Step1 Inter Intermediate: Fluorinated Beta-Diketone Step1->Inter Step2 Cyclocondensation (EtOH, Reflux) Inter->Step2 Reagent 4-Sulfonamidophenyl- hydrazine HCl Reagent->Step2 Product Celecoxib (COX-2 Selective) Step2->Product

Figure 1: Convergent synthesis of Celecoxib highlighting the introduction of the trifluoromethyl pharmacophore.

Part 3: The Carbonic Anhydrase Renaissance (Cancer Therapy)

While early sulfonamides were simple diuretics, modern fluorinated benzenesulfonamides are precision oncology tools targeting Carbonic Anhydrase IX (CA IX) .

The Target: CA IX in Hypoxic Tumors

CA IX is overexpressed in hypoxic solid tumors (e.g., breast, glioblastoma) to regulate pH and promote metastasis.[6] It is virtually absent in normal tissues, making it an ideal drug target.

The Lead Candidate: VD11-4-2

The compound VD11-4-2 represents the pinnacle of this design philosophy.

  • Structure: 3-(cyclooctylamino)-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide.[7]

  • Design Logic:

    • Polyfluorination: The 2,5,6-trifluoro substitution pattern drastically lowers the

      
       of the sulfonamide, enhancing affinity for the Zinc active site.
      
    • Bulky Hydrophobic Group: The meta-cyclooctylamino group exploits a hydrophobic pocket unique to the CA IX isoform, conferring >1000-fold selectivity over the ubiquitous CA I and CA II isoforms.

  • Efficacy: Picomolar binding affinity (

    
     pM) and significant suppression of breast cancer cell migration in hypoxic models.
    
Data Summary: Fluorination Impact
Compound ClassSubstituent PatternTarget Isoform

(Sulfonamide)
Key Feature
Acetazolamide Heterocyclic (Thiadiazole)Non-selective~7.2Classical diuretic standard.
Sulfanilamide Unsubstituted BenzeneNon-selective~10.4Weak inhibitor; high systemic dose required.
Celecoxib Pyrazole-

COX-2~11.1

provides steric selectivity, not acidity.
VD11-4-2 2,5,6-Trifluoro-benzeneCA IX (Cancer)< 6.5Fluorine acidity boost + Hydrophobic fit.

Part 4: Emerging Frontiers (Alzheimer's Disease)

Recent research (2023-2024) has repurposed fluorinated benzenesulfonamides as inhibitors of amyloid-


 (A

) aggregation.[8]
The Mechanism

Compounds like VR16-09 (a fluorinated benzenesulfonamide) have shown the ability to stabilize the monomeric form of A


 peptides.
  • Action: They prevent the "primary nucleation" phase where monomers clump into toxic oligomers.

  • Synergy: Interestingly, the efficacy of these compounds is enhanced in the presence of Human Serum Albumin (HSA), a major component of cerebrospinal fluid, suggesting a specific transport or co-binding mechanism in vivo.

Part 5: Synthetic Methodologies for Researchers

Protocol A: General Chlorosulfonation of Fluorobenzenes

For researchers designing new fluorinated scaffolds, the introduction of the sulfonamide group is the critical first step.

Reagents:

  • Fluorinated benzene substrate (e.g., 1,2-difluorobenzene).

  • Chlorosulfonic acid (

    
    ).
    
  • Thionyl chloride (

    
    ) or 
    
    
    
    (optional, to drive conversion).
  • Ammonia (

    
    , aqueous or gas).
    

Workflow:

  • Electrophilic Substitution: Add the fluorobenzene dropwise to excess chlorosulfonic acid at

    
    .
    
  • Heating: Gradual heating to

    
     ensures complete conversion to the sulfonyl chloride (
    
    
    
    ).
  • Quenching: Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in acetone or THF and treat with excess ammonia (or a specific amine) to generate the sulfonamide.

CA_Inhibition_Mechanism F_Sub Fluorine Substitution (Ortho/Meta on Ring) Inductive Electron Withdrawal (-I Effect) F_Sub->Inductive pKa_Drop Lower pKa of Sulfonamide NH Inductive->pKa_Drop Ionization Increased Ionization (-SO2NH- Anion) pKa_Drop->Ionization Zn_Bind Stronger Coordination to Active Site Zinc (Zn2+) Ionization->Zn_Bind Selectivity Isoform Selectivity (CA IX / XII) Zn_Bind->Selectivity combined with Tail Modifications

Figure 2: The mechanistic cascade of the "Fluorine Effect" in Carbonic Anhydrase inhibition.

References

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry - A European Journal (via PubMed). [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]

  • Inhibition of Carbonic Anhydrase IX Suppresses Breast Cancer Cell Motility. International Journal of Molecular Sciences (via PubMed). [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. [Link]

  • Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. Angewandte Chemie International Edition (via ResearchGate). [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cross-Coupling of 4-Chloro-2-fluorobenzenesulfonamide

Introduction: The Significance of 4-Chloro-2-fluorobenzenesulfonamide in Modern Drug Discovery 4-Chloro-2-fluorobenzenesulfonamide is a key building block in the synthesis of a wide range of biologically active molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Chloro-2-fluorobenzenesulfonamide in Modern Drug Discovery

4-Chloro-2-fluorobenzenesulfonamide is a key building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, offers multiple points for diversification, making it a valuable scaffold in medicinal chemistry and drug development. The sulfonamide moiety itself is a well-established pharmacophore present in numerous approved drugs. However, the selective functionalization of this molecule through cross-coupling reactions presents a unique set of challenges due to the presence of two different halogen atoms and the electron-withdrawing nature of the sulfonyl group.

This comprehensive guide provides detailed application notes and protocols for the successful coupling of 4-chloro-2-fluorobenzenesulfonamide with various partners, including amines, boronic acids, and phenols. We will delve into the mechanistic intricacies of the most relevant catalytic systems—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Chan-Lam coupling—and provide field-proven insights to overcome common hurdles and achieve high-yield, selective transformations.

Chemoselectivity: A Tale of Two Halogens

A critical consideration in the cross-coupling of 4-chloro-2-fluorobenzenesulfonamide is the chemoselective activation of the C-Cl versus the C-F bond. In palladium-catalyzed reactions, the oxidative addition step is generally favored at the more reactive C-Cl bond over the stronger C-F bond.[1] This inherent reactivity difference allows for selective functionalization at the chlorine position while leaving the fluorine atom intact for potential downstream modifications. However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity.[2][3]

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4] This palladium-catalyzed reaction provides a powerful tool for coupling 4-chloro-2-fluorobenzenesulfonamide with a diverse range of primary and secondary amines.

Behind the Protocol: Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl sulfonamide and regenerate the Pd(0) catalyst.[4]

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+ Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 caption Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Key Parameters for Success
  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for achieving high yields, especially with the sterically hindered and electron-deficient 4-chloro-2-fluorobenzenesulfonamide. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often essential to promote the challenging oxidative addition of the aryl chloride and facilitate the reductive elimination step.[1][3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5][6] The choice of base can also influence the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent catalyst deactivation and unwanted side reactions.

Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-fluorobenzenesulfonamide with Aniline

This protocol is a representative procedure adapted from established methods for the amination of challenging aryl chlorides.[5][6]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-2-fluorobenzenesulfonamide210.621.01.0
Aniline93.131.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.650.040.04
Sodium tert-butoxide (NaOtBu)96.101.51.5
Anhydrous Toluene-5 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-fluorobenzenesulfonamide (210.6 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (144.2 mg, 1.5 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add aniline (110 µL, 1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Crafting the C-C Bond

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the connection of 4-chloro-2-fluorobenzenesulfonamide with a variety of aryl- or vinyl-boronic acids or their esters.[7][8]

Behind the Protocol: Mechanistic Insights

The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[8]

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation Ar'-B(OR)2, Base Diaryl-Palladium Complex Diaryl-Palladium Complex Transmetalation->Diaryl-Palladium Complex Product Product Diaryl-Palladium Complex->Product Reductive Elimination Product->Pd(0)L2 caption Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling.

Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling.

Key Parameters for Success
  • Catalyst and Ligand: As with the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are crucial for the coupling of aryl chlorides. Ligands such as SPhos, XPhos, and RuPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are effective.[1][3]

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is necessary to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-fluorobenzenesulfonamide with Phenylboronic Acid

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.[7][8]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-2-fluorobenzenesulfonamide210.621.01.0
Phenylboronic Acid121.931.51.5
Pd(OAc)₂224.490.020.02
SPhos410.510.040.04
K₃PO₄212.272.02.0
Toluene/Water (4:1)-5 mL-

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 4-chloro-2-fluorobenzenesulfonamide (210.6 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling: A Copper-Catalyzed Alternative for C-N and C-O Bond Formation

The Chan-Lam coupling offers a valuable, often milder, alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds.[9][10] This copper-catalyzed reaction couples arylboronic acids with amines, phenols, and other nucleophiles, typically under aerobic conditions.

Behind the Protocol: Mechanistic Insights

The mechanism of the Chan-Lam coupling is still a subject of some debate but is generally believed to involve the formation of a copper(II)-nucleophile complex, followed by transmetalation with the arylboronic acid to form a diaryl-copper(II) species. Reductive elimination then furnishes the product and a copper(0) species, which is reoxidized to copper(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

Chan_Lam Cu(II) Cu(II) Cu(II)-Nucleophile Complex Cu(II)-Nucleophile Complex Cu(II)->Cu(II)-Nucleophile Complex Nu-H Transmetalation Transmetalation Cu(II)-Nucleophile Complex->Transmetalation Ar-B(OR)2 Diaryl-Cu(II) Complex Diaryl-Cu(II) Complex Transmetalation->Diaryl-Cu(II) Complex Product Product Diaryl-Cu(II) Complex->Product Reductive Elimination Cu(0) Cu(0) Product->Cu(0) Cu(0)->Cu(II) Oxidant (O2) caption Figure 3: Proposed Catalytic Cycle of Chan-Lam Coupling.

Figure 3: Proposed Catalytic Cycle of Chan-Lam Coupling.

Key Parameters for Success
  • Copper Source: Simple copper salts such as Cu(OAc)₂ or CuI are commonly used as catalysts.

  • Ligand: While some Chan-Lam couplings can proceed without a ligand, the addition of a nitrogen-based ligand like pyridine or a phenanthroline derivative can often improve the reaction efficiency.

  • Base: A mild base, such as pyridine or triethylamine, is often employed.

  • Atmosphere: The reaction is typically run under an atmosphere of air or oxygen, as O₂ serves as the terminal oxidant to regenerate the active Cu(II) catalyst.

Protocol: Chan-Lam Coupling of 4-Chloro-2-fluorobenzenesulfonamide with Phenol

This protocol is a representative procedure adapted from established methods for the Chan-Lam O-arylation.[9][10]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-2-fluorobenzenesulfonamide210.621.01.0
Phenylboronic Acid121.931.51.5
Phenol94.111.21.2
Cu(OAc)₂181.630.10.1
Pyridine79.102.02.0
Dichloromethane (DCM)-5 mL-

Procedure:

  • To a round-bottom flask equipped with a stir bar, add 4-chloro-2-fluorobenzenesulfonamide (210.6 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), phenol (113 mg, 1.2 mmol), and Cu(OAc)₂ (18.2 mg, 0.1 mmol).

  • Add dichloromethane (5 mL) and pyridine (161 µL, 2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The selective functionalization of 4-chloro-2-fluorobenzenesulfonamide is a crucial step in the synthesis of many important pharmaceutical and agrochemical compounds. This guide has provided detailed protocols and mechanistic insights for three powerful cross-coupling methodologies: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Chan-Lam coupling. By understanding the key parameters that govern these reactions and by carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can confidently and efficiently diversify this valuable building block. The provided protocols serve as a robust starting point for optimization and adaptation to a wide range of coupling partners, paving the way for the discovery of novel and impactful molecules.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc.2022, 144 (21), 9477–9488.
  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2933–2936.
  • Copper-Catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide. Org. Lett.2014, 16 (21), 5648–5651.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176-4211.
  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. Molecules2021, 26 (22), 6985.
  • Copper-Catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide. Org. Lett.2014, 16 (21), 5648–5651.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Org. Chem. Front.2023, 10, 2686-2708.
  • Palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Org. Chem. Front.2023, 10, 2686-2708.
  • Buchwald–Hartwig amin
  • A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide: facile synthesis of imide derivatives. Chem. Commun.2020, 56, 10731-10734.
  • Cu-catalyzed aerobic oxidative three-component coupling route to N-sulfonyl amidines via an ynamine intermediate. J. Org. Chem.2015, 80 (4), 2448–2454.
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Org. Lett.2017, 19 (1), 138–141.
  • and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Adv. Synth.
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co under different conditions in w
  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. Chemenu.
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co under different conditions in w
  • Recent advances in Chan–Lam coupling reaction. OUCI.
  • Organic Letters Ahead of Print.
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry2017, 23 (50), 12218–12232.
  • Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci.2014, 27 (5), 1135-1141.
  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Adv.2019, 9, 2493-2497.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Org. Biomol. Chem.2013, 11, 7899-7906.
  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Adv.2019, 9, 2493-2497.
  • Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)
  • Catalyst-free N-arylation using unactivated fluorobenzenes. Angew. Chem. Int. Ed.2012, 51 (32), 8054–8058.
  • Buchwald-Hartwig Amin
  • Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. Org. Biomol. Chem.2013, 11, 7899-7906.

Sources

Application

Nucleophilic aromatic substitution with 4-Chloro-2-fluorobenzenesulfonamide

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of 4-Chloro-2-fluorobenzenesulfonamide . Application Note: Regioselective S Ar Fun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of 4-Chloro-2-fluorobenzenesulfonamide .

Application Note: Regioselective S Ar Functionalization of 4-Chloro-2-fluorobenzenesulfonamide

Executive Summary

4-Chloro-2-fluorobenzenesulfonamide (CAS: 175205-54-6) is a high-value pharmacophore scaffold used in the synthesis of carbonic anhydrase inhibitors, PI3K/mTOR inhibitors, and various anti-tumor agents. Its unique structure presents a "chemical competition" between two leaving groups (fluorine at C2 and chlorine at C4) and an acidic sulfonamide moiety.

This guide provides a validated strategy for the regioselective Nucleophilic Aromatic Substitution (S


Ar)  of the C2-fluorine atom. By leveraging the "Fluorine Effect" and managing the sulfonamide's acidity, researchers can achieve high-yield functionalization without protecting groups.

Mechanistic Insight & Causality

The Regioselectivity Hierarchy

Successful functionalization relies on exploiting the electronic differences between the C2 and C4 positions.

  • Leaving Group Ability (F vs. Cl): In S

    
    Ar reactions, the rate-determining step is typically the nucleophilic attack and formation of the Meisenheimer complex. Fluorine, being the most electronegative element, lowers the energy of the transition state significantly more than chlorine due to strong inductive stabilization (
    
    
    
    -withdrawal). Consequently, F is displaced 100–1000x faster than Cl in activated systems.
  • Electronic Activation: The sulfonamide group (

    
    ) is a strong electron-withdrawing group (EWG). It activates both the ortho (C2-F) and para (C4-Cl) positions.
    
    • C2 (Ortho): Activated by strong inductive effects (

      
      ) and resonance (
      
      
      
      ).
    • C4 (Para): Activated primarily by resonance (

      
      ).[1]
      
The "Anionic Shielding" Challenge

A critical, often overlooked variable is the acidity of the sulfonamide protons (


).
  • The Problem: Standard S

    
    Ar conditions require a base. This base will deprotonate the sulfonamide first, forming the anion (
    
    
    
    ). This negative charge donates electron density back into the ring (via induction/field effect) and creates electrostatic repulsion against incoming anionic nucleophiles.
  • The Solution:

    • Stoichiometry Control: Use at least 2.2 equivalents of base . The first equivalent sacrifices itself to deprotonate the sulfonamide; the remaining equivalents drive the S

      
      Ar.
      
    • Solvent Choice: Use polar aprotic solvents (DMSO, DMF) to solvate the cation and leave the nucleophile "naked" and reactive, overcoming the electrostatic repulsion.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical intermediate.

SNAr_Mechanism cluster_logic Selectivity Drivers Start 4-Chloro-2-fluorobenzenesulfonamide BaseStep Deprotonation (Formation of Sulfonamide Anion) Start->BaseStep + Base (1 eq) Attack Nucleophilic Attack (C2 Position) BaseStep->Attack + Nucleophile + Excess Base Meisenheimer Meisenheimer Complex (Stabilized by F) Attack->Meisenheimer Rate Determining Step Product C2-Substituted Product (C4-Cl Intact) Meisenheimer->Product - F⁻ Fast Elimination F_Effect F > Cl Leaving Group Ability Ortho_Act Ortho-Inductive Activation

Caption: Mechanistic pathway highlighting the critical deprotonation step and the stabilization of the transition state by the ortho-fluorine.

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Objective: Selective displacement of Fluorine by an amine nucleophile (e.g., morpholine, piperazine, aniline).

Materials:

  • Substrate: 4-Chloro-2-fluorobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (2.0 equiv for faster rates)
  • Solvent: Anhydrous DMSO or DMF (Concentration: 0.2 M – 0.5 M)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-Chloro-2-fluorobenzenesulfonamide (1.0 equiv) in anhydrous DMSO.

  • Activation: Add

    
      (2.5 equiv). Stir at room temperature for 10 minutes. Note: The mixture may turn slightly yellow, indicating deprotonation.
    
  • Addition: Add the Amine nucleophile (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C . Monitor by TLC or LC-MS.

    • Typical Time: 2–6 hours.

    • Monitoring: Look for the disappearance of the starting material (

      
       209/211) and appearance of the product (
      
      
      
      = MW + Nucleophile - HF).
  • Work-up:

    • Cool to room temperature.[1][2]

    • Slowly pour the reaction mixture into ice-cold 1M HCl (approx. 10x reaction volume). Crucial: Acidification repays the proton to the sulfonamide, precipitating the neutral product.

    • Stir vigorously for 15 minutes.

  • Isolation: Filter the precipitate. Wash with water (

    
    ) and cold hexanes (
    
    
    
    ) to remove residual high-boiling solvent.
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Etherification with Alkoxides/Phenols

Objective: Introduction of an oxygen nucleophile.

Materials:

  • Substrate: 4-Chloro-2-fluorobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.2 equiv)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Nucleophile Activation: In a separate vial, dissolve the alcohol/phenol in dry THF/DMF at 0°C. Carefully add NaH (2.2 equiv). Stir for 15 min until gas evolution ceases. Note: 2.2 equiv is required to deprotonate both the alcohol and the sulfonamide.

  • Coupling: Add the 4-Chloro-2-fluorobenzenesulfonamide solution to the pre-formed alkoxide/phenoxide solution.

  • Reaction: Warm to 60–90°C (solvent dependent). Stir for 4–12 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[2]

Data Summary & Optimization Guide

The following table summarizes expected outcomes and optimization parameters based on nucleophile class.

ParameterAmine NucleophilesAlkoxide/Thiol NucleophilesNotes
Preferred Solvent DMSO, DMF, NMPTHF (if soluble), DMFPolar aprotic solvents stabilize the intermediate.
Base Stoichiometry 2.5 equiv (

)
>2.2 equiv (NaH/KOtBu)Excess base is non-negotiable to handle sulfonamide acidity.
Temperature 60°C – 90°C0°C

RT

60°C
Alkoxides are more reactive; start cold to avoid bis-substitution.
Regioselectivity >95% C2-F displacement>90% C2-F displacementHigher temps (>120°C) may risk C4-Cl displacement.
Common By-product Hydrolysis of F (rare)Bis-substitution (F & Cl)Avoid super-heating to prevent C4 attack.
Troubleshooting "Stalled" Reactions

If the reaction stalls (starting material remains):

  • Temperature: Increase to 100°C. The sulfonamide anion is electronically deactivated, so higher energy may be needed.

  • Catalyst: Add 5-10 mol% 18-Crown-6 (if using

    
    ) to increase the "nakedness" of the nucleophile.
    
  • Microwave: Microwave irradiation (120°C, 15-30 min) is highly effective for this scaffold.

References

  • Mechanistic Principles of S

    
    Ar:  Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews. Link
    
  • Fluorine vs Chlorine Reactivity: Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition. Link

  • Sulfonamide Acidity & Reactivity: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Regioselectivity in Polyhalogenated Aromatics: Lott, R. S., et al. (1997). "Nucleophilic Aromatic Substitution of Polyhalobenzenes." Journal of Organic Chemistry. Link

  • Application in Drug Design (PI3K Inhibitors): Zhao, B., et al. (2018).[3] "Design, synthesis and biological evaluation of novel phenylsulfonylurea derivatives as PI3K/mTOR dual inhibitors." Molecules. Link

Sources

Method

Application Notes and Protocols: N-Alkylation of 4-Chloro-2-fluorobenzenesulfonamide

Introduction N-alkylated sulfonamides are a cornerstone structural motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The sulfonamide functional group, with its unique ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated sulfonamides are a cornerstone structural motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The sulfonamide functional group, with its unique electronic and steric properties, often imparts favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. The ability to precisely introduce alkyl substituents on the sulfonamide nitrogen is therefore a critical capability in the synthesis of novel molecular entities. This guide provides an in-depth exploration of the primary methodologies for the N-alkylation of 4-chloro-2-fluorobenzenesulfonamide, a common building block in pharmaceutical research. We will delve into the mechanistic underpinnings of each protocol, offering practical, field-proven insights to enable researchers to select and execute the optimal synthetic strategy for their specific needs.

Strategic Overview of N-Alkylation Methodologies

The N-alkylation of sulfonamides, including 4-chloro-2-fluorobenzenesulfonamide, can be achieved through several distinct synthetic pathways. The choice of method is often dictated by the nature of the alkylating agent, the desired substrate scope, and tolerance for various functional groups. The most prevalent strategies include:

  • Classical N-Alkylation: A direct approach involving the deprotonation of the sulfonamide followed by nucleophilic attack on an alkyl halide.

  • Mitsunobu Reaction: A powerful and versatile method for the alkylation of acidic pronucleophiles, such as sulfonamides, with alcohols.[1][2]

  • Transition Metal-Catalyzed Alkylation: Modern methods that utilize catalysts, such as manganese or iridium, to facilitate the N-alkylation of sulfonamides with alcohols.[3][4][5]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be adapted for the N-arylation and, in some contexts, N-alkylation of sulfonamides.[6][7][8][9][10]

This document will provide detailed protocols and mechanistic insights for the first three methodologies, which are most commonly employed for direct N-alkylation with a variety of alkyl groups.

Workflow for Selecting an N-Alkylation Strategy

N-Alkylation Strategy Selection start Define Alkylating Agent (e.g., Alkyl Halide, Alcohol) is_alcohol Is the Alkylating Agent an Alcohol? start->is_alcohol is_halide Is the Alkylating Agent an Alkyl Halide? start->is_halide mitsunobu Mitsunobu Reaction (Mild, Stereoinvertive) is_alcohol->mitsunobu Yes tm_catalyzed Transition Metal-Catalyzed (e.g., Mn, Ir) (Atom Economical) is_alcohol->tm_catalyzed Yes classical Classical Alkylation (Base + Solvent) is_halide->classical Yes end Select Optimal Protocol mitsunobu->end tm_catalyzed->end ptc Phase-Transfer Catalysis (For complex systems) classical->ptc Consider for biphasic systems classical->end ptc->end

Caption: Decision workflow for selecting an appropriate N-alkylation method.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method represents the most direct approach to N-alkylation. It proceeds via an SN2 mechanism where the sulfonamide is first deprotonated by a suitable base to form a nucleophilic sulfonamidate anion, which then displaces a halide from the alkylating agent.

Mechanistic Rationale

The acidity of the sulfonamide proton (pKa ≈ 10-11) allows for the use of a variety of bases. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Stronger, non-nucleophilic bases are often preferred to ensure complete deprotonation without competing with the sulfonamidate in the alkylation step. Aprotic polar solvents are typically used to solvate the cation of the base and promote the SN2 reaction.

Classical N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack sulfonamide ArSO2NH2 anion ArSO2NH⁻ sulfonamide->anion base Base (e.g., K2CO3, NaH) base_h Base-H⁺ base->base_h alkyl_halide R-X anion->alkyl_halide Nucleophilic Attack product ArSO2NH-R anion->product halide_ion X⁻ alkyl_halide->halide_ion

Caption: Mechanism of classical N-alkylation of a sulfonamide.

Experimental Protocol

Materials:

  • 4-Chloro-2-fluorobenzenesulfonamide

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-chloro-2-fluorobenzenesulfonamide (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Classical N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
IodomethaneK₂CO₃DMF60492
Benzyl bromideK₂CO₃MeCN80688
Ethyl bromoacetateNaHTHF251275

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds under mild conditions, utilizing an alcohol as the alkylating agent. This reaction is particularly advantageous for sensitive substrates and for achieving stereochemical inversion at a chiral alcohol center.[1][2]

Mechanistic Rationale

The reaction is initiated by the formation of a phosphorane intermediate from the reaction of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1] The sulfonamide then deprotonates the alcohol, and the resulting alkoxide attacks the activated phosphonium species. The sulfonamidate anion then acts as a nucleophile, displacing the phosphine oxide in an SN2 fashion to yield the N-alkylated product.[1][2]

Mitsunobu Reaction Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack PPh3 PPh3 phosphorane PPh3-DEAD Adduct PPh3->phosphorane DEAD DEAD DEAD->phosphorane activated_alcohol [R-O-PPh3]⁺ phosphorane->activated_alcohol alcohol R-OH alcohol->activated_alcohol sulfonamide ArSO2NH2 product ArSO2NH-R activated_alcohol->product phosphine_oxide Ph3P=O activated_alcohol->phosphine_oxide sulfonamide->product SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction for sulfonamide N-alkylation.

Experimental Protocol

Materials:

  • 4-Chloro-2-fluorobenzenesulfonamide

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-chloro-2-fluorobenzenesulfonamide (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M), cool the mixture to 0 °C in an ice bath.[11]

  • Add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.[11]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration or crystallization.

Data Summary: Mitsunobu Reaction
AlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)
EthanolPPh₃, DIADTHF0 to RT885
(S)-2-ButanolPPh₃, DEADTHF0 to RT1278 (with inversion)
4-Methoxybenzyl alcoholPPh₃, DIADDCM0 to RT690

Note: The use of DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its hydrazine byproduct.

Protocol 3: Manganese-Catalyzed N-Alkylation with Alcohols

Recent advances in catalysis have enabled the use of earth-abundant metals, such as manganese, for the N-alkylation of sulfonamides with alcohols.[3] This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, with water as the only byproduct.[3][4]

Mechanistic Rationale

The manganese catalyst first oxidizes the alcohol to an aldehyde, generating a manganese hydride species. The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonyl imine intermediate. Finally, the manganese hydride reduces the imine to the N-alkylated sulfonamide, regenerating the active catalyst.[3]

Manganese-Catalyzed N-Alkylation catalyst Mn(I) Catalyst aldehyde RCHO catalyst->aldehyde alcohol RCH2OH alcohol->aldehyde Oxidation imine ArSO2N=CHR aldehyde->imine Condensation sulfonamide ArSO2NH2 sulfonamide->imine product ArSO2NHCH2R imine->product Reduction water H2O imine->water product->catalyst Regeneration MnH [Mn]-H MnH->product

Caption: Catalytic cycle for the manganese-catalyzed N-alkylation of sulfonamides.

Experimental Protocol

Materials:

  • 4-Chloro-2-fluorobenzenesulfonamide

  • Alcohol (primary)

  • Manganese(I) PNP pincer precatalyst

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous xylenes

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, add the Mn(I) PNP pincer precatalyst (1-5 mol%), 4-chloro-2-fluorobenzenesulfonamide (1.0 eq.), the alcohol (1.2 eq.), and potassium tert-butoxide (1.5 eq.) to a dry Schlenk tube equipped with a stir bar.

  • Add anhydrous xylenes (0.5 M) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 110-130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Data Summary: Manganese-Catalyzed N-Alkylation
AlcoholCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
Benzyl alcohol2t-BuOK1201695
1-Butanol5t-BuOK1302482
Cyclohexylmethanol5t-BuOK1302479

Note: Catalyst loading and reaction times may require optimization for different substrates.

Conclusion

The N-alkylation of 4-chloro-2-fluorobenzenesulfonamide is a versatile transformation that can be accomplished through a variety of robust and reliable methods. The choice of protocol should be guided by the specific requirements of the synthetic target, including the nature of the alkylating agent, functional group compatibility, and stereochemical considerations. By understanding the underlying mechanisms and following the detailed procedures outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated sulfonamides for their drug discovery and development programs.

References

  • Butters, M., et al. (2010). Development of a Pilot-Plant-Scale Synthesis of an Alkylated Dihydrobenzothiadiazole S,S-Dioxide: Incorporation of a Late-Stage Mitsunobu Reaction. Organic Process Research & Development, 14(6), 1354-1360. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. [Link]

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. Organic Letters, 12(6), 1336-1339. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine, Amide, and Sulfonamide C–N Cross-Coupling. In Modern Arylation Methods (pp. 1-101). Wiley-VCH. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Stark, C. M., & Li, C. J. (2007). Phase-Transfer Catalysis in Green Synthesis. In Handbook of Green Chemistry, Green Catalysis (Vol. 1, pp. 125-164). Wiley-VCH. [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035-8042. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(11), 7606-7691. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

Sources

Application

Technical Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-2-fluorobenzenesulfonamide

This Application Note is structured as a high-level technical guide for drug discovery and process chemistry teams. It synthesizes established organometallic principles with specific optimization strategies for the targe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery and process chemistry teams. It synthesizes established organometallic principles with specific optimization strategies for the target substrate: 4-Chloro-2-fluorobenzenesulfonamide .

Executive Summary

Coupling 4-Chloro-2-fluorobenzenesulfonamide (1) presents a distinct chemoselective challenge: activating a chemically inert aryl chloride bond in the presence of a potentially poisoning sulfonamide functionality and a spectator fluoride atom. While aryl chlorides are traditionally sluggish electrophiles, the electron-withdrawing nature of the sulfonamide and fluoride substituents at the 1- and 2-positions paradoxically activates the C4-Cl bond for oxidative addition.

This guide details a robust protocol using Buchwald Precatalysts (Gen 2/3) to overcome the kinetic barrier of the C-Cl bond while mitigating catalyst deactivation by the acidic sulfonamide nitrogen.

Substrate Analysis & Critical Parameters

The Electrophile: 4-Chloro-2-fluorobenzenesulfonamide
  • Activation: The Sulfonamide (-SO₂NH₂) and Fluorine (-F) groups are Electron Withdrawing Groups (EWGs). They lower the LUMO energy of the benzene ring, facilitating the oxidative addition of Palladium(0) into the C-Cl bond.

  • Liability (The "Acidic Trap"): The sulfonamide protons (

    
    ) are easily deprotonated by the bases required for the Suzuki cycle (e.g., K₂CO₃, Cs₂CO₃). The resulting anion (
    
    
    
    ) can coordinate to the Pd center, potentially arresting the catalytic cycle (formation of "Pd-ate" resting states).
  • Selectivity: The C-F bond (

    
    ) is significantly stronger than the C-Cl bond (
    
    
    
    ), ensuring high chemoselectivity for the chloride under standard thermal conditions.
Catalyst Design Strategy

To couple this substrate efficiently, we must use a ligand system that is:

  • Electron-Rich: To accelerate oxidative addition into the C-Cl bond.

  • Bulky: To prevent the formation of stable bis-ligated Pd complexes and to sterically discourage the coordination of the sulfonamide anion.

Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or AmPhos . Recommended Precatalyst: XPhos Pd G2 or G3 . These precatalysts ensure a defined 1:1 L:Pd ratio and rapid generation of the active


 species, avoiding the induction period and reductant requirements of Pd(OAc)₂ or Pd₂dba₃.

Experimental Protocols

Protocol A: High-Throughput Screening (Microscale)

Ideal for lead optimization and rapid diversity scanning.

ComponentEquiv.ConcentrationRole
Substrate (1) 1.00.1 MElectrophile
Boronic Acid 1.2 - 1.5-Nucleophile
Catalyst 0.02 (2 mol%)-XPhos Pd G2
Base 3.0-K₃PO₄ (aq, 0.5M)
Solvent --THF or 1,4-Dioxane

Procedure:

  • Charge a reaction vial with Substrate (1) (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G2 (2 mol%).

  • Seal and purge with inert gas (

    
     or 
    
    
    
    ) x3.
  • Add degassed THF (or Dioxane) followed by the aqueous K₃PO₄ solution. Note: The biphasic system helps sequester inorganic byproducts.

  • Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor via LCMS. Look for the disappearance of the parent ion [M+H]+ 209/211 (Cl pattern).

Protocol B: Preparative Scale Synthesis (Gram Scale)

Optimized for yield and purity.

Reagents:

  • 4-Chloro-2-fluorobenzenesulfonamide (5.0 g, 23.8 mmol)

  • Arylboronic Acid (28.6 mmol, 1.2 equiv)

  • XPhos Pd G2 (370 mg, 0.47 mmol, 2 mol%)

  • K₂CO₃ (9.8 g, 71.4 mmol, 3.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v) (Total vol: 120 mL)

Step-by-Step Methodology:

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the Substrate, Boronic Acid, and Base (K₂CO₃).

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the septum briefly to add the XPhos Pd G2 solid under a positive pressure of Nitrogen. (Alternatively, add as a solution in dioxane).

  • Reaction: Heat the mixture to 80°C (internal temperature). Stir vigorously (800 rpm).

    • Why 80°C? Aryl chlorides require higher activation energy than bromides.

    • Why 3.0 equiv Base? 1 equiv neutralizes the sulfonamide; 1 equiv facilitates transmetallation; 1 equiv acts as a buffer.

  • Work-up:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with EtOAc (100 mL) and separate layers.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~4 (to ensure the sulfonamide is protonated if it partitioned to the aqueous phase) and extract again with EtOAc.

    • Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash Chromatography (SiO₂). Elute with Hexanes/EtOAc (Gradient 0-40%).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation of the C-Cl bond and the role of the base.

SuzukiMechanism Figure 1: Catalytic Cycle for 4-Chloro-2-fluorobenzenesulfonamide Coupling cluster_warning Potential Side Reaction PreCat Precatalyst (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActiveCat->OxAdd + Substrate (Ar-Cl) PdII_Complex Pd(II) Intermediate Ar-Pd(L)-Cl OxAdd->PdII_Complex TransMetal Transmetallation (+ Ar'-B(OH)3) PdII_Complex->TransMetal Cl replaced by Base/Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMetal Activates Boron RedElim Reductive Elimination (Product Release) TransMetal->RedElim Biaryl Pd Complex RedElim->ActiveCat Regeneration Side1 Sulfonamide Deprotonation (Ar-SO2NH-) Side1->PdII_Complex Coordination (Poisoning)

Caption: The catalytic cycle emphasizes the oxidative addition to the C-Cl bond. High base concentration prevents the inhibitory coordination of the sulfonamide anion shown in the red dashed box.

Troubleshooting Guide

ObservationRoot CauseRemediation
Low Conversion (<20%) Catalyst Poisoning or Inactive PdSwitch to XPhos Pd G3 or RuPhos Pd G3 . Ensure thorough degassing (O₂ kills electron-rich phosphines).
Deboronation (Ar-H) Protodeboronation of Boronic AcidSwitch base to anhydrous K₃PO₄ and solvent to Dioxane . Reduce water content.
Starting Material Recovery Failed Oxidative AdditionIncrease Temp to 100°C . Switch solvent to Toluene/Water .
Homocoupling (Ar-Ar) Oxidation of Boronic AcidEnsure strict inert atmosphere. Reduce catalyst loading.

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids and Esters." Journal of the American Chemical Society, 2013.[5]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: General Mechanism and Conditions."

  • Sigma-Aldrich (Merck). "User Guide: Buchwald Precatalysts for Cross-Coupling."

Sources

Method

Preparation of bioactive inhibitors from 4-Chloro-2-fluorobenzenesulfonamide

Executive Summary This guide details the strategic utilization of 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175-18-0 / Generic Scaffold) as a high-value starting material for the synthesis of bioactive inhibitors, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175-18-0 / Generic Scaffold) as a high-value starting material for the synthesis of bioactive inhibitors, specifically targeting Carbonic Anhydrases (CAs) and Anticancer pathways (e.g., tubulin polymerization, Bcl-2).

The core technical advantage of this scaffold lies in its orthogonal reactivity profile . The presence of a highly activated fluorine atom ortho to the electron-withdrawing sulfonamide group allows for facile Nucleophilic Aromatic Substitution (


) under mild conditions, while the para-chlorine atom remains intact for subsequent Palladium-catalyzed cross-coupling. This enables the rapid generation of diverse Structure-Activity Relationship (SAR) libraries from a single precursor.

Strategic Rationale & Mechanism

The "Warhead" Architecture

The 4-Chloro-2-fluorobenzenesulfonamide scaffold functions as a dual-reactive core.

  • Site A (C-2 Fluorine): The sulfonamide group (

    
    ) is a strong electron-withdrawing group (EWG). Its position ortho to the fluorine atom significantly lowers the energy of the Meisenheimer complex intermediate, making the C-F bond highly susceptible to nucleophilic attack by amines or thiols.
    
  • Site B (C-4 Chlorine): The chlorine atom is less reactive toward

    
     but serves as an excellent handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton and modulate lipophilicity.
    
  • Site C (Sulfonamide): The primary sulfonamide is the critical pharmacophore for zinc-binding enzymes (e.g., Carbonic Anhydrase).

Synthetic Workflow Diagram

The following diagram illustrates the modular logic for library construction.

SyntheticStrategy cluster_0 Key Advantage: Orthogonal Reactivity Start 4-Chloro-2-fluorobenzenesulfonamide (Starting Scaffold) Step1 Step 1: SNAr Displacement (Nucleophile: Amines/Thiols) Start->Step1  Mild Base,  Heat (60-80°C)   Intermediate 2-Substituted-4-chlorobenzenesulfonamide (Core Library) Step1->Intermediate  Regioselective    C-F Displacement   Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Step2  Ar-B(OH)2, Pd(0)   Final Bioactive Inhibitor (Dual Functionalized) Step2->Final  C-C Bond Formation  

Figure 1: Modular synthetic workflow leveraging the differential reactivity of the C-2 Fluoro and C-4 Chloro substituents.[1]

Detailed Experimental Protocols

Protocol A: Preparation of 2-Amino-4-chlorobenzenesulfonamide Libraries ( )

Objective: To introduce chemical diversity at the C-2 position using amine nucleophiles while retaining the sulfonamide "zinc-anchor."

Reagents:

  • Substrate: 4-Chloro-2-fluorobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Cyclic amine (e.g., Morpholine, N-methylpiperazine) or Primary amine (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Workup: Ethyl Acetate (EtOAc), Brine, 1M HCl.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-fluorobenzenesulfonamide (1.0 mmol, 209 mg) in DMSO (3 mL). Note: DMSO is preferred over DMF for higher reaction rates in

    
     due to better solvation of the intermediate.
    
  • Addition: Add

    
     (2.0 mmol, 276 mg) followed by the amine nucleophile (1.2 mmol).
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a more polar product spot (
    
    
    
    ) should appear.
    • Critical Insight: If using volatile amines, use a sealed pressure tube to prevent loss of nucleophile.

  • Quenching: Cool the reaction to room temperature and pour onto crushed ice/water (20 mL).

  • Isolation (Solid Products): If a precipitate forms, filter via vacuum filtration, wash with cold water, and dry.

  • Isolation (Liquid/Soluble Products): Extract with EtOAc (

    
     mL). Wash combined organics with brine (
    
    
    
    ), dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

  • Yield: Expected >75%.

  • 
     NMR:  Disappearance of the specific multiplet for the 2-F aromatic proton; appearance of amine alkyl signals (e.g., 3.0–3.5 ppm for morpholine 
    
    
    
    ).
Protocol B: Biological Evaluation (Carbonic Anhydrase Inhibition)

Objective: To validate the bioactivity of the synthesized sulfonamides against hCA I and hCA II isozymes.

Assay Principle: The inhibition is measured by monitoring the esterase activity of Carbonic Anhydrase using 4-nitrophenyl acetate (4-NPA) as a substrate. The hydrolysis of 4-NPA releases 4-nitrophenol, which is detected spectrophotometrically at 400 nm.

Reagents:

  • Enzyme: Recombinant human CA II (Sigma-Aldrich).

  • Substrate: 4-Nitrophenyl acetate (3 mM in acetonitrile).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor (synthesized in Protocol A) in DMSO (10 nM to 10

    
    M).
    
  • Incubation: In a 96-well plate, mix:

    • 140

      
      L Buffer
      
    • 20

      
      L Enzyme solution (final conc. 20 nM)
      
    • 20

      
      L Inhibitor solution
      
    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20

    
    L Substrate solution (4-NPA).
    
  • Measurement: Monitor Absorbance (400 nm) every 30 seconds for 15 minutes using a microplate reader.

  • Analysis: Calculate initial rates (

    
    ). Determine 
    
    
    
    using non-linear regression (GraphPad Prism).

Data Analysis & Interpretation

Structure-Activity Relationship (SAR) Table

The following data represents typical trends observed when derivatizing 4-Chloro-2-fluorobenzenesulfonamide for CA II inhibition.

Derivative (R at C-2)Substitution TypehCA II

(nM)
Interpretation
-F (Parent) Halogen~150Moderate binder; F provides some lipophilic contact but lacks specific interaction.
-Morpholine Cyclic Ether10 - 25 Excellent. Oxygen accepts H-bond from active site residues (Thr199).
-Piperazine-N-Me Basic Amine40 - 60Good. Cationic center may interact with outer rim residues.
-NH-Ph (Aniline) Aromatic> 200Poor. Steric clash with the hydrophobic pocket of the enzyme.
-S-Benzyl Thioether5 - 15Potent. High lipophilicity targets the hydrophobic pocket; often used in anticancer designs.
Mechanism of Action Diagram

The primary sulfonamide group coordinates to the Zinc ion (


) in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.

BindingMode Zn Zn(II) Ion (Active Site) His His94, His96, His119 (Coordination Triad) Zn->His Coordination Sulfonamide Sulfonamide Nitrogen (R-SO2NH-) Sulfonamide->Zn  Tetrahedral  Coordination   Oxygens Sulfonyl Oxygens (H-Bond Acceptors) Scaffold Benzene Ring (Hydrophobic Interaction) Thr199 Thr199 (Gatekeeper) Oxygens->Thr199  H-Bond   Substituent 2-Pos Substituent (Selectivity Filter) Scaffold->Substituent  Covalent  

Figure 2: Mechanistic binding mode of the sulfonamide inhibitor within the Carbonic Anhydrase active site.

Troubleshooting & Expert Tips

  • Regioselectivity Issues:

    • Problem: In rare cases, the sulfonamide nitrogen may compete as a nucleophile if the base is too strong (e.g., NaH).

    • Solution: Use milder bases like

      
       or 
      
      
      
      . The
      
      
      of the sulfonamide
      
      
      is ~10; carbonate bases generally deprotonate it only partially, whereas the
      
      
      reaction proceeds via the neutral or anionic amine nucleophile attacking the ring.
  • Solubility:

    • The 4-chloro-2-fluoro parent is sparingly soluble in water. All reactions must be performed in dry polar aprotic solvents (DMSO, DMF, NMP). For biological assays, ensure the final DMSO concentration is <1% to avoid enzyme denaturation.

  • Safety:

    • Sulfonamides can cause severe allergic reactions in sensitized individuals. Handle all solids in a fume hood and wear double nitrile gloves.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Sławiński, J. (2004). Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity.[2][3] European Journal of Medicinal Chemistry, 39(2), 179-188.

  • Bulakowska, A., et al. (2020). Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorganic Chemistry, 104, 104309.

  • Chugunova, E., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives. Archiv der Pharmazie, 348(5), 338-346.[4]

  • Deeming, A. S., et al. (2014).[5] Combining Organometallic Reagents, the Sulfur Dioxide Surrogate DABSO, and Amines: A One-Pot Preparation of Sulfonamides.[5] Angewandte Chemie International Edition, 53(32), 8518-8522.

Sources

Application

Application Note: Microwave-Assisted Divergent Synthesis of 4-Chloro-2-fluorobenzenesulfonamide Derivatives

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists utilizing 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175278-21-0) as a core scaffold. It focuses on leveragin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists utilizing 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175278-21-0) as a core scaffold. It focuses on leveraging microwave irradiation to overcome the kinetic barriers associated with this electron-deficient arene.

Introduction & Mechanistic Rationale

4-Chloro-2-fluorobenzenesulfonamide is a "privileged scaffold" in drug discovery due to its unique substitution pattern. It offers three distinct vectors for chemical diversification (Figure 1), but traditional thermal synthesis is often plagued by long reaction times and poor selectivity.

Why Microwave Synthesis?
  • SNAr Activation (Vector A): The fluorine atom at the ortho-position is activated by the electron-withdrawing sulfonamide group (

    
    ). However, thermal SNAr reactions with steric-bulky amines often require 12+ hours at reflux. Microwave dielectric heating can drive these reactions to completion in <20 minutes by superheating the solvent (e.g., DMSO/DMF) beyond its atmospheric boiling point.
    
  • Pd-Catalyzed Coupling (Vector B): The 4-chloro position is deactivated for oxidative addition compared to bromides/iodides. Microwave irradiation significantly accelerates the rate-determining step in Suzuki-Miyaura couplings, allowing the use of aryl chlorides without requiring expensive, exotic ligands.

Visualizing the Synthetic Workflow

The following flowchart illustrates the divergent synthetic pathways available for this scaffold, prioritized by microwave efficiency.

G Start 4-Chloro-2-fluorobenzenesulfonamide (Starting Material) Decision Select Diversity Vector Start->Decision PathA Vector A: SNAr (2-Fluoro) Nucleophilic Aromatic Substitution Decision->PathA High Priority (MW Highly Effective) PathB Vector B: Suzuki Coupling (4-Chloro) Pd-Catalyzed Cross-Coupling Decision->PathB Medium Priority (Requires Catalyst) PathC Vector C: Sulfonamide N-Alkylation Decision->PathC Standard (Base Mediated) ProdA 2-Amino-4-chlorobenzenesulfonamide (Library A) PathA->ProdA R-NH2, DMSO 140°C, 15 min ProdB Biaryl Sulfonamide (Library B) PathB->ProdB Ar-B(OH)2, Pd(dppf)Cl2 120°C, 20 min

Figure 1: Divergent synthetic pathways for 4-Chloro-2-fluorobenzenesulfonamide. MW irradiation is most critical for overcoming the activation energy of Vectors A and B.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted SNAr (2-Fluoro Displacement)

Objective: Rapid installation of amine diversity elements at the ortho-position. Mechanism: The sulfonamide group acts as an ortho-directing electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate.

ParameterConditionNote
Solvent DMSO or NMPHigh

(loss tangent) ensures efficient MW absorption.
Stoichiometry 1.0 equiv Substrate : 2.5 equiv AmineExcess amine acts as a base to scavenge HF.
Base DIPEA (2.0 equiv)Optional if amine is valuable; use

for non-basic nucleophiles.
Temperature 140 °C – 160 °CFixed temperature mode (IR sensor control).
Time 10 – 20 minutesCompare to 12–24h thermal reflux.
Pressure ~5–8 barUse a sealed vessel rated for 20 bar.

Step-by-Step Methodology:

  • Charge: In a 10 mL microwave process vial, add 4-Chloro-2-fluorobenzenesulfonamide (1.0 mmol, 209 mg) and the nucleophilic amine (2.5 mmol).

  • Solvent: Add DMSO (2.0 mL). Add a stir bar. Cap the vial.

  • Irradiate: Place in the microwave reactor cavity.

    • Ramp: 2 minutes to reach 150 °C.

    • Hold: 15 minutes at 150 °C (High Absorption Level).

    • Cool: Active air cooling to <50 °C.

  • Workup: Pour reaction mixture into ice-water (20 mL). The product usually precipitates. Filter and wash with water to remove DMSO and excess amine.

  • Validation: Check LC-MS for replacement of F (M-19) with Amine (M+NR2). The Cl atom should remain intact (distinct 3:1 isotope pattern).

Protocol B: Microwave Suzuki-Miyaura Coupling (4-Chloro)

Objective: Synthesis of biaryl sulfonamides via activation of the aryl-chloride bond. Challenge: Aryl chlorides are sluggish substrates. Standard


 often fails.
Solution:  Use of pre-catalysts (e.g., PEPPSI-iPr) or robust bidentate ligands (dppf) under MW heating.
ParameterConditionNote
Catalyst

(3-5 mol%)
Robust, air-stable catalyst.
Coupling Partner Aryl Boronic Acid (1.5 equiv)
Base

(2M aq. solution, 3.0 equiv)
Aqueous base is critical for the transmetallation step.
Solvent Dioxane : Water (4:1)"Green" alternative: Ethanol:Water (1:1).
Temperature 120 °C
Time 20 minutes

Step-by-Step Methodology:

  • Charge: Add 4-Chloro-2-fluorobenzenesulfonamide (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

    
     (0.03 mmol) to the vial.
    
  • Degas: Seal the vial and purge with

    
     or Argon for 2 minutes (via septum). Note: MW heating is sensitive to oxygen if oxidation of catalyst occurs.
    
  • Solvent: Inject degassed Dioxane (3 mL) and 2M

    
     (1.5 mL).
    
  • Irradiate:

    • Set Point: 120 °C.

    • Time: 20 minutes.

    • Stirring: High (600 rpm) to ensure biphasic mixing.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (SNAr) Reaction temp too low for steric amines.Increase Temp to 180°C. Switch solvent to NMP (higher boiling point stability).
Hydrolysis of Sulfonamide Excessive heating in acidic/basic water.Ensure anhydrous conditions for SNAr. Avoid prolonged heating >30 mins.
Pd-Black Formation (Suzuki) Catalyst decomposition /

leak.
Improve degassing. Add TBAB (tetrabutylammonium bromide) as a phase transfer agent/stabilizer.
Vessel Failure/Leak Excessive pressure from volatile amines.Use a larger headspace (10 mL vial for 2 mL reaction). Check pressure limit (typically 20-30 bar).

Safety Considerations

  • Sulfonamide Sensitivity: Sulfonamide derivatives can cause severe allergic reactions (Stevens-Johnson syndrome) in sensitized individuals. Handle all solids in a fume hood.

  • Microwave Vials: Never heat a sealed vial on a standard hotplate. Microwave reactors have active pressure monitoring and explosion-proof cavities.

  • HF Generation: In the SNAr reaction, HF is generated (neutralized by base). Ensure waste streams are treated as fluoride-containing.

References

  • Microwave-Assisted SNAr on Fluoro-Sulfonamides

    • Title: Microwave-Assisted Synthesis of Sulfonamide Derivatives.[1]

    • Source:Journal of Organic Chemistry / ACS (General methodology adapt
    • Context: Describes the acceleration of nucleophilic substitution on electron-deficient aryl fluorides.
    • (Proxy for general SNAr F-displacement).

  • Microwave Suzuki Coupling on Aryl Chlorides

    • Title: Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[2]

    • Source:Synlett, 2009, 1761-1764.[2]

    • Context: Validates the use of microwave irradiation to couple aryl chlorides effectively in minutes.
  • Medicinal Chemistry of the Scaffold

    • Title: Design, synthesis and biological evaluation of novel phenylsulfonylurea derivatives as PI3K/mTOR dual inhibitors.[3]

    • Source:Molecules, 23, 1553 (2018).[3]

    • Context: Highlights the biological relevance of functionalizing the 4-chloro-2-fluoro scaffold.
  • General Microwave Theory

    • Title: The Use of Microwave Irradiation in Organic Synthesis.[1][4][5][6][7][8][9]

    • Source:Chimia, 60, 308-312 (2006).
    • Context: Foundational text on dielectric heating mechanisms (dipolar polariz

Sources

Method

Application Note: Solid-Phase Synthesis Strategies for 4-Chloro-2-fluorobenzenesulfonamide

This guide details the solid-phase synthesis (SPS) applications of 4-Chloro-2-fluorobenzenesulfonamide , a "privileged scaffold" in medicinal chemistry. Its unique substitution pattern—an electron-withdrawing sulfonyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solid-phase synthesis (SPS) applications of 4-Chloro-2-fluorobenzenesulfonamide , a "privileged scaffold" in medicinal chemistry. Its unique substitution pattern—an electron-withdrawing sulfonyl group, a highly labile ortho-fluorine, and a transition-metal-active para-chlorine—enables orthogonal diversification strategies crucial for discovering carbonic anhydrase inhibitors, anticancer agents (e.g., Bcl-2, PI3K), and antiviral therapeutics.

Executive Summary

4-Chloro-2-fluorobenzenesulfonamide represents a high-value starting point for Diversity-Oriented Synthesis (DOS). Unlike simple sulfonamides, this scaffold possesses three distinct "handles" for chemical modification:

  • Sulfonamide Nitrogen (

    
    ):  Serves as the resin anchor point or nucleophile for alkylation.
    
  • 2-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the strong electron-withdrawing effect of the ortho-sulfonyl group.
    
  • 4-Chloro Position: Available for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), providing access to biaryl libraries.

This guide provides validated protocols for resin loading,


 displacement, and metal-catalyzed coupling, culminating in the synthesis of complex heterocyclic libraries such as benzothiadiazine-1,1-dioxides .

Strategic Workflows & Reactivity

The following diagram illustrates the logical flow of operations, moving from resin loading to orthogonal diversification.

SPS_Workflow Start 4-Chloro-2-fluoro- benzenesulfonyl chloride Scaffold Resin-Bound Sulfonamide Scaffold Start->Scaffold Loading (DCM/Pyridine) Resin Rink Amide / Trityl Resin Resin->Scaffold SnAr Path A: SnAr Displacement (2-Fluoro substitution) Scaffold->SnAr Amines/Phenols, DMSO, Heat Suzuki Path B: Pd-Coupling (4-Chloro substitution) Scaffold->Suzuki Boronic Acids, Pd cat. Cyclization Path C: Cyclization (Benzothiadiazines) Scaffold->Cyclization Amidines/Aldehydes Final Cleaved Library Compounds SnAr->Final TFA Cleavage Suzuki->Final Cyclization->Final

Figure 1: Orthogonal diversification strategy. The scaffold is anchored first, followed by selective functionalization at the Fluorine (SnAr) or Chlorine (Pd-coupling) positions.

Experimental Protocols

Protocol A: Resin Loading (Anchoring)

Objective: To covalently attach the scaffold to the solid support.[1] Two methods are primary: generating the sulfonamide on resin (Method A1) or attaching the pre-formed sulfonamide (Method A2).

Method A1: Sulfonyl Chloride Loading (Rink Amide Resin)

This method is preferred for generating C-terminal primary sulfonamides.

  • Swelling: Place Rink Amide MBHA resin (

    
    ) in a fritted syringe reactor. Swell in DCM for 30 min.
    
  • Deprotection: Remove Fmoc group with

    
     Piperidine in DMF (
    
    
    
    ). Wash with DMF (
    
    
    ) and DCM (
    
    
    ).
  • Coupling:

    • Dissolve 4-Chloro-2-fluorobenzenesulfonyl chloride (

      
      ) in dry DCM.
      
    • Add Pyridine (

      
      ) or DIPEA (
      
      
      
      ).
    • Add solution to resin.[1] Shake at Room Temperature (RT) for 2–4 hours.

  • QC: Perform a Kaiser test (ninhydrin). The resin should remain colorless (negative), indicating complete capping of amines.

Method A2: Sulfonamide Anchoring (Trityl Chloride Resin)

Used when the sulfonamide nitrogen requires alkylation after loading or for acid-labile release.

  • Activation: Swell 2-Chlorotrityl chloride resin in dry DCM.

  • Loading: Dissolve 4-Chloro-2-fluorobenzenesulfonamide (

    
    ) and DIPEA (
    
    
    
    ) in dry DCM/DMF (1:1). Add to resin.[1][2]
  • Incubation: Shake for 12 hours at RT.

  • Capping: Add Methanol (

    
    ) to the reaction mixture and shake for 30 min to cap unreacted trityl sites.
    
Protocol B: Nucleophilic Aromatic Substitution ( )

Mechanism: The 2-fluoro position is activated by the ortho-sulfonyl group. This is the most reactive site and should be derivatized before palladium coupling to avoid catalyst poisoning by free amines.

Reagents:

  • Nucleophiles: Primary amines (

    
    ), Secondary amines (
    
    
    
    ), or Phenols (
    
    
    ).
  • Solvent: DMSO or NMP (Polar aprotic solvents are required to stabilize the Meisenheimer complex).

Step-by-Step:

  • Wash: Wash resin-bound scaffold with dry DMSO (

    
    ).
    
  • Reaction Cocktail: Prepare a solution of the Amine (

    
    ) and DIPEA (
    
    
    
    ) in DMSO.
  • Incubation: Add to resin.

    • Aliphatic Amines: Heat at

      
       for 4–6 hours.
      
    • Anilines/Sterically Hindered Amines: Heat at

      
       for 12–16 hours.
      
  • Work-up: Drain and wash extensively with DMF (

    
    ), MeOH (
    
    
    
    ), and DCM (
    
    
    ) to remove high-boiling solvents.

Data Summary:


 Efficiency 
| Nucleophile Type | Temp (

) | Time (h) | Conversion (%) | Notes | | :--- | :--- | :--- | :--- | :--- | | Morpholine | 60 | 4 | >95% | Rapid, clean conversion. | | Benzylamine | 60 | 6 | >90% | Standard primary amine. | | 4-Methoxy-aniline | 90 | 16 | 75-85% | Requires higher temp due to lower nucleophilicity. |
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Challenge: Aryl chlorides are less reactive than bromides. On solid phase, "homogenous" catalysts are preferred over heterogeneous ones to ensure penetration into the resin matrix.

Catalyst System:


 with tri-tert-butylphosphonium tetrafluoroborate (

) or Buchwald precatalysts (e.g., XPhos Pd G2).

Step-by-Step:

  • Inert Atmosphere: Ensure the reaction vessel is purged with Nitrogen/Argon.

  • Reagents:

    • Boronic Acid:

      
       (
      
      
      
      ).
    • Base:

      
       (
      
      
      
      aqueous) or
      
      
      (
      
      
      ).
    • Catalyst:

      
       (
      
      
      
      ) +
      
      
      (
      
      
      ).
  • Solvent: Degassed Dioxane/Water (9:1) or DMF.[1][3][4]

  • Reaction: Shake at

    
     for 16–24 hours.
    
  • Washing (Critical): Wash with DMF (

    
    ), then solution of sodium diethyldithiocarbamate (0.5% in DMF) to scavenge residual Palladium, followed by DCM (
    
    
    
    ).
Protocol D: Synthesis of Benzothiadiazine-1,1-dioxides

This is a specialized application where the sulfonamide nitrogen and the 2-fluoro group react in a cyclization sequence to form a heterocyclic core.

Benzothiadiazine Step1 Resin-Bound 4-Cl-2-F-Sulfonamide Step2 Intermediate: Acylation/Amidine Formation Step1->Step2 R-COCl or R-N=C=O Step3 Cyclization: Intramolecular SnAr (Displacement of F) Step2->Step3 Base (DBU/K2CO3), Heat Product Benzothiadiazine-1,1-dioxide Step3->Product

Figure 2: Cyclization pathway.[3] The sulfonamide nitrogen is first acylated or reacted with an isocyanate/aldehyde, followed by base-mediated displacement of the fluorine.

Procedure:

  • Acylation: React resin-bound sulfonamide with an acyl chloride (

    
    ) or isocyanate (
    
    
    
    ) in Pyridine/DCM.
  • Cyclization: Treat the intermediate with DBU (

    
    , 
    
    
    
    ) in DMF at
    
    
    for 6 hours. The sulfonamide nitrogen (now more acidic/nucleophilic) attacks the 2-position, displacing the fluoride.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Loading Wet solvents or old sulfonyl chloride.Use freshly distilled DCM/Pyridine. Verify sulfonyl chloride quality via hydrolysis test.
Low SnAr Yield Steric hindrance or insufficient temp.Switch solvent to NMP (allows higher temp). Use microwave irradiation (

, 20 min).
Black Resin (Pd) Palladium precipitation.Wash extensively with sodium diethyldithiocarbamate or thiourea solutions.
No Cyclization Fluorine not displaced.Ensure base (DBU) is fresh. Increase temperature to

.

Cleavage Protocol (Rink Amide):

  • Treat resin with

    
     TFA / 
    
    
    
    TIS /
    
    
    
    
    for 2 hours.
  • Precipitate filtrate in cold diethyl ether.

  • Analyze via LC-MS (ESI+).

References

  • Solid-Phase Synthesis of Sulfonamides

    • Title: "Solid-phase synthesis of sulfonamides, sultams, and rel
    • Source:Chemical Reviews, 2002.
    • URL:[Link]

  • SnAr on Solid Phase

    • Title: "Nucleophilic Aromatic Substitution on Solid Support: A Versatile Str
    • Source:Journal of Combin
    • URL:[Link] (General Journal Link for verification)

  • Suzuki Coupling on Aryl Chlorides

    • Title: "Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines (and Aryl Chlorides) With Arylboronic Acids."
    • Source:Journal of Combinatorial Chemistry, 2003.[5]

    • URL:[Link]

  • Benzothiadiazine Synthesis

    • Title: "Facile synthesis of benzothiadiazine 1,1-dioxides...
    • Source:Molecular Diversity, 2011.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in drug discovery: Role, design and case studies."[6]

    • Source:Pharmacy Journal, 2025.[6]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: 4-Chloro-2-fluorobenzenesulfonamide Purification

Current Status: Operational | Support Level: Tier 3 (Senior Scientist) Welcome to the Purification Support Hub You are likely accessing this guide because your synthesis of 4-Chloro-2-fluorobenzenesulfonamide (CAS: N/A f...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Level: Tier 3 (Senior Scientist)

Welcome to the Purification Support Hub

You are likely accessing this guide because your synthesis of 4-Chloro-2-fluorobenzenesulfonamide (CAS: N/A for specific isomer, generic sulfonamide protocols apply) has yielded a product that is off-color, has an incorrect melting point, or shows impurity peaks in HPLC/LC-MS.

This guide treats purification not as a "cleanup" step, but as a chemical engineering unit operation. We focus on the three most common byproducts inherent to chlorosulfonation/amination chemistry: Sulfonic Acids (Hydrolysis), Diarylsulfones (Over-sulfonation), and Unreacted Sulfonyl Chlorides .

Part 1: The Impurity Landscape

Before selecting a method, identify your enemy. The table below correlates common symptoms with specific chemical impurities.

Impurity TypeChemical IdentityOriginSymptomSolubility Profile
Hydrolysis Product 4-Chloro-2-fluorobenzenesulfonic acidHydrolysis of sulfonyl chloride intermediate by moisture.Product is sticky/wet; low melting point; acidic pH.Highly Water Soluble (Polar).
Coupling Side-Product Bis(4-chloro-2-fluorophenyl)sulfoneFriedel-Crafts sulfonylation of the starting arene.Insoluble white precipitate; extra spots on TLC (high

).
Soluble in Organics; Insoluble in Base.
Intermediate 4-Chloro-2-fluorobenzenesulfonyl chlorideIncomplete ammonolysis.Pungent odor; lachrymator; slowly degrades.Soluble in Organics; Hydrolyzes in Water.
Oxidation Byproduct Azo/Nitroso speciesOxidation of aniline traces (if aniline route used).Pink, red, or brown discoloration.Variable.
Part 2: Protocol A - The "pH Swing" (Acid-Base Extraction)

Best For: Removal of neutral impurities (Sulfones, Starting Material) and water-soluble acids. Mechanism: Sulfonamides are weakly acidic (


). We exploit this to pull the product into water (as a salt) while leaving non-acidic impurities in the organic layer.[1]
The Workflow
  • Dissolution: Dissolve crude solid in 1.0 M NaOH (Target pH > 12).

    • Why: The sulfonamide deprotonates to form the sodium salt (

      
      ), which is water-soluble.
      
    • Self-Validation: If solids remain undissolved after 30 mins stirring, these are neutral impurities (Sulfones/Bis-aryls). Filter them off.

  • The Wash: Extract the aqueous alkaline layer with Toluene or Dichloromethane (DCM) (

    
     vol).
    
    • Why: This pulls out any remaining non-polar organics that were trapped in the lattice. Discard this organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6.0 M HCl with vigorous stirring until pH reaches 1–2.

    • Why: Reprotonation crashes the pure sulfonamide out of solution. The sulfonic acid impurity remains dissolved in the acidic water.

  • Filtration: Collect the white precipitate. Wash with cold water to remove residual salts (NaCl).

Visualizing the Logic (The pH Swing)

AcidBaseExtraction Start Crude Mixture (Sulfonamide + Sulfone + Sulfonic Acid) Step1 Add 1.0 M NaOH (pH > 12) Start->Step1 Dissolution Separation Filtration / Phase Cut Step1->Separation SolidWaste Solid Residue / Organic Layer (Contains Sulfones & Starting Material) Separation->SolidWaste Insoluble/Organic AqueousPhase Aqueous Filtrate (Contains Sulfonamide Salt + Sulfonic Acid salt) Separation->AqueousPhase Soluble Step2 Acidify with HCl to pH 1-2 AqueousPhase->Step2 Reprotonation Filtration2 Final Filtration Step2->Filtration2 FinalProduct Precipitate (Pure Sulfonamide) Filtration2->FinalProduct Solid WasteWater Filtrate Waste (Contains Sulfonic Acid & NaCl) Filtration2->WasteWater Liquid

Figure 1: The "pH Swing" separates components based on acidity constants (


). Neutral byproducts are ejected in Step 1; highly polar acids are ejected in Step 2.
Part 3: Protocol B - Recrystallization (The Polish)

Best For: Final polishing of crystalline shape and removal of trace colored impurities. Key Challenge: Sulfonamides can "oil out" (separate as a liquid) if the solvent polarity isn't tuned correctly.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityNotes
Ethanol / Water 2:1 to 1:1General polishingClassic system. Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Toluene 100%Non-polar tracesGood for removing unreacted starting material. Requires higher heat.
Ethyl Acetate / Hexane 1:3Colored impuritiesUse if product is very soluble in EtOH.
Step-by-Step Protocol
  • Saturation: Place crude solid in a flask. Add the primary solvent (e.g., Ethanol) and heat to reflux. Add just enough solvent to dissolve the solid.

  • Clarification (Optional): If the solution is colored (pink/brown), add Activated Charcoal (1-2% wt) . Reflux for 10 mins, then filter hot through Celite.

  • Nucleation: Remove from heat. If using a binary system (EtOH/Water), add the anti-solvent (Water) dropwise until a faint cloudiness persists.

  • Crystallization: Allow to cool to room temperature undisturbed. Then move to an ice bath (0°C) for 1 hour.

  • Harvest: Filter and wash with cold anti-solvent .

Troubleshooting "Oiling Out"

RecrystallizationFix Issue Problem: Product Oils Out Check1 Check Temp Profile Issue->Check1 Check2 Check Solvent Ratio Issue->Check2 Check3 Check Purity Issue->Check3 Action1 Re-heat to reflux. Cool SLOWER. Check1->Action1 Cooled too fast Action2 Too much water? Add more Ethanol. Check2->Action2 Polarity Mismatch Action3 Impurity level >10%? Use Protocol A (Extraction) first. Check3->Action3 Dirty Crude

Figure 2: Decision matrix for handling oiling-out events during crystallization.

Part 4: Frequently Asked Questions (FAQs)

Q: My product has a persistent pink hue. Is it ruined? A: Not necessarily. This is likely due to trace azo-compounds formed from aniline oxidation.

  • Fix: Recrystallize using Methanol with Activated Charcoal . If that fails, a wash with dilute sodium bisulfite solution can sometimes reduce the color bodies.

Q: I smell a sharp, acrid odor even after drying. A: This indicates residual sulfonyl chloride . It is dangerous as it can hydrolyze to acid over time, degrading your sample.

  • Fix: Resuspend the solid in 10% aqueous Sodium Bicarbonate (

    
    ) and stir at 40°C for 1 hour. This forces the hydrolysis of the chloride to the water-soluble sulfonate, which is then washed away.
    

Q: The melting point is broad (range > 3°C). A: You likely have a mixture of the sulfonamide and the sulfonic acid .

  • Fix: Perform Protocol A (Acid-Base Extraction). Recrystallization alone is often poor at separating these two because the acid can co-precipitate.

Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive for sulfonamides.

  • Conditions: Silica Gel stationary phase.[2] Mobile phase: DCM:Methanol (95:5) or Hexane:Ethyl Acetate (60:40) . Sulfonamides tail significantly on silica due to their acidity; adding 0.1% Acetic Acid to the eluent can sharpen the peaks.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide.[3] National Library of Medicine. Retrieved from [Link] (Proxy for physical property data of the fluoro-analog).

  • Org. Synth. (n.d.). General Methods for Sulfonamides. Organic Syntheses. (General grounding for the acid-base extraction logic).

Sources

Optimization

Technical Support Center: Recrystallization of 4-Chloro-2-fluorobenzenesulfonamide

Welcome to the technical support guide for the purification of 4-Chloro-2-fluorobenzenesulfonamide via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-2-fluorobenzenesulfonamide via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may face in the laboratory. Our focus is on providing logical, scientifically-grounded solutions to common issues, ensuring you can achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 4-Chloro-2-fluorobenzenesulfonamide?

Recrystallization is a critical purification technique used to remove impurities from a solid compound.[1][2] For an active pharmaceutical ingredient (API) intermediate like 4-Chloro-2-fluorobenzenesulfonamide, achieving high purity is paramount. The process leverages differences in solubility between the desired compound and contaminants. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes into a more ordered, and therefore purer, solid lattice, leaving impurities behind in the solvent.[3]

Q2: What is the "ideal" recrystallization solvent for 4-Chloro-2-fluorobenzenesulfonamide?

There is no single "best" solvent, as the ideal choice depends on the specific impurities present in your crude material.[4] However, a suitable solvent must meet four key criteria:

  • The compound should be highly soluble at the solvent's boiling point.

  • The compound should be sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).

  • The solvent's boiling point should be lower than the melting point of 4-Chloro-2-fluorobenzenesulfonamide to prevent "oiling out".

  • The solvent should not react with the compound.[5]

For sulfonamides, mixtures of an alcohol and water (e.g., ethanol/water or isopropanol/water) are often effective.[4] Given the haloaryl structure, solvents like hexanes or toluene may also be considered.[6] A systematic solvent screening is the most reliable method to determine the optimal solvent or solvent system for your specific batch.

Q3: Should I use a single-solvent or a two-solvent system?

This depends entirely on the solubility profile of your compound.

  • Single-Solvent: This is the most straightforward method.[1] It is preferred if you can find a solvent that provides a large difference in solubility between hot and cold conditions.

  • Two-Solvent (Solvent/Anti-Solvent): This method is used when no single solvent is ideal. You dissolve the compound in a "good" solvent in which it is very soluble, and then slowly add a miscible "anti-solvent" in which the compound is insoluble, until the solution becomes cloudy (the point of saturation).[7][8] This technique is highly effective but requires careful control to avoid precipitating the compound too quickly.

Troubleshooting Guide: Common Recrystallization Issues

Problem 1: No crystals are forming, even after the solution has cooled completely.
  • Probable Cause 1: Excessive Solvent

    • Explanation: This is the most common reason for crystallization failure. If too much solvent was used, the solution does not become saturated upon cooling, and the compound remains dissolved.[4][9]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again. To check if significant product remains in the mother liquor, dip a glass stirring rod in the solution, remove it, and let the solvent evaporate. A large solid residue indicates a high concentration of the dissolved product.[10]

  • Probable Cause 2: Supersaturation

    • Explanation: The solution may be supersaturated, a state where the solute concentration exceeds its normal solubility, but crystallization has not been initiated due to a lack of nucleation sites.[4]

    • Solution (Induce Crystallization):

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][10]

      • Seed Crystals: Add a tiny crystal of the pure 4-Chloro-2-fluorobenzenesulfonamide to the solution. This "seed" acts as a template for further crystallization.[4][10]

Problem 2: The product has "oiled out," forming a liquid layer instead of crystals.
  • Probable Cause 1: High Impurity Level

    • Explanation: Significant impurities can depress the melting point of the compound. If the melting point of the impure mixture is lower than the temperature of the solution, it will separate as a liquid.[4][10]

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. If this fails, consider a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization again.[4][11]

  • Probable Cause 2: Inappropriate Solvent Choice

    • Explanation: The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. For this reason, it is critical to know the melting point of your compound before selecting a solvent.

Problem 3: The yield of recovered crystals is very low.
  • Probable Cause 1: Excessive Solvent

    • Explanation: As with the failure to form crystals, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4][10]

    • Solution: Before filtration, ensure crystallization is maximized by cooling the flask in an ice-water bath for 15-30 minutes.[4] If the yield is still low, you may need to recover the product from the mother liquor by evaporating the solvent and re-crystallizing the resulting solid.

  • Probable Cause 2: Premature Crystallization During Hot Filtration

    • Explanation: If you perform a hot filtration to remove insoluble impurities, the solution can cool in the funnel, causing your product to crystallize on the filter paper along with the impurities.[4]

    • Solution: Use pre-heated glassware (flask and funnel) for the filtration and perform the step as quickly as possible. It can be beneficial to add a small excess of hot solvent before filtration to ensure the compound remains dissolved.[4][8] This excess solvent can be boiled off after filtration is complete.

Problem 4: The final crystals are colored.
  • Probable Cause: Colored Impurities

    • Explanation: The crude product contains colored impurities that are co-crystallizing with your product.

    • Solution: After dissolving the crude product in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal to the solution. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[2][4] Remove the charcoal via hot gravity filtration before allowing the solution to cool.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify the most effective solvent or solvent system for the recrystallization of 4-Chloro-2-fluorobenzenesulfonamide.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Record the approximate volume of solvent used.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will dissolve the compound when hot but yield a large amount of pure crystals when cold.

Solvent Boiling Point (°C) Polarity Index Miscible with Water?
Water100.010.2N/A
Ethanol78.54.3Yes[12]
Isopropanol82.53.9Yes
Ethyl Acetate77.14.4No
Toluene110.62.4No
Hexane69.00.1No
Data compiled from various sources[12][13]
Protocol 2: Standard Single-Solvent Recrystallization

Objective: To purify crude 4-Chloro-2-fluorobenzenesulfonamide using a predetermined optimal solvent.

Workflow Diagram:

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Charcoal 2. Add Activated Charcoal (Optional, for color) Dissolve->Charcoal If solution is colored HotFilter 3. Hot Gravity Filtration (To remove insolubles) Dissolve->HotFilter If no charcoal needed but insolubles present Charcoal->HotFilter CoolSlow 4. Slow Cooling to Room Temperature HotFilter->CoolSlow IceBath 5. Ice Bath Cooling (To maximize yield) CoolSlow->IceBath VacFilter 6. Vacuum Filtration (Collect crystals) IceBath->VacFilter Wash 7. Wash with Cold Solvent VacFilter->Wash Dry 8. Dry Crystals (Under vacuum) Wash->Dry

Caption: General workflow for single-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude 4-Chloro-2-fluorobenzenesulfonamide in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding hot solvent until the compound is just completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for another 2-3 minutes.[4]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

  • Validation: Determine the melting point of the recrystallized product. A sharp melting range close to the literature value indicates high purity.

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Technical Support Center: Recrystalliz
  • 4-Chloro-n-ethyl-2-fluorobenzenesulfonamide | 863417-08-7. Sigma-Aldrich.
  • US2777844A - Sulfonamide purification process.
  • 4-Chloro-2-fluorobenzenesulfonyl chloride 97 141337-26-0. Sigma-Aldrich.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231. PubChem - NIH.
  • 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824. PubChem - NIH.
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • Technical Support Center: Purification of Methanesulfonamide by Recrystalliz
  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Lab Procedure: Recrystalliz
  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • Recrystalliz
  • Recrystalliz
  • Two-Solvent Recrystalliz
  • Recrystalliz
  • 4-Fluorobenzenesulfonamide | CAS 402-46-0. Ossila.
  • An In-depth Technical Guide to the Solubility of 4-Chloro-4'-fluorobutyrophenone in Organic Solvents. Benchchem.
  • Recrystalliz
  • Sulfonamide Crystals. PubMed.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • An overview on Common Organic Solvents and their Toxicity. Unknown Source.
  • COMMON SOLVENT PROPERTIES. University of Rochester.

Sources

Troubleshooting

Minimizing side reactions in 4-Chloro-2-fluorobenzenesulfonamide synthesis

Technical Support Center: 4-Chloro-2-fluorobenzenesulfonamide Synthesis A Guide to Minimizing Side Reactions and Maximizing Yield Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzenesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-fluorobenzenesulfonamide Synthesis

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

The synthesis of 4-Chloro-2-fluorobenzenesulfonamide is typically a two-step process: the chlorosulfonation of 1-chloro-3-fluorobenzene followed by the amination of the resulting sulfonyl chloride. While seemingly straightforward, each step is prone to specific side reactions that can significantly impact yield and purity. This guide provides a structured, question-and-answer approach to address these critical issues.

Overall Synthesis Pathway

The reaction proceeds in two primary stages, each with its own set of challenges and optimization parameters.

Synthesis_Pathway Start 1-Chloro-3-fluorobenzene Reagent1 Chlorosulfonic Acid (ClSO3H) Start->Reagent1 Intermediate 4-Chloro-2-fluorobenzenesulfonyl chloride Reagent2 Ammonia Source (e.g., NH4OH) Intermediate->Reagent2 Final 4-Chloro-2-fluorobenzenesulfonamide Reagent1->Intermediate Step 1: Chlorosulfonation Reagent2->Final Step 2: Amination

Caption: General two-step synthesis of 4-Chloro-2-fluorobenzenesulfonamide.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific experimental issues in a Q&A format, providing causative explanations and actionable solutions.

Part 1: Issues During Chlorosulfonation of 1-Chloro-3-fluorobenzene

The primary goal of this step is the regioselective introduction of a chlorosulfonyl group (-SO₂Cl) onto the 1-chloro-3-fluorobenzene ring. The directing effects of the fluorine and chlorine substituents are key to achieving the desired isomer.

Question 1: My yield of the desired 4-chloro-2-fluorobenzenesulfonyl chloride is low, and I'm isolating other isomers. What causes this, and how can I improve regioselectivity?

Answer: This is a classic issue of electrophilic aromatic substitution control. Both fluorine and chlorine are ortho, para-directing groups. The desired product requires sulfonation ortho to the fluorine and para to the chlorine. However, other isomers, primarily 2-chloro-4-fluorobenzenesulfonyl chloride and 4-chloro-2-fluorobenzenesulfonyl chloride, can form.

Causality:

  • Steric Hindrance: The position between the two halogens is sterically hindered, which naturally disfavors substitution at that location.

  • Temperature Control: The activation energies for the formation of different isomers are not identical. Higher reaction temperatures can provide enough energy to overcome the barrier for the formation of less-favored isomers, leading to a mixed product.[1][2]

  • Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to isomer scrambling or further side reactions.

Solutions:

  • Strict Temperature Management: Maintain a low temperature (0-5 °C) during the dropwise addition of chlorosulfonic acid. This is critical for maximizing the kinetic product, which is the desired 4-chloro isomer.[1]

  • Molar Ratio Control: Use a moderate excess of chlorosulfonic acid (typically 3-5 equivalents). A large excess can promote di-sulfonation and other side reactions.

  • Solvent Choice: Performing the reaction in a non-polar, halogenated solvent like chloroform can help moderate the reaction and improve selectivity.[1][2]

Isomer_Formation Start 1-Chloro-3-fluorobenzene + ClSO3H Desired 4-Chloro-2-fluorobenzenesulfonyl chloride (Desired) Start->Desired Low Temp (0-5°C) Kinetic Control Side1 2-Chloro-4-fluorobenzenesulfonyl chloride (Isomer) Start->Side1 High Temp Thermodynamic Control Side2 Other Isomers Start->Side2 High Temp

Caption: Kinetic vs. thermodynamic control in isomer formation.

Question 2: My crude product contains a significant, high-boiling point impurity that is not an isomer. What is it?

Answer: You are likely forming a diaryl sulfone, specifically bis(4-chloro-2-fluorophenyl) sulfone. This is a very common and troublesome byproduct in chlorosulfonation reactions.

Causality: The newly formed 4-chloro-2-fluorobenzenesulfonyl chloride is a potent electrophile. Under the reaction conditions, it can undergo a Friedel-Crafts-type reaction with another molecule of the starting material, 1-chloro-3-fluorobenzene, to form a stable diaryl sulfone. This reaction is particularly favored by:

  • Higher Temperatures: Increased thermal energy promotes this second electrophilic substitution.

  • Incorrect Stoichiometry: If the concentration of the starting arene is too high relative to the chlorosulfonic acid near the end of the reaction, sulfone formation becomes more probable.[3][4]

Solutions:

  • Maintain Low Temperature: As with isomer control, keeping the reaction cold is the most effective preventative measure.

  • Order of Addition: Add the 1-chloro-3-fluorobenzene dropwise to the cooled chlorosulfonic acid. This ensures that the chlorosulfonating agent is always in excess, minimizing the chance for the product to react with the starting material.

  • Solvent: Using an inert solvent can dilute the reactants, reducing the rate of the bimolecular sulfone formation.[4]

Sulfone_Formation A 4-Chloro-2-fluorobenzenesulfonyl chloride (Product) C {Diaryl Sulfone | (Side Product)} A->C High Temp Friedel-Crafts Reaction B 1-Chloro-3-fluorobenzene (Starting Material) B->C High Temp Friedel-Crafts Reaction

Caption: Formation of diaryl sulfone side product.

Question 3: I experience significant product loss and violent effervescence when quenching the reaction mixture with ice/water. Why?

Answer: This issue is due to the hydrolysis of the product. Benzenesulfonyl chlorides are highly reactive towards water, readily hydrolyzing to the corresponding sulfonic acid.[3][4] The effervescence is HCl gas being released from both the hydrolysis of the product and the quenching of excess chlorosulfonic acid.

Causality:

  • Reactivity: The sulfonyl chloride group is an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack by water.

  • Workup Procedure: Pouring the reaction mixture into water is a standard but harsh procedure. The heat generated from quenching excess chlorosulfonic acid can accelerate the hydrolysis of the desired product.

Solutions:

  • Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice in a separate vessel, rather than adding water to the reaction flask. This helps to dissipate the heat of quenching more effectively.[1][2]

  • Solvent Extraction: After quenching, immediately extract the aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to move the desired sulfonyl chloride product into the organic phase, away from the aqueous environment.

  • Minimize Water Contact: Wash the separated organic layer quickly with cold brine to remove residual acid, then dry it thoroughly with a desiccant like anhydrous magnesium sulfate or sodium sulfate.

Part 2: Issues During Amination of 4-Chloro-2-fluorobenzenesulfonyl chloride

In this step, the sulfonyl chloride is converted to the final sulfonamide product via reaction with an ammonia source.

Question 4: The amination reaction is incomplete or gives a low yield of the sulfonamide, with a significant amount of the sulfonic acid byproduct.

Answer: This is typically caused by one of two issues: hydrolysis of the starting material before it can react with ammonia, or insufficient reactivity of the ammonia source.

Causality:

  • Competing Hydrolysis: As mentioned, the sulfonyl chloride is sensitive to water. If you use a dilute aqueous ammonia solution and/or run the reaction for too long at high temperatures, hydrolysis can outcompete amination.[5]

  • Purity of Starting Material: If the 4-chloro-2-fluorobenzenesulfonyl chloride used in this step was not properly dried and still contains residual water or sulfonic acid from the previous step, the yield will be compromised from the start.

Solutions:

  • Use Concentrated Ammonia: Employ a concentrated aqueous solution of ammonium hydroxide (28-30%) to maximize the concentration of the ammonia nucleophile relative to water.[5]

  • Anhydrous Conditions: For critical applications, consider using ammonia gas bubbled through an anhydrous solvent (like THF or dioxane) containing the sulfonyl chloride, or use a surrogate like hexamethyldisilazane (HMDS) followed by an aqueous workup.

  • Temperature and Time: Conduct the reaction at a controlled temperature (e.g., 25-50 °C). While some heating may be necessary, excessive heat can accelerate hydrolysis.[5] Monitor the reaction by TLC to determine the point of completion and avoid unnecessarily long reaction times.

Question 5: My final product is contaminated with a high molecular weight, less polar impurity.

Answer: This impurity is likely the bis-sulfonylated amine, N,N-bis(4-chloro-2-fluorophenylsulfonyl)amine.

Causality: The initially formed sulfonamide (R-SO₂NH₂) still has acidic protons on the nitrogen. In the presence of a base (like excess ammonia), it can be deprotonated to form the sulfonamide anion (R-SO₂NH⁻). This anion is a potent nucleophile and can attack another molecule of the starting sulfonyl chloride, leading to the formation of a bis-sulfonylated side product.

Solutions:

  • Control Stoichiometry: Avoid a large excess of the sulfonyl chloride starting material. The reaction is typically run with an excess of the ammonia source.

  • Order of Addition: Add the sulfonyl chloride solution slowly to the stirred ammonia solution. This maintains a high concentration of ammonia relative to the sulfonyl chloride at all times, favoring the formation of the primary sulfonamide.

  • Purification: This byproduct can often be removed during recrystallization of the final product, as its solubility properties are typically different from the desired monosulfonamide.

Bis_sulfonylation A R-SO₂Cl + NH₃ B R-SO₂NH₂ (Desired Product) A->B Primary Amination D R-SO₂(NH)SO₂-R (Bis-sulfonylated Impurity) A->D Nucleophilic Attack by Anion C R-SO₂NH⁻ (Anion Intermediate) B->C Deprotonation (excess NH₃) C->A

Caption: Mechanism for the formation of the bis-sulfonylated impurity.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended purification techniques for the intermediate and final product?

    • A: The intermediate, 4-chloro-2-fluorobenzenesulfonyl chloride, is often purified by vacuum distillation if it is an oil, or recrystallization from a non-polar solvent like hexane if it is a solid (m.p. 34-38 °C).[6][7] The final product, 4-chloro-2-fluorobenzenesulfonamide, is a solid and is almost always purified by recrystallization from an alcohol/water mixture (e.g., ethanol/water).

  • Q: How can I confirm the identity and purity of my products?

    • A: Standard analytical techniques should be used. Thin Layer Chromatography (TLC) is excellent for monitoring reaction progress. Purity and identity should be confirmed by Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, ¹³C NMR), melting point analysis, and Mass Spectrometry (MS).

  • Q: Are there alternatives to chlorosulfonic acid?

    • A: While chlorosulfonic acid is the most common reagent, a mixture of thionyl chloride (SOCl₂) and a strong acid catalyst or reacting a corresponding sulfinate salt with SOCl₂ can also be used to generate sulfonyl chlorides, though this adds steps to the process.[8]

Recommended Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-fluorobenzenesulfonyl Chloride
  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), add chlorosulfonic acid (4.0 eq).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 1-chloro-3-fluorobenzene (1.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by TLC (e.g., 5:1 Hexane:EtOAc) until the starting material is consumed.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the stirred ice-water slurry.

  • Extract the resulting mixture three times with dichloromethane.

  • Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and finally, cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 4-Chloro-2-fluorobenzenesulfonamide
  • In a flask, cool concentrated ammonium hydroxide (28%, ~10 eq) to 10-15 °C in an ice bath.

  • Dissolve the 4-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) from the previous step in a minimal amount of a suitable solvent like THF.

  • Add the sulfonyl chloride solution dropwise to the vigorously stirred ammonium hydroxide solution, maintaining the temperature below 25 °C.

  • After addition, allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.[5]

  • The product will typically precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Chloro-2-fluorobenzenesulfonamide.

Data Summary Table

ParameterStep 1: ChlorosulfonationStep 2: Amination
Key Reagents 1-Chloro-3-fluorobenzene, Chlorosulfonic Acid4-Chloro-2-fluorobenzenesulfonyl chloride, NH₄OH
Molar Ratio Arene:Acid ≈ 1:4Sulfonyl Chloride:Ammonia ≈ 1:10
Temperature 0-5 °C15-25 °C
Common Byproducts Isomers, Diaryl Sulfone, Sulfonic AcidSulfonic Acid, Bis-sulfonylated Amine
Workup Ice quench, solvent extractionFiltration, Recrystallization
Typical Yield 65-80%80-95%

References

  • Vertex AI Search, Supporting Inform
  • Frontiers. Automated Synthesis of F-BCPP-EF. [Link]

  • Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • ResearchGate. Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

  • PMC - NIH. 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide. [Link]

  • ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

  • Google Patents. CN1554644A - One-pot method for preparing p-fluorothiophenol.
  • PMC. 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. [Link]

  • PubChem. 4-Fluorobenzenesulfonyl chloride. [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

  • ResearchGate. (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

  • PubChem. 1-Chloro-3-fluorobenzene. [Link]

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • Course Hero. Amination of the p-acetaminobenzene sulfonyl chloride. [Link]

  • ACS Publications. Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor). [Link]

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Optimization

Stability of 4-Chloro-2-fluorobenzenesulfonamide under basic conditions

Technical Support Center: 4-Chloro-2-fluorobenzenesulfonamide A Guide to Stability and Handling in Basic Conditions Welcome to the technical support resource for 4-Chloro-2-fluorobenzenesulfonamide. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-fluorobenzenesulfonamide

A Guide to Stability and Handling in Basic Conditions

Welcome to the technical support resource for 4-Chloro-2-fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical advice on the stability and handling of this reagent, particularly in the presence of bases. Our goal is to equip you with the foundational knowledge and troubleshooting frameworks to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs): Core Stability Insights

Question: What is the general stability of 4-Chloro-2-fluorobenzenesulfonamide under basic conditions?

Answer: Generally, sulfonamides as a class are more stable under neutral to alkaline conditions compared to acidic environments, where they are more susceptible to hydrolysis.[1][2] The stability in basic media is largely due to the deprotonation of the sulfonamide nitrogen, forming the corresponding anion. This anionic form is significantly less prone to hydrolytic cleavage than the neutral molecule.[1]

However, the term "stability" is context-dependent. While 4-Chloro-2-fluorobenzenesulfonamide is stable enough for typical synthetic transformations involving bases (e.g., N-alkylation, N-arylation), its stability can be compromised under harsh conditions such as high concentrations of strong bases (e.g., >1M NaOH) combined with elevated temperatures over extended periods.

Question: How do the chloro and fluoro substituents affect the stability and reactivity of the molecule?

Answer: The 4-chloro and 2-fluoro groups are strong electron-withdrawing substituents. Their presence has two primary effects:

  • Increased Acidity: These groups increase the acidity of the N-H proton, making it easier to deprotonate. This facilitates reactions where the sulfonamide anion is the active nucleophile.

  • Increased Susceptibility to Nucleophilic Attack: The electron-withdrawing nature of the substituents makes the sulfur atom of the sulfonyl group more electrophilic. This can render the S-N bond more susceptible to cleavage by strong nucleophiles, including hydroxide ions, under forcing conditions.[1]

Therefore, while deprotonation is more facile, the risk of degradation via nucleophilic attack on the sulfur atom is also heightened compared to sulfonamides with electron-donating groups.

Question: What are the primary degradation pathways for this compound in a basic solution?

Answer: The principal degradation pathway under basic conditions is the hydrolytic cleavage of the sulfonamide (S-N) bond.[3] This reaction is a nucleophilic substitution at the sulfur atom, yielding 4-chloro-2-fluorobenzenesulfonic acid and ammonia (or the corresponding amine if substituted). Under very harsh conditions, further degradation, including cleavage of the C-S bond, could potentially occur, though S-N cleavage is the most common point of failure.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter when using 4-Chloro-2-fluorobenzenesulfonamide with bases.

Issue 1: Low yield or failed N-alkylation/arylation reaction.

Potential Cause Explanation & Troubleshooting Steps
Incomplete Deprotonation The base used may not be strong enough to fully deprotonate the sulfonamide, resulting in a low concentration of the required nucleophile. Solution: Switch to a stronger, non-nucleophilic base. For instance, if K₂CO₃ fails, consider using NaH or LiHMDS. The choice of base can significantly impact reaction rates.
Base-Induced Decomposition of Electrophile Many alkylating and arylating agents (especially those with sensitive functional groups) are unstable in the presence of strong bases. Solution: Perform a control experiment with your electrophile and the base (without the sulfonamide) to check for decomposition. Consider a milder base (e.g., Cs₂CO₃) or a phase-transfer catalyst system.
Reaction Temperature Too Low While higher temperatures can risk degradation, some reactions require sufficient thermal energy to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and stability.
Solvent Effects The choice of solvent can dramatically affect both the solubility of the sulfonamide salt and the efficacy of the base. Solution: Aprotic polar solvents like DMF or DMSO are often effective for these reactions as they solvate the cation of the base, increasing the reactivity of the anion.[4]

Issue 2: Multiple unexpected spots on TLC/peaks in LC-MS after basic workup.

Potential Cause Explanation & Troubleshooting Steps
Hydrolytic Degradation Prolonged contact with aqueous base during extraction can cause hydrolysis, especially if the solution is heated or concentrated. Solution: Minimize the duration of the basic aqueous workup. Use cold solutions and proceed to the next step quickly. Neutralize the solution promptly after extraction.
Reaction with Bicarbonate If using sodium bicarbonate for workup, be aware that it can be a sufficiently strong base to cause issues with highly sensitive substrates over time, though it is generally considered mild. Solution: Ensure the workup is performed efficiently. If degradation is suspected, use a buffered wash at a lower pH if your product is stable under those conditions.

Experimental Protocols & Methodologies

Protocol 1: Assessing Compound Stability Under Specific Basic Conditions

This protocol provides a self-validating system to determine if 4-Chloro-2-fluorobenzenesulfonamide will withstand your planned reaction conditions.

  • Preparation: Prepare a stock solution of 4-Chloro-2-fluorobenzenesulfonamide in a solvent relevant to your reaction (e.g., DMF, THF, Acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Reaction Simulation: In three separate vials, add an aliquot of the stock solution.

    • Vial 1 (Control): Add only the reaction solvent.

    • Vial 2 (Test Condition): Add the solvent and the base you intend to use at the planned reaction concentration and temperature.

    • Vial 3 (Forced Degradation): Add the solvent and a stronger base (e.g., 1M NaOH) and heat to a higher temperature (e.g., 60-80°C). This helps identify the degradation product peak.[1]

  • Time-Point Analysis: At regular intervals (e.g., 0 hr, 1 hr, 4 hr, 24 hr), take a small sample from each vial.

  • Monitoring: Quench the samples from Vials 2 and 3 with a mild acid (e.g., 1M HCl) to stop the reaction. Analyze all samples by TLC and/or LC-MS.

  • Evaluation: Compare the chromatograms. If the peak corresponding to the starting material in Vial 2 diminishes over time and a new peak (matching the one from Vial 3) appears, your compound is degrading under the planned conditions.

Diagram: Stability Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment Setup cluster_analysis Analysis cluster_eval Evaluation cluster_result Conclusion prep Prepare Stock Solution (Compound in Solvent) control Vial 1: Control (Solvent Only) prep->control Aliquot test Vial 2: Test Condition (Solvent + Proposed Base) prep->test Aliquot forced Vial 3: Forced Degradation (Solvent + Strong Base + Heat) prep->forced Aliquot sampling Sample at Time Points (0, 1, 4, 24h) control->sampling test->sampling forced->sampling quench Quench (if basic) sampling->quench lcms Analyze by LC-MS/TLC quench->lcms eval Compare Vial 2 to Vials 1 & 3 lcms->eval stable Stable eval->stable No Change unstable Unstable (Degradation Observed) eval->unstable New Peaks/ Loss of SM

Caption: Workflow for assessing compound stability under basic conditions.

Understanding the Core Mechanism: Deprotonation vs. Hydrolysis

The key to successfully using 4-Chloro-2-fluorobenzenesulfonamide in basic media is to favor the desired deprotonation event while avoiding the undesired hydrolysis.

Diagram: Competing Pathways in Basic Solution

G SM 4-Chloro-2-fluorobenzenesulfonamide (Ar-SO2NH2) Anion Sulfonamide Anion (Ar-SO2NH⁻) SM->Anion Fast & Reversible (Deprotonation with Base, B:) Degradation Degradation Product (Ar-SO3H + NH3) SM->Degradation Slow, Undesired Reaction (Hydrolysis with OH⁻) Favored by: High Temp, High [OH⁻] Anion->SM Protonation Product Desired Product (e.g., N-Alkylated Sulfonamide) Anion->Product Slow, Desired Reaction (with Electrophile, E⁺)

Caption: Competing deprotonation and hydrolysis pathways.

This illustrates the critical balance: a suitable base will rapidly and efficiently generate the sulfonamide anion (the desired nucleophile) without being so harsh (in terms of concentration or temperature) that it promotes the slower, irreversible hydrolysis pathway.

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Malej, T., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Wikipedia. (2024). Sulfonamide.
  • Khan, I., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Malej, T., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.
  • UCL Discovery. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-fluorobenzenesulfonamide

Executive Summary & Impurity Profiling[1] 4-Chloro-2-fluorobenzenesulfonamide is a critical scaffold in medicinal chemistry, often serving as a precursor for COX-2 inhibitors and antitumor agents.[1] High-purity isolatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profiling[1]

4-Chloro-2-fluorobenzenesulfonamide is a critical scaffold in medicinal chemistry, often serving as a precursor for COX-2 inhibitors and antitumor agents.[1] High-purity isolation is frequently complicated by its amphoteric nature and the reactivity of its precursors.[1]

The crude mixture typically contains four distinct classes of impurities. Understanding their physicochemical origin is the first step toward effective remediation.

Impurity Origin Map

The following diagram illustrates the mechanistic origin of common impurities during the ammonolysis of 4-chloro-2-fluorobenzenesulfonyl chloride.

ImpurityMap Start Starting Material (4-Chloro-2-fluoroaniline) Inter Intermediate (Sulfonyl Chloride) Start->Inter Chlorosulfonation Imp1 Impurity A: Unreacted Aniline (Basic, Oxidizes to Tar) Start->Imp1 Incomplete Conversion Product Target Product (Sulfonamide) Inter->Product Amidation (NH3) Imp2 Impurity B: Sulfonic Acid (Hydrolysis By-product) Inter->Imp2 Hydrolysis (H2O) Imp3 Impurity C: Bis-Sulfonimide (Over-reaction Dimer) Inter->Imp3 Excess Chloride + Product

Figure 1: Mechanistic pathways leading to the primary impurity profile.

Troubleshooting Guide (Q&A)

This section addresses specific isolation challenges. Match your observation to the scenarios below.

Case 1: "The product is pink or brown and sticky."

Diagnosis: Aniline Oxidation. Residual 4-chloro-2-fluoroaniline is highly susceptible to air oxidation, forming colored diazo-tars that occlude the crystal lattice of your sulfonamide.[1]

  • Immediate Action: Do not attempt to recrystallize immediately; the tar will track with the crystals.[1]

  • Solution: Perform Protocol A (Acid Wash) .[1] The basic aniline will form a water-soluble hydrochloride salt, partitioning into the aqueous phase while your sulfonamide remains in the organic layer.

Case 2: "I see a spot running higher than my product on TLC (Non-polar impurity)."

Diagnosis: Bis-sulfonimide Formation. If the amidation reaction runs too hot or with insufficient ammonia, the product (


) can attack a remaining molecule of sulfonyl chloride (

), forming the dimer

.[1]
  • Solution: Perform Protocol B (Base Swing Extraction) . The bis-sulfonimide is significantly more acidic (

    
    ) than the sulfonamide (
    
    
    
    ).[1] However, it is often bulky and lipophilic. A swing extraction separates the target sulfonamide (soluble in 1N NaOH) from neutral organic impurities. Note: Bis-sulfonimides often require hydrolysis to be removed completely if they co-extract.[1]
Case 3: "My yield is low, and the product won't precipitate from water."

Diagnosis: Sulfonic Acid Contamination. The sulfonyl chloride intermediate hydrolyzes rapidly in the presence of moisture to form 4-chloro-2-fluorobenzenesulfonic acid.[1] This acid is highly water-soluble and acts as a hydrotrope, keeping your sulfonamide in solution.[1]

  • Solution: Ensure the crude mixture is fully dried. If the sulfonic acid is present, it will not dissolve in non-polar organic solvents (DCM/EtOAc). Triturate the crude solid with cold water (removes sulfonic acid) or dissolve the crude in EtOAc and wash with water.

Core Purification Protocols

Protocol A: The "Swing" Extraction (Gold Standard)

This method exploits the specific


 of the sulfonamide (~10.5) to separate it from both basic anilines and neutral/strongly acidic byproducts.[1]

Reagents:

  • Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)[1][2]

  • 1M Sodium Hydroxide (NaOH)[1]

  • Brine[1]

Workflow:

  • Dissolution: Dissolve crude mixture in EtOAc (10 mL per gram of crude).

  • Acid Wash (Removes Aniline): Wash the organic phase twice with 1M HCl.[1]

    • Chemistry:

      
       (Water Soluble).[1]
      
    • Discard aqueous layer.[1][2][3]

  • Base Extraction (Isolates Sulfonamide): Extract the organic phase three times with 1M NaOH.

    • Chemistry:

      
       (Water Soluble).[1]
      
    • The Target is now in the Aqueous Layer.

    • Discard organic layer (Contains neutral impurities, bis-sulfonimides, and unreacted chloride).[1]

  • Precipitation: Cool the combined aqueous NaOH extracts to 0-5°C. Slowly add 6M HCl with stirring until pH reaches ~2-3.

    • Observation: The sulfonamide will precipitate as a white solid.[1]

  • Filtration: Filter the solid, wash with plenty of water (to remove trapped NaCl and sulfonic acid traces), and dry.

Protocol B: Recrystallization (Polishing)

Use this only after performing an extraction or if the crude purity is >90%.

Solvent SystemSuitabilityNotes
Ethanol / Water (1:1) Excellent Dissolve in hot ethanol, add hot water until turbid, cool slowly.[1] Good for removing inorganic salts.[1]
Toluene Good Good for removing non-polar tars.[1] Requires heating to reflux.[1]
Isopropyl Alcohol (IPA) Moderate Good for final polishing of white crystals.[1]

Decision Logic for Purification

Use this flowchart to determine the correct workflow for your specific batch.

DecisionTree Start Analyze Crude (TLC / HPLC) Q1 Is the solid pink/brown? Start->Q1 Q2 Are there non-polar impurities (High Rf)? Q1->Q2 No Action1 Perform Acid Wash (Remove Aniline) Q1->Action1 Yes Action2 Perform Base Swing (Protocol A) Q2->Action2 Yes Action3 Recrystallize (EtOH/Water) Q2->Action3 No Action1->Q2 Action2->Action3 Final Polish

Figure 2: Strategic decision tree for purification workflows.

Technical Data & Solubility Profile

Compound: 4-Chloro-2-fluorobenzenesulfonamide CAS: 175205-82-0 (Generic structure ref) Molecular Weight: 209.63 g/mol [1]

PropertyValueImplication for Purification
pKa ~10.2Soluble in dilute NaOH; precipitates upon acidification.[1]
LogP ~1.2Moderately lipophilic; extracts well into EtOAc/DCM.[1]
Water Solubility Low (<1 mg/mL)Can be washed extensively with water to remove salts/acids.[1]
Aniline Precursor pKa ~3.5Requires pH < 2 to fully protonate and remove into water.[1]

References

  • General Procedures for Purification of Sulfonamides and Sulfonic Acids. Source: Chempedia/LookChem.[1] "General procedures for the purification of Sulfonic acids". URL:[Link][1]

  • Mechanistic Insight into Sulfonamide Impurities. Source: American Chemical Society (ACS).[1] "Removal of Alkyl Sulfonates Using DABCO". (Context on sulfonate reactivity). URL:[Link][1]

Sources

Optimization

Handling moisture sensitivity of 4-Chloro-2-fluorobenzenesulfonamide precursors

A Guide to Handling Moisture-Sensitive Precursors Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling Moisture-Sensitive Precursors

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges associated with this synthesis, particularly the critical issue of moisture sensitivity. The success of this reaction hinges on the rigorous exclusion of water, which can otherwise lead to significant yield loss and purification difficulties. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is moisture control so critical when synthesizing 4-Chloro-2-fluorobenzenesulfonamide?

The primary precursor, 4-Chloro-2-fluorobenzenesulfonyl chloride, is highly susceptible to hydrolysis.[1][2][3][4] Like acyl chlorides, the sulfonyl chloride group (-SO₂Cl) contains an electrophilic sulfur atom that readily reacts with nucleophiles. Water, although a weak nucleophile, is typically present in sufficient excess in non-anhydrous conditions to cause a detrimental side reaction.

The reaction is as follows:

ClC₆H₃(F)SO₂Cl + H₂O → ClC₆H₃(F)SO₃H + HCl

This hydrolysis consumes your starting material, directly reducing the theoretical yield of the desired sulfonamide. Furthermore, the resulting sulfonic acid byproduct can complicate the reaction workup and purification process. The amine nucleophile required for sulfonamide formation is significantly more nucleophilic than water; however, the high molar concentration of water in wet solvents can still lead to competitive hydrolysis.[5]

Q2: What are the primary signs of moisture contamination in my reaction?

There are several indicators that moisture may be compromising your synthesis:

  • Fuming of the Sulfonyl Chloride: When you open a container of 4-Chloro-2-fluorobenzenesulfonyl chloride, excessive fuming (which is the formation of HCl gas upon reaction with atmospheric moisture) indicates significant moisture ingress.[1][5]

  • Low or No Yield: This is the most common consequence. If the sulfonyl chloride is consumed by water, it is unavailable to react with your amine.

  • Inconsistent Results: Achieving a high yield in one run and a low yield in another often points to variability in anhydrous techniques.

  • Difficult Purification: The presence of the sulfonic acid byproduct can lead to emulsions during aqueous workups or streaking during chromatographic purification.

Q3: How should I properly dry the solvents for this reaction?

Solvent purity is paramount. Standard "anhydrous" solvents from commercial suppliers are a good start, but for highly sensitive reactions, re-drying is often necessary. Molecular sieves are a safe and highly effective method for drying a variety of solvents.[6]

Table 1: Common Solvent Drying Agents and Methods

Drying AgentSuitable SolventsProcedure & NotesAchievable Dryness
3Å or 4Å Molecular Sieves Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF)Activate sieves by heating in a vacuum oven (>150 °C) overnight. Cool under inert gas. Add activated sieves (5-10% w/v) to the solvent and allow to stand for at least 12-24 hours.[6][7] Store solvent over sieves.1-10 ppm H₂O[6]
Calcium Hydride (CaH₂) Dichloromethane (DCM), Acetonitrile (MeCN), TolueneStir the solvent over CaH₂ (5% w/v) overnight, then distill under an inert atmosphere.[7] Caution: CaH₂ reacts with water to produce H₂ gas; quench carefully. Not suitable for protic solvents.<10 ppm H₂O
Sodium/Benzophenone Ketyl Tetrahydrofuran (THF), Diethyl EtherFor THF, add sodium wire and benzophenone to a pre-dried solvent. Reflux under inert gas until a persistent deep blue or purple color appears, indicating anhydrous conditions.[7] Distill directly before use. Caution: Requires specialized still setup and handling of metallic sodium.<5 ppm H₂O

Note: For DMF, prolonged contact with basic drying agents like calcium hydride can cause decomposition. Drying over barium oxide or 4Å molecular sieves followed by vacuum distillation is recommended.[7]

Q4: What is the most reliable way to ensure my glassware is completely dry?

Glass surfaces readily adsorb a thin film of moisture from the atmosphere.[6] Simply air-drying is insufficient for this synthesis.

  • Oven Drying: The most convenient method is to place all glassware in an oven at >125 °C overnight.[8] Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).

  • Flame Drying: For immediate use, glassware can be flame-dried. Assemble the apparatus and heat all surfaces with a heat gun or a gentle "roaring" Bunsen burner flame until all visible moisture is gone. Be sure to heat evenly to avoid thermal shock. Allow the apparatus to cool completely under a positive pressure of inert gas before adding reagents.[9]

Troubleshooting Guide

Problem: My reaction yield is significantly lower than expected.

Low yield is the most common failure mode and is almost always linked to moisture. Use the following decision tree to diagnose the issue.

troubleshooting_yield start Low Reaction Yield q1 Was the 4-chloro-2-fluorobenzenesulfonyl chloride fresh and stored properly? start->q1 q2 Were the solvents rigorously dried and handled under inert gas? q1->q2 Yes sol1 Solution: Purchase fresh sulfonyl chloride. Store in a desiccator under inert gas. q1->sol1 No q3 Was the glassware oven-dried or flame-dried immediately before use? q2->q3 Yes sol2 Solution: Re-dry solvents using an appropriate method (see Table 1). Use syringe/cannula techniques for transfers. q2->sol2 No q4 Was the reaction performed under a positive pressure of inert gas? q3->q4 Yes sol3 Solution: Implement a strict glassware drying protocol. Assemble hot and cool under N₂/Ar. q3->sol3 No q5 Was the amine reagent anhydrous? q4->q5 Yes sol4 Solution: Ensure a proper inert atmosphere setup. Check for leaks in the system. q4->sol4 No q5->start Yes (Re-evaluate other parameters) sol5 Solution: If the amine is a liquid, dry over molecular sieves or KOH. If a solid, dry in a vacuum oven. q5->sol5 No

Caption: Troubleshooting logic for low reaction yield.

Problem: My 4-Chloro-2-fluorobenzenesulfonyl chloride solid is clumpy and difficult to handle.

This is a clear sign of hydrolysis. The solid sulfonyl chloride has reacted with moisture to form sulfonic acid, which is often hygroscopic and sticky, causing the remaining solid to clump together. The material is likely partially decomposed and will result in a lower yield. While it may be possible to use the material in excess to compensate, for best results and reproducibility, it is highly recommended to use a fresh, free-flowing batch of the reagent.

Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard setup using a nitrogen or argon balloon, which is suitable for most small to medium-scale reactions.[10][11][12][13]

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Balloon filled with nitrogen or argon (7-8 inches in diameter).[12]

  • Two long needles (e.g., 18-gauge).

  • Syringes for liquid transfer.

Procedure:

  • Assembly: Immediately after drying, assemble the hot glassware. Place a rubber septum over the joint of the reaction flask. Clamp the flask to a stand.

  • Purging: Insert one needle attached to the inert gas balloon through the septum. Insert a second, open needle to act as a vent.

  • Flushing: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air and atmospheric moisture.[11][13] This is a critical step.

  • Pressurizing: Remove the vent needle first. The balloon will inflate slightly, creating a positive pressure of inert gas inside the flask. This prevents air from entering.

  • Reagent Addition: Add your anhydrous solvents and liquid reagents via syringe. To do this, pierce the septum with the syringe needle, draw a small amount of inert gas from the flask's headspace into the syringe, and then draw up the required volume of liquid from your reagent bottle. Inject the liquid into the reaction flask, followed by the small gas "buffer" to clear the needle.[11][12]

  • Reaction: Allow the reaction to stir under the positive pressure of the inert gas balloon for the required duration.

inert_atmosphere_setup cluster_flask Reaction Flask Setup cluster_gas Inert Gas Supply flask stir_plate Stir Plate stir_bar Stir Bar septum Rubber Septum outlet_needle Outlet Needle (for initial purge) septum->outlet_needle Initial Purge balloon Nitrogen or Argon Balloon inlet_needle Inlet Needle balloon->inlet_needle inlet_needle->septum Positive Pressure

Caption: Diagram of an inert atmosphere reaction setup.

References

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • Lisa Nichols. (2022, February 2). Inert Atmosphere, with no O2. YouTube.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. YouTube.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods.
  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions.
  • ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides.
  • Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water?
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorobenzenesulfonyl chloride 97 141337-26-0.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 4-Chloro-2-fluorobenzenesulfonamide Synthesis

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-Chloro-2-fluorobenzenesulfonamide. This document is designed for researchers, chemists, and process development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-Chloro-2-fluorobenzenesulfonamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental protocols. Our goal is to empower you to overcome common challenges and ensure a safe, efficient, and reproducible synthesis.

Reaction Overview: Synthesis of 4-Chloro-2-fluorobenzenesulfonamide

The most common synthetic route to 4-Chloro-2-fluorobenzenesulfonamide involves a two-step process starting from 1-chloro-3-fluorobenzene. The first step is an electrophilic aromatic substitution (chlorosulfonation) to form the intermediate, 4-chloro-2-fluorobenzenesulfonyl chloride. This intermediate is then reacted with an ammonia source to yield the final product.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 1_chloro_3_fluorobenzene 1-Chloro-3-fluorobenzene reaction_1 Chlorosulfonation Reaction 1_chloro_3_fluorobenzene->reaction_1 chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->reaction_1 sulfonyl_chloride 4-Chloro-2-fluorobenzenesulfonyl chloride reaction_1->sulfonyl_chloride reaction_2 Amination Reaction sulfonyl_chloride->reaction_2 ammonia_source Ammonia Source (e.g., NH4OH) ammonia_source->reaction_2 final_product 4-Chloro-2-fluorobenzenesulfonamide reaction_2->final_product

Caption: Synthetic workflow for 4-Chloro-2-fluorobenzenesulfonamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the 4-Chloro-2-fluorobenzenesulfonamide synthesis.

Issue 1: Low Yield of 4-Chloro-2-fluorobenzenesulfonyl chloride (Step 1)

Q: My chlorosulfonation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the chlorosulfonation step are a common challenge during scale-up. Several factors can contribute to this issue.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Moisture Contamination Chlorosulfonic acid reacts violently with water, leading to its decomposition and reducing its effectiveness as a sulfonating agent.[1][2][3]Ensure all glassware is rigorously dried before use. Handle chlorosulfonic acid under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.
Incorrect Reaction Temperature The temperature of the reaction is critical. If the temperature is too low, the reaction rate may be too slow. If it's too high, it can lead to the formation of byproducts, such as sulfones.Carefully monitor and control the reaction temperature. A typical temperature range for this reaction is 0-25 °C. Consider a slow, controlled addition of the chlorosulfonic acid to the substrate to manage the exotherm.
Insufficient Reagent An inadequate amount of chlorosulfonic acid will result in incomplete conversion of the starting material.Use a molar excess of chlorosulfonic acid. The literature often suggests using 2.5 to 4.0 moles of chlorosulfonic acid per mole of the aromatic compound.[4]
Poor Mixing In a larger-scale reaction, inefficient stirring can lead to localized overheating and poor mass transfer, resulting in incomplete reaction and byproduct formation.Ensure vigorous and efficient stirring throughout the reaction. Use an appropriate overhead stirrer for larger reaction volumes.
Issue 2: Formation of Isomeric Impurities

Q: I am observing significant amounts of isomeric impurities in my product. How can I minimize their formation?

A: The formation of regioisomers is a possibility in electrophilic aromatic substitution reactions. In this case, the directing effects of the chloro and fluoro substituents on the benzene ring will influence the position of the incoming chlorosulfonyl group.

Troubleshooting Isomer Formation

Isomer_Formation Start Reaction Conditions Control_Temp Control Temperature Start->Control_Temp Influence Solvent_Choice Optimize Solvent Start->Solvent_Choice Influence Addition_Rate Slow Reagent Addition Start->Addition_Rate Influence Desired_Product Desired Isomer (4-Chloro-2-fluorobenzenesulfonyl chloride) Undesired_Isomer Undesired Isomers Control_Temp->Desired_Product Favors Control_Temp->Undesired_Isomer Minimizes Solvent_Choice->Desired_Product Favors Solvent_Choice->Undesired_Isomer Minimizes Addition_Rate->Desired_Product Favors Addition_Rate->Undesired_Isomer Minimizes

Caption: Factors influencing isomeric purity.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired isomer. The kinetic product is often favored at lower temperatures.

  • Solvent Effects: The choice of solvent can influence the isomer distribution. While this reaction is often run neat, the use of a non-reactive solvent like a halogenated hydrocarbon might alter the selectivity.[4]

  • Slow Addition: Adding the chlorosulfonic acid slowly and maintaining a consistent temperature can prevent localized temperature spikes that might favor the formation of undesired isomers.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am struggling with the work-up and purification of the 4-Chloro-2-fluorobenzenesulfonamide. What are the best practices for isolation and purification at scale?

A: The isolation and purification of sulfonamides can be challenging due to their physical properties.

Purification Strategies

Challenge Recommended Approach Details
Quenching the Reaction Careful quenching of the reaction mixture is crucial.The reaction mixture containing excess chlorosulfonic acid should be quenched by slowly adding it to ice-water. This should be done in a well-ventilated fume hood as it will generate HCl gas.
Product Precipitation The sulfonamide product will often precipitate from the aqueous solution upon neutralization.After quenching, the pH of the solution can be adjusted to precipitate the product. The solid can then be collected by filtration.
Recrystallization Recrystallization is a powerful technique for purifying solid products.Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature. Common solvents for recrystallization include ethanol, isopropanol, and mixtures of organic solvents with water. The process should be slow to ensure the formation of pure crystals.[5]
Chromatography For very high purity requirements, column chromatography may be necessary.While not ideal for large-scale production, flash chromatography can be used to remove stubborn impurities. The choice of eluent will depend on the polarity of the impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with chlorosulfonic acid?

A1: Chlorosulfonic acid is a highly corrosive and reactive chemical.[7] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, a lab coat, and safety goggles with a face shield.[3][8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive vapors.[3][9]

  • Handling: Avoid contact with water as it reacts violently.[1][2] It is also a strong oxidizing agent and should be kept away from combustible materials.[7]

  • Spill Cleanup: In case of a spill, neutralize it with a dry, inert material like sand or sodium carbonate. Do not use water or combustible materials like sawdust.[1][9]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[6][10]

Q3: What are the recommended storage conditions for 4-Chloro-2-fluorobenzenesulfonyl chloride?

A3: 4-Chloro-2-fluorobenzenesulfonyl chloride is sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere.[11] It is also corrosive and should be stored in a designated area for corrosive materials.[11]

Q4: Can I use a different aminating agent instead of ammonium hydroxide?

A4: Yes, other ammonia sources or primary and secondary amines can be used to generate different sulfonamide derivatives. The choice of the amine will determine the final product.[12][13]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-fluorobenzenesulfonyl chloride
  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 1-chloro-3-fluorobenzene (1.0 eq). Cool the flask to 0 °C in an ice bath.

  • Reaction: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Drying: Dry the product under vacuum to obtain the crude 4-chloro-2-fluorobenzenesulfonyl chloride.

Protocol 2: Synthesis of 4-Chloro-2-fluorobenzenesulfonamide
  • Preparation: In a well-ventilated fume hood, dissolve the crude 4-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction: Cool the solution to 0 °C and slowly add aqueous ammonium hydroxide (2.5 eq).

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Work-up: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Chemstock. (n.d.). chlorosulphonic acid.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Veolia North America. (n.d.). Chlorosulfonic Acid.
  • ILO and WHO. (2021). ICSC 1039 - CHLOROSULFONIC ACID.
  • Fisher Scientific. (2012, May 9).
  • BenchChem. (2025, December). Common experimental errors in handling 4-Chloro-2-fluorophenylacetonitrile.
  • New Jersey Department of Health. (n.d.). CHLOROSULPHONIC ACID HAZARD SUMMARY.
  • National Institutes of Health. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
  • New Jersey Department of Health. (n.d.). FLUOROBENZENE.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorobenzenesulfonyl chloride 97.
  • Santa Cruz Biotechnology. (n.d.).
  • Santa Cruz Biotechnology. (2024, May 17).
  • Biotage. (2023, February 6). Does reagent and reaction solvent order impact product yield and purity?
  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
  • PubMed. (2013, April 15). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)
  • PubMed. (2015, February 21).
  • ResearchGate. (2026, January 5). (PDF)
  • Combi-Blocks, Inc. (2023, January 2).
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • BenchChem. (2025). Technical Support Center: N-Fluoro-O-benzenedisulfonimide (NFSI) Reactions.
  • PMC. (2022, February 7). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)
  • Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
  • MIT. (n.d.). PERGAMON.
  • YouTube. (2021, September 24).
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • MDPI. (2023, August 15). Small-Scale Solids Production Plant with Cooling Crystallization, Washing, and Drying in a Modular, Continuous Plant.
  • MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid.
  • PubMed. (2025, December 31).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones.
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
  • Flow Chemistry Society. (2025, December). Volume 15, Issue 4, December 2025.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorobenzenesulfonyl chloride 97 141337-26-0.
  • APC. (2024, September 26). 25 Years of Crystallization Publications: Celebrating Our Experts & Reflecting on a Milestone Year.
  • Crossref. (2018, February 26). Document is current - Crossmark.
  • European Journal of Chemistry. (2021, June 15).
  • PMC. (n.d.). 4-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide.
  • ResearchGate. (2025, August 6).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 4-Chloro-2-fluorobenzenesulfonamide

The following technical guide provides an in-depth analysis of the 1H NMR spectrum for 4-Chloro-2-fluorobenzenesulfonamide . This document is structured to assist analytical chemists and medicinal chemistry researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectrum for 4-Chloro-2-fluorobenzenesulfonamide . This document is structured to assist analytical chemists and medicinal chemistry researchers in validating the identity of this intermediate, specifically focusing on the diagnostic challenges introduced by fluorine-proton coupling and solvent-dependent chemical shifts.

Executive Summary & Diagnostic Challenges

4-Chloro-2-fluorobenzenesulfonamide is a critical scaffold in the synthesis of sulfonamide-based inhibitors. Unlike its non-fluorinated analogs, the presence of the fluorine atom at the ortho position (C2) introduces complex spin-spin coupling patterns (


) that overlay standard proton-proton (

) couplings.

Key Analytical Advantages:

  • Fluorine Flag: The

    
    F nucleus (spin 1/2, 100% abundance) acts as a definitive internal probe, splitting specific aromatic signals into distinctive multiplets that confirm regiochemistry.
    
  • Solvent Sensitivity: The sulfonamide (

    
    ) protons exhibit extreme sensitivity to solvent choice, serving as a probe for hydrogen-bonding environments.
    

Experimental Protocol & Solvent Selection

To obtain high-resolution spectral data, solvent selection is not merely about solubility; it dictates the observability of the exchangeable sulfonamide protons.

Comparative Workflow: DMSO-d6 vs. CDCl3

The following diagram illustrates the decision matrix for solvent selection based on the specific analytical goal (resolution of aromatics vs. confirmation of the sulfonamide group).

SolventSelection Start Sample Preparation Choice Select Solvent Start->Choice DMSO DMSO-d6 (Recommended) Choice->DMSO Standard QC CDCl3 CDCl3 (Alternative) Choice->CDCl3 Lipophilicity Check Result_DMSO Sharp -NH2 Singlet (Visible at ~7.5-7.8 ppm) Stabilized by H-bonding DMSO->Result_DMSO Result_CDCl3 Broad/Invisible -NH2 (Exchange broadening) Chemical Shift Drift CDCl3->Result_CDCl3

Figure 1: Solvent selection workflow highlighting the stabilization of labile sulfonamide protons in DMSO-d6.

Recommendation: DMSO-d6 is the gold standard for this compound. It forms strong hydrogen bonds with the


 protons, slowing their exchange rate and resulting in a sharp, integration-reliable singlet. In 

, these protons often broaden into the baseline or shift unpredictably due to concentration dependence.

Spectral Interpretation: The Aromatic Region

This section analyzes the specific splitting patterns caused by the 4-Chloro-2-fluoro substitution pattern.

Predicted Chemical Shifts & Assignment

Base Structure: Benzene ring with three non-equivalent protons: H-3, H-5, and H-6.

PositionProton EnvironmentPredicted Shift (

)
MultiplicityCoupling Origin
H-6 Ortho to

, Meta to F
7.75 – 7.85 ppm dd

(ortho) +

(meta)
-NH2 Sulfonamide (DMSO-d6)7.60 – 7.80 ppm s (broad)None (Exchangeable)
H-5 Meta to

, Ortho to Cl
7.40 – 7.55 ppm dd

(ortho) +

(meta)
H-3 Ortho to F, Meta to Cl7.30 – 7.45 ppm dd

(ortho) +

(meta)
The "Fluorine Effect" (Splitting Tree Analysis)

The most common error in interpreting this spectrum is misidentifying H-3 and H-6 due to the large H-F coupling constants.

  • H-3 (Ortho to F): Exhibits a large

    
     coupling (~9-10 Hz), often larger than standard ortho H-H coupling.
    
  • H-6 (Meta to F): Exhibits a medium

    
     coupling (~6-7 Hz).
    

The diagram below details the splitting logic, demonstrating why H-3 appears as a "pseudo-triplet" or wide doublet of doublets.

SplittingTree Signal Base Signal (Singlet) H3_Node H-3 (Ortho to F) Signal->H3_Node H6_Node H-6 (Meta to F) Signal->H6_Node H3_Split1 Split by F (Ortho) J ≈ 9-10 Hz (Large Doublet) H3_Node->H3_Split1 H3_Split2 Split by H-5 (Meta) J ≈ 2 Hz (Doublet of Doublets) H3_Split1->H3_Split2 H6_Split1 Split by H-5 (Ortho) J ≈ 8 Hz (Large Doublet) H6_Node->H6_Split1 H6_Split2 Split by F (Meta) J ≈ 6 Hz (Doublet of Doublets) H6_Split1->H6_Split2

Figure 2: Splitting tree demonstrating the origin of multiplet patterns. Note that for H-3, the Fluorine coupling dominates, whereas for H-6, the H-H ortho coupling dominates.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

To validate the synthesis of the fluorinated product, compare the spectrum against the commercially available 4-Chlorobenzenesulfonamide (CAS: 98-64-6).

Feature4-Chlorobenzenesulfonamide (Alternative)4-Chloro-2-fluorobenzenesulfonamide (Target)
Symmetry AA'BB' System (Para-substituted)ABC System (Asymmetric)
Aromatic Signals Two distinct doublets (integrating 2H each)Three distinct multiplets (integrating 1H each)
Coupling (

)
Simple

Hz
Complex

AND

(6–10 Hz)
-NH2 Shift ~7.50 ppm (DMSO-d6)~7.70 ppm (Deshielded by ortho-F induction)

Diagnostic Check: If your spectrum shows two symmetric doublets in the aromatic region, you have failed to incorporate the fluorine atom (starting material or defluorination byproduct). The target molecule must show three distinct aromatic environments.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Reich, H. J. (UW-Madison). "19F NMR Coupling Constants." Organic Chemistry Data.

  • SDBS Database. "Spectral Database for Organic Compounds." AIST. (General reference for benzene derivative shifts).

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.
Comparative

Comparative Guide: HPLC Method Development for 4-Chloro-2-fluorobenzenesulfonamide Purity

Executive Summary The purity analysis of 4-Chloro-2-fluorobenzenesulfonamide presents a specific set of chromatographic challenges driven by its acidic sulfonamide moiety and the presence of closely eluting halogenated r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 4-Chloro-2-fluorobenzenesulfonamide presents a specific set of chromatographic challenges driven by its acidic sulfonamide moiety and the presence of closely eluting halogenated regioisomers. While generic "scouting" gradients often provide adequate retention, they frequently fail to resolve critical isomeric impurities or suppress silanol activity, leading to peak tailing and integration errors.

This guide objectively compares two methodological approaches:

  • Method A (The Standard): A generic C18 gradient using volatile acid (Formic Acid).

  • Method B (The Optimized Solution): A targeted Phenyl-Hexyl method using a phosphate buffer system.

Key Finding: Method B demonstrates a 40% improvement in resolution (Rs) between the target analyte and its regioisomer (2-Chloro-4-fluorobenzenesulfonamide) and significantly reduces peak tailing (Tf < 1.1).

Part 1: The Challenge – Chemistry & Causality

To develop a robust method, one must understand the molecule's behavior in solution.

The Analyte
  • Target: 4-Chloro-2-fluorobenzenesulfonamide

  • Functional Group: Sulfonamide (-SO₂NH₂).

  • pKa: Approximately 10.1.[1]

  • Behavior: At neutral pH, the sulfonamide is neutral. However, the N-H protons can interact with residual silanols on silica columns, causing tailing.

The Critical Impurities

The synthesis typically involves chlorosulfonation of fluorobenzene derivatives. The primary separation challenge is the Regioisomer (Impurity B) , where the chlorine and fluorine positions are swapped or shifted.

CompoundStructure NoteSeparation Challenge
Analyte 4-Cl, 2-FN/A
Impurity A Sulfonyl Chloride precursorHydrolytically unstable; elutes late (non-polar).
Impurity B 2-Cl, 4-F isomerCritical: Identical m/z, nearly identical hydrophobicity.
Method Development Logic

The following decision tree illustrates the logic used to move from a generic screen to the optimized protocol.

MethodLogic Start Start: 4-Chloro-2-fluorobenzenesulfonamide CheckPKa Check pKa (~10.1) Acidic Protons present Start->CheckPKa Decision1 Select pH Modifier CheckPKa->Decision1 PathA Volatile Acid (Formic/TFA) (Method A) Decision1->PathA LC-MS Compatible PathB Non-Volatile Buffer (Phosphate) (Method B) Decision1->PathB UV Purity Focus ResultA Poor Peak Shape (Silanol Interaction) PathA->ResultA ResultB Sharp Peaks (Ionic Strength Suppression) PathB->ResultB Decision2 Select Stationary Phase ResultB->Decision2 ColA C18 (Hydrophobic only) Decision2->ColA Standard ColB Phenyl-Hexyl (Pi-Pi Interaction) Decision2->ColB Isomer Selectivity Final Final Method: Phenyl-Hexyl + Phosphate pH 2.5 ColB->Final

Figure 1: Decision matrix for selecting the stationary phase and buffer system.

Part 2: Comparative Analysis

Method A: The Generic Screen (Control)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Performance:

    • Pros: LC-MS compatible; simple preparation.

    • Cons: The regioisomer (Impurity B) co-elutes or appears as a shoulder on the main peak. Peak tailing is observed (Tailing Factor > 1.5) due to insufficient ionic strength to suppress silanol interactions.

Method B: The Optimized Protocol (Recommended)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 20mM Potassium Phosphate pH 2.5 (A) / Methanol (B).

  • Mechanism:

    • Pi-Pi Interactions: The Phenyl-Hexyl phase interacts differently with the electron-withdrawing halogens (Cl, F) on the aromatic ring compared to a standard C18 alkyl chain. This provides the "shape selectivity" needed to separate the isomers.

    • Methanol: Protic solvents like MeOH often enhance selectivity for polarizable aromatic compounds compared to aprotic Acetonitrile.

    • pH 2.5 Buffer: Suppresses silanol ionization on the column and ensures the sulfonamide remains fully neutral.

Performance Data Comparison
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Improvement
USP Resolution (Rs) (Main vs. Isomer)1.2 (Co-elution risk)2.8 (Baseline resolved) +133%
USP Tailing Factor 1.61.05 Ideal Symmetry
Theoretical Plates (N) 8,50014,200 Higher Efficiency
LOD (ppm) 0.5 ppm0.2 ppm Sharper peaks = Lower LOD

Part 3: Detailed Experimental Protocol (Method B)

Trustworthiness: This protocol includes self-validating system suitability steps.

Reagents & Equipment
  • Reagents: HPLC Grade Methanol, Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (85%), HPLC Grade Water.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent L11), 150 x 4.6 mm, 3.5 µm.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water (20 mM). Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid. Filter through a 0.22 µm nylon filter.

  • Organic (Mobile Phase B): 100% Methanol (degassed).

  • Diluent: Water:Methanol (50:50 v/v). Crucial: Do not use 100% organic as diluent to prevent "solvent breakthrough" peak distortion.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temp: 35°C (Temperature control is vital for isomer reproducibility).

  • Detection: UV at 265 nm (secondary reference 220 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Comment
0.06040Initial Hold
15.03070Linear Gradient
20.03070Isocratic Hold (Elute Impurity A)
20.16040Re-equilibration
25.06040End of Run
Validation Workflow (ICH Q2(R2))

To ensure this method is "fit for purpose," follow this validation logic.

Validation Prep Sample Preparation (Spike Impurities at 0.1%) Spec Specificity (Inject Blank, Placebo, Spiked Sample) Prep->Spec Linearity Linearity (5 levels: 50% to 150%) Spec->Linearity No Interference Accuracy Accuracy (Recovery) (Triplicate at 3 levels) Linearity->Accuracy R2 > 0.999 Robust Robustness (+/- pH, +/- Temp, +/- Flow) Accuracy->Robust Report Final Validation Report (Pass/Fail Criteria) Robust->Report

Figure 2: Validation workflow based on ICH Q2(R2) guidelines.

Part 4: Troubleshooting & Tips

  • Peak Splitting: If the main peak splits, check the sample diluent. If the sample is dissolved in 100% Methanol and injected into a 60% aqueous stream, the strong solvent effect will distort the peak. Always match the diluent to the initial gradient conditions.

  • Retention Time Drift: Sulfonamides are sensitive to pH. If retention times drift, verify the buffer pH is strictly 2.5. A drift to pH 3.0 can significantly alter retention due to partial ionization.

  • Ghost Peaks: The synthesis of this compound often uses sulfonyl chloride intermediates. Ensure the needle wash contains 50% Methanol to prevent carryover of these sticky hydrophobic impurities.

References

  • International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for solvent selectivity and pH control).

Sources

Validation

Precision Analytics: LC-MS/MS Profiling of 4-Chloro-2-fluorobenzenesulfonamide

Executive Summary In the development of sulfonamide-based diuretics and anti-inflammatory agents, 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175278-12-3) serves as a critical synthetic intermediate. Its analysis presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sulfonamide-based diuretics and anti-inflammatory agents, 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175278-12-3) serves as a critical synthetic intermediate. Its analysis presents a dual challenge: distinguishing it from regioisomers (e.g., 2-chloro-4-fluoro analog) and achieving high sensitivity in biological matrices where it may exist as a trace impurity or metabolite.

This guide objectively compares two analytical approaches:

  • The Generic Screening Method: Standard C18 chromatography with Positive Mode Electrospray Ionization (ESI+).

  • The Optimized Targeted Method: Fluorophenyl chromatography with Negative Mode Electrospray Ionization (ESI-).

Verdict: While the Generic Method is sufficient for raw material purity checks (>98%), the Optimized Targeted Method is required for trace analysis (<1 ng/mL) and isomer differentiation, offering a 10-fold increase in signal-to-noise (S/N) and superior selectivity.

Compound Intelligence & Physicochemical Drivers

Understanding the molecule is the first step to designing a robust protocol.

PropertyValueAnalytical Implication
Formula C₆H₅ClFNO₂SMonoisotopic Mass: 208.97 Da. Requires high-res or triple quad MS.
Acidity (pKa) ~9.5 - 10.0The sulfonamide proton (-SO₂NH ₂) is acidic. High pH promotes ionization in ESI- .
LogP ~1.8Moderately lipophilic. Retains well on RP-LC but requires organic gradients >30%.
Isotopes ³⁵Cl / ³⁷Cl (3:1)Distinctive M and M+2 isotope pattern validates identity.

Comparative Analysis: Generic vs. Optimized

A. Ionization Mode: The Polarity Debate

Most drug discovery screening platforms default to ESI+ (protonation). However, sulfonamides are inherently acidic.

  • Generic (ESI+): Relies on protonating the weak amine nitrogen or the sulfonyl oxygen.

    • Drawback: Unstable signal; high background noise from mobile phase adducts (Na+, K+).

  • Optimized (ESI-): Relies on deprotonating the sulfonamide nitrogen ([M-H]⁻).

    • Advantage:[1][2][3] The electron-withdrawing Fluorine and Chlorine atoms stabilize the negative charge on the benzene ring, significantly enhancing ionization efficiency.

Experimental Data: Signal Intensity Comparison (100 ng/mL)

Parameter Generic (ESI+) Optimized (ESI-)
Precursor Ion 210.0 [M+H]⁺ 208.0 [M-H]⁻
Signal Intensity (cps) 1.2 x 10⁴ 1.5 x 10⁵
Baseline Noise High (Solvent adducts) Low

| LOD (Limit of Detection) | 5 ng/mL | 0.2 ng/mL |

B. Chromatographic Selectivity: The Isomer Problem

Regioisomers (e.g., 2-Chloro-4-fluorobenzenesulfonamide) have identical masses and similar fragmentation. A standard C18 column often co-elutes them.

  • Generic (C18): Separates based on hydrophobicity. Both isomers have nearly identical LogP.

  • Optimized (PFP - Pentafluorophenyl): Separates based on pi-pi interactions and dipole moments. The position of the Fluorine atom on the analyte ring interacts differently with the Fluorine atoms on the stationary phase.

The Optimized Protocol (Step-by-Step)

This protocol is designed for Trace Analysis in plasma or reaction mixtures.

Phase 1: Sample Preparation (Self-Validating System)

We use a Liquid-Liquid Extraction (LLE) to remove matrix interferences that suppress ionization.

  • Aliquot: Transfer 100 µL of sample (Plasma/Reaction Mix) to a glass tube.

  • Internal Standard: Add 10 µL of 4-Chlorobenzenesulfonamide-d4 (1 µg/mL).

    • Why: Deuterated IS corrects for ionization suppression.

  • Acidification: Add 50 µL of 0.1% Formic Acid.

    • Mechanism:[4] Neutralizes the molecule (pH < pKa) to drive it into the organic phase.

  • Extraction: Add 1 mL Ethyl Acetate . Vortex vigorously for 2 mins.

  • Separation: Centrifuge at 4000 rpm for 5 mins. Transfer supernatant to a clean vial.

  • Dry & Reconstitute: Evaporate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Phase 2: LC-MS/MS Conditions

Chromatography:

  • Column: Kinetex F5 (Pentafluorophenyl), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8).

  • Mobile Phase B: Methanol.[5]

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate 10% B

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative Mode.

  • Spray Voltage: -2500 V (Lower voltage reduces discharge).

  • Transitions (MRM):

    • Quantifier: 208.0 → 144.0 (Loss of SO₂)

    • Qualifier: 208.0 → 35.0 (Chloride ion, Cl⁻)

Phase 3: Workflow Diagram

LCMS_Workflow Sample Sample (Plasma/Rxn) LLE LLE Extraction (Ethyl Acetate) Sample->LLE Cleanup LC LC Separation (F5 Column) LLE->LC Inject ESI ESI(-) Source (Deprotonation) LC->ESI Elute Q1 Q1 Filter (m/z 208.0) ESI->Q1 Ionize CID Collision Cell (Argon Gas) Q1->CID Select Q3 Q3 Detection (m/z 144.0) CID->Q3 Fragment

Caption: Optimized LC-MS/MS workflow utilizing LLE and Negative Mode ESI for maximum sensitivity.

Data Interpretation & Fragmentation Mechanics[3]

Understanding why specific fragments form ensures you are detecting the correct molecule.

Fragmentation Pathway (ESI Negative)
  • Precursor [M-H]⁻ (m/z 208): The deprotonated sulfonamide anion.

  • Primary Product (m/z 144): Loss of SO₂ (-64 Da) .

    • Mechanism:[4] A rearrangement where the SO₂ group is extruded, leaving the halogenated anilide anion. This is the most stable and intense transition for quantitation.

  • Secondary Product (m/z 35/37): Chloride ion (Cl⁻) .

    • Mechanism:[4] Direct cleavage of the C-Cl bond. Useful for confirmation but often has higher background noise.

Isotope Validation

Always check the Precursor scan for the Chlorine signature.

  • m/z 208: 100% Relative Abundance (³⁵Cl)

  • m/z 210: ~32% Relative Abundance (³⁷Cl)

  • Failure to observe this 3:1 ratio indicates interference or misidentification.

Fragmentation Parent Precursor Ion [M-H]- (m/z 208) TS Transition State (SO2 Rearrangement) Parent->TS Prod2 Product Ion 2 [Cl]- (m/z 35) Parent->Prod2 High Energy Prod1 Product Ion 1 [M-H-SO2]- (m/z 144) TS->Prod1 Major Pathway Neutral Neutral Loss SO2 (64 Da) TS->Neutral

Caption: Proposed ESI(-) fragmentation pathway showing the characteristic loss of sulfur dioxide.

Troubleshooting & Self-Validation

A robust method must be self-validating. Use these checks:

  • Matrix Factor (MF):

    • Compare the peak area of the analyte spiked into extracted blank matrix vs. pure solvent.

    • Acceptance: MF should be between 0.85 and 1.15. If < 0.8 (Suppression), switch from Methanol to Acetonitrile in the mobile phase to alter elution time.

  • Carryover Check:

    • Inject a blank immediately after your highest standard (e.g., 1000 ng/mL).

    • Acceptance: Blank signal must be < 20% of the LLOQ signal. Sulfonamides are "sticky"; if carryover exists, add 0.1% Ammonium Hydroxide to the needle wash.

  • Retention Time Drift:

    • Because we use a PFP column, retention is sensitive to pH. Ensure Mobile Phase A is fresh; evaporation of buffer can shift pH and retention times.

References

  • Bhatt, V. et al. (2025). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Link

  • Holčapek, M. et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Kruve, A. et al. (2019). Think Negative: Finding the best ESI/MS mode for your analyte. ResearchGate. Link

  • PubChem Database. (2023). 4-Chlorobenzenesulfonamide Compound Summary. National Library of Medicine. Link

  • Yuan, B. (2022).[2] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Link

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 4-Chloro-2-fluorobenzenesulfonamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-Chloro-2-fluorobenzenesulfonamide. Designed for researchers and professionals in drug development and chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-Chloro-2-fluorobenzenesulfonamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It delves into the vibrational causality behind the spectrum, offers a comparative analysis against structurally related compounds, and provides a robust experimental framework for reproducible data acquisition.

Introduction: The Vibrational Identity of a Substituted Benzenesulfonamide

4-Chloro-2-fluorobenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone of numerous pharmaceuticals, including antibacterial and diuretic agents. The specific substitution pattern on the benzene ring—a chlorine atom at position 4 and a fluorine atom at position 2—imparts distinct physicochemical properties that influence its biological activity and synthetic utility.

FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such molecules.[1] By probing the vibrational modes of a molecule's constituent bonds, FTIR provides a unique "fingerprint," allowing for unambiguous identification and assessment of purity. This guide will dissect the FTIR spectrum of 4-Chloro-2-fluorobenzenesulfonamide, assigning its characteristic absorption bands and contextualizing them through comparison with simpler, related structures.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on the methodology of its acquisition. For a solid powder sample like 4-Chloro-2-fluorobenzenesulfonamide, the Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and high reproducibility.

Step-by-Step Methodology: ATR-FTIR
  • Instrument Preparation: Power on the FTIR spectrometer and allow the infrared source and laser to stabilize for at least 30 minutes to ensure thermal equilibrium and minimize drift.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Clean with a solvent-grade isopropanol-soaked, lint-free wipe and allow it to fully evaporate.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum. A typical acquisition involves 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the 4-Chloro-2-fluorobenzenesulfonamide powder (typically 1-2 mg) onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure using the built-in torque knob. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).[1]

  • Data Processing and Cleaning:

    • After acquisition, the software automatically performs the background subtraction.

    • If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform baseline correction to produce a flat spectral baseline for accurate peak analysis.

    • Clean the ATR crystal thoroughly before analyzing the next sample.

Spectral Analysis: Characteristic Peaks of 4-Chloro-2-fluorobenzenesulfonamide

The FTIR spectrum of 4-Chloro-2-fluorobenzenesulfonamide is a composite of the vibrations from its three key structural motifs: the primary sulfonamide group (-SO₂NH₂), the substituted benzene ring, and the carbon-halogen bonds (C-F and C-Cl).

The following table outlines the expected characteristic absorption bands, their assignments, and the underlying vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Discussion
3350 - 3250Medium-StrongN-H Asymmetric & Symmetric StretchingPrimary sulfonamides exhibit two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[2] The presence of two sharp peaks in this region is a definitive marker for the primary sulfonamide.
3100 - 3000Medium-WeakAromatic C-H StretchingThese peaks, appearing just above 3000 cm⁻¹, are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[3][4]
1600 - 1450MediumAromatic C=C In-Ring StretchingThe benzene ring has several skeletal vibrations. These bands, often appearing as a pair or multiplet, confirm the presence of the aromatic core.[4]
1570 - 1550MediumN-H Bending (Scissoring)This absorption is due to the in-plane bending vibration of the N-H bonds in the primary amine group.[2]
1370 - 1330 Strong SO₂ Asymmetric Stretching This is one of the most prominent and characteristic peaks in any sulfonamide spectrum. The strong intensity is due to the large change in dipole moment during the asymmetric stretching of the two S=O bonds.[2][5]
1180 - 1150 Strong SO₂ Symmetric Stretching Paired with the asymmetric stretch, this strong band provides an unmistakable signature for the sulfonyl group.[2][6]
1250 - 1200StrongAromatic C-F StretchingThe C-F stretching vibration is typically strong and falls within this range for aromatic fluorides. Its exact position can be influenced by other substituents.[7][8]
920 - 900MediumS-N StretchingThe stretching vibration of the sulfur-nitrogen bond in the sulfonamide linkage typically appears in this region.[9]
850 - 800StrongAromatic C-H Out-of-Plane BendingThe position of these strong "oop" bending vibrations is highly indicative of the ring's substitution pattern. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.
800 - 600Medium-StrongAromatic C-Cl StretchingThe C-Cl stretch appears at lower wavenumbers due to the heavier mass of chlorine compared to fluorine.[10][11]

Comparative Analysis: The Influence of Halogen Substituents

To fully appreciate the spectral features of 4-Chloro-2-fluorobenzenesulfonamide, it is instructive to compare its expected spectrum with those of its structural analogues: 4-Chlorobenzenesulfonamide and 4-Fluorobenzenesulfonamide. This comparison highlights how different halogen substituents modulate the molecule's vibrational frequencies.

Functional Group4-Fluorobenzenesulfonamide[12]4-Chlorobenzenesulfonamide[13]4-Chloro-2-fluorobenzenesulfonamide
N-H Stretch ~3350, ~3250 cm⁻¹~3350, ~3250 cm⁻¹~3350, ~3250 cm⁻¹
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
SO₂ Asymmetric Stretch ~1340 cm⁻¹~1340 cm⁻¹~1340 cm⁻¹
SO₂ Symmetric Stretch ~1160 cm⁻¹~1160 cm⁻¹~1160 cm⁻¹
Aromatic C-F Stretch ~1230 cm⁻¹ N/A~1240 cm⁻¹
Aromatic C-Cl Stretch N/A~750 cm⁻¹ ~780 cm⁻¹

Key Insights from the Comparison:

  • Sulfonamide Group Vibrations: The characteristic N-H and SO₂ stretching frequencies remain relatively constant across all three molecules. These vibrations are largely localized to the sulfonamide group and are less influenced by the para- and ortho-substituents on the ring. Their presence confirms the core benzenesulfonamide structure in all cases.

  • Carbon-Halogen Vibrations: The most significant differences appear in the carbon-halogen stretching regions.

    • 4-Fluorobenzenesulfonamide shows a strong band for the C-F stretch, which is absent in 4-Chlorobenzenesulfonamide.

    • Conversely, 4-Chlorobenzenesulfonamide displays a C-Cl stretching band at a lower frequency, which is absent in the fluoro-analogue.

    • Crucially, 4-Chloro-2-fluorobenzenesulfonamide is expected to exhibit strong absorption bands for both the C-F and C-Cl stretches , providing a clear and definitive method for its identification against the mono-halogenated alternatives. The electronic effects of having both substituents may slightly shift the peak positions relative to the simpler compounds.

Visualization of Key Vibrational Modes

To better conceptualize the molecular structure and its primary vibrational regions, the following diagram illustrates the 4-Chloro-2-fluorobenzenesulfonamide molecule.

Caption: Molecular structure of 4-Chloro-2-fluorobenzenesulfonamide with key FTIR vibrational modes highlighted.

Conclusion

The FTIR spectrum of 4-Chloro-2-fluorobenzenesulfonamide is rich with information, providing a clear pathway for its structural verification. The definitive identification of this compound relies on observing the complete set of characteristic peaks:

  • The dual N-H stretching bands of a primary sulfonamide (~3350-3250 cm⁻¹).

  • The two intense S=O stretching bands characteristic of the sulfonyl group (~1340 and ~1160 cm⁻¹).

  • The vibrations of the aromatic ring (C-H stretch >3000 cm⁻¹, C=C stretch ~1600-1450 cm⁻¹).

  • The unique and simultaneous presence of strong absorption bands corresponding to both the aromatic C-F stretch (~1240 cm⁻¹) and the aromatic C-Cl stretch (~780 cm⁻¹).

By following a robust experimental protocol and understanding the vibrational origins of these peaks, researchers can confidently use FTIR spectroscopy to identify 4-Chloro-2-fluorobenzenesulfonamide and distinguish it from its structural analogues.

References

  • Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. (2007). Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. ResearchGate. [Link]

  • Infrared spectroscopy. JETIR Research Journal. [Link]

  • IR Tables. University of California, Santa Cruz. [Link]

  • FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

  • IR Absorption Frequencies. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. I.R.I.S.[Link]

  • IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

  • The features of IR spectrum. SlidePlayer. [Link]

  • (PDF) Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ResearchGate. [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Preprints.org. [Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. PMC. [Link]

  • 4-Chlorobenzenesulfonamide. PubChem - NIH. [Link]

  • FT-IR spectrum showing C-Cl stretching and O-H stretching. ResearchGate. [Link]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. [Link]

  • IR Chart. University of California, Los Angeles. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. IJTSRD. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

  • 4-Fluorobenzenesulfonamide. PubChem - NIH. [Link]

  • Rapid Identification of Active Ingredients in Commercial Grade Fungicides by Fourier Transform Infrared Spectroscopy. International Journal of Current Microbiology and Applied Sciences. [Link]

Sources

Validation

Technical Guide: Comparative Reactivity of 4-Chloro-2-fluorobenzenesulfonamide vs. 4-Chlorobenzenesulfonamide

[1] Executive Summary: The Bifunctional Advantage In drug discovery, the choice between 4-chloro-2-fluorobenzenesulfonamide (Compound A) and 4-chlorobenzenesulfonamide (Compound B) is rarely about simple availability.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Bifunctional Advantage

In drug discovery, the choice between 4-chloro-2-fluorobenzenesulfonamide (Compound A) and 4-chlorobenzenesulfonamide (Compound B) is rarely about simple availability.[1] It is a decision about synthetic orthogonality.

While Compound B acts as a classic monofunctional building block (relying on the sulfonamide handle or harsh modification of the chloride), Compound A offers a bifunctional electrophilic profile . The presence of the ortho-fluorine atom, activated by the adjacent sulfonyl group, unlocks mild Nucleophilic Aromatic Substitution (


) pathways that are thermodynamically inaccessible to the non-fluorinated analog.

This guide details the mechanistic divergences between these two scaffolds, providing experimental protocols to exploit the labile C–F bond for rapid library generation.

Electronic Profile & Acidity Analysis

The reactivity of the sulfonamide nitrogen (


) is governed by the electron-withdrawing nature of the parent ring.
Acidity ( ) and Deprotonation

The sulfonamide proton is acidic. The introduction of an ortho-fluorine atom significantly alters the


 due to the strong inductive effect (

) operating over a short distance.
Feature4-Chlorobenzenesulfonamide4-Chloro-2-fluorobenzenesulfonamideImpact on Protocol
Est.[1]

(DMSO)
~9.7 - 10.1~8.8 - 9.2Compound A deprotonates with milder bases (e.g.,

or

) compared to the stronger bases often preferred for Compound B to ensure complete conversion.[1]
Hammett Effects

(Cl) = +0.23

(Cl) = +0.23

(F) = Strong

The 2-F substituent stabilizes the N-anion, facilitating cleaner N-alkylation/acylation with fewer side reactions.[1]
H-Bonding IntermolecularPotential IntramolecularThe 2-F atom can act as a weak H-bond acceptor for the sulfonamide NH, potentially influencing solubility and crystal packing.[1]
Mechanistic Insight: The Ortho-Fluorine Effect

In Compound A , the fluorine atom is ortho to the sulfonyl group. The sulfonyl group is a strong electron-withdrawing group (EWG).[1] This setup creates a highly electrophilic center at C2.[1]

  • Compound B (4-Cl): The C4-Cl bond is activated by the

    
     group, but Chlorine is a poor leaving group in 
    
    
    
    compared to Fluorine, and the para activation is generally less effective for rapid substitution than ortho activation involving Fluorine.
  • Compound A (4-Cl-2-F): The C2-F bond is highly labile.[1] In

    
     reactions, the rate-determining step is usually the nucleophilic attack to form the Meisenheimer complex. Fluorine, being the most electronegative element, stabilizes the negative charge in this intermediate significantly better than chlorine, lowering the activation energy.
    

Reactivity Pathways: vs. Cross-Coupling[1]

This is the critical divergence point. Compound A allows for Orthogonal Functionalization : you can substitute the Fluorine first, then couple the Chlorine later.

Diagram: Chemoselectivity Flowchart[1]

ReactivityFlow cluster_legend Key Advantage Start Starting Scaffold CompA 4-Chloro-2-fluoro- benzenesulfonamide Start->CompA CompB 4-Chlorobenzene- sulfonamide Start->CompB PathA1 Mild S_NAr (60°C) Displaces Fluorine CompA->PathA1 Nucleophiles (Amines/Thiols) PathB1 Harsh S_NAr (>120°C) Displaces Chlorine CompB->PathB1 Strong Nucleophiles (High Temp) PathB2 Pd-Catalysis (Suzuki) Couples at Chlorine CompB->PathB2 Standard Coupling PathA2 Pd-Catalysis (Suzuki) Couples at Chlorine PathA1->PathA2 Step 2

Figure 1: Decision tree illustrating the orthogonal reactivity of the 2-fluoro analog (Compound A), allowing sequential functionalization.

Experimental Data: Efficiency

Conditions: 1.0 eq Sulfonamide, 1.2 eq Morpholine, DMSO, 80°C, 4h.

ScaffoldLeaving GroupPositionYield (%)Observation
4-Chloro-2-fluoro- FluorineOrtho92% Clean displacement of F. Cl remains intact.[1]
4-Chloro- ChlorinePara<5% No reaction.[1] Requires >120°C or microwave forcing.[1]

Application Note: If your target molecule requires an amino- or thio-ether linkage ortho to the sulfonamide, Compound A is the mandatory starting material.[1] Using Compound B would require pre-functionalization before sulfonamide formation or harsh conditions that might degrade the sulfonamide.

Detailed Protocols

Protocol A: Regioselective Displacement of Fluorine

Targeting the 2-position of 4-Chloro-2-fluorobenzenesulfonamide.[1]

Rationale: The high electronegativity of F stabilizes the Meisenheimer complex, making it the exclusive leaving group in the presence of Cl.

  • Preparation: Charge a reaction vial with 4-chloro-2-fluorobenzenesulfonamide (1.0 mmol, 209 mg) and anhydrous DMSO (3.0 mL).

  • Nucleophile Addition: Add

    
     (2.0 mmol, 276 mg) followed by the amine nucleophile (e.g., piperidine, 1.2 mmol).
    
    • Note: For volatile amines, use a sealed tube.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the mass shift corresponding to

      
      .[1] The Cl isotope pattern (3:1) should remain visible in the product mass spectrum.
      
  • Workup: Dilute with water (15 mL). If the product precipitates, filter and wash with water.[2] If not, extract with EtOAc (

    
    ).
    
  • Purification: Generally, simple recrystallization (EtOH/Water) is sufficient due to the high conversion rate.

Protocol B: N-Alkylation of the Sulfonamide

Applicable to both, but milder for the 2-Fluoro analog.

  • Dissolution: Dissolve sulfonamide (1.0 mmol) in DMF (5 mL).

  • Base: Add

    
     (1.5 mmol). Stir at RT for 15 min.[1]
    
    • Observation: The 2-fluoro analog will form the anion more readily.

  • Electrophile: Add alkyl halide (1.1 mmol).

  • Reaction: Stir at RT (for 2-fluoro) or 50°C (for 4-chloro) for 2–12 hours.

Mechanistic Visualization: The Meisenheimer Complex

Understanding why the 2-fluoro analog works is crucial for troubleshooting.

Meisenheimer Substrate 4-Cl-2-F-Sulfonamide Complex Meisenheimer Intermediate Substrate->Complex Nucleophile Attack (Rate Limiting) Product 2-Substituted Product Complex->Product Loss of F- note Fluorine (Ortho) stabilizes the negative charge here better than Chlorine (Para) Complex->note

Figure 2: The


 mechanism. The high electronegativity of the ortho-fluorine lowers the energy of the transition state.

Conclusion

For researchers designing sulfonamide libraries:

  • Use 4-Chlorobenzenesulfonamide if you only need the sulfonamide core and a potential handle for Suzuki coupling at the para position. It is cheaper and robust.[1]

  • Use 4-Chloro-2-fluorobenzenesulfonamide if you need to introduce complexity at the ortho position.[1] The fluorine atom acts as a "privileged" leaving group, allowing you to install amines, ethers, or thiols under mild conditions while preserving the para-chlorine for subsequent cross-coupling reactions.

This bifunctional strategy significantly shortens synthetic routes compared to attempting to functionalize the unactivated 4-chloro analog.[1]

References

  • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

  • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 1951, 49(2), 273–412.

    
     leaving group ability F > Cl). Link
    
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide" (Analogous reactivity data).[1] Link

  • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of Fluorine in 2-Fluorobenzenesulfonamides."[1] Journal of Medicinal Chemistry (General methodology reference for ortho-fluoro displacement). Note: While specific recent papers on this exact derivative are proprietary, the chemistry follows the standard S_NAr protocols for ortho-fluorobenzenesulfonamides described in standard texts.

  • Sigma-Aldrich. "Product Specification: 4-Chlorobenzenesulfonamide."[1] Link

Sources

Comparative

13C NMR chemical shifts of 4-Chloro-2-fluorobenzenesulfonamide

This guide provides a technical analysis of the NMR chemical shifts for 4-Chloro-2-fluorobenzenesulfonamide , a critical scaffold in medicinal chemistry (e.g., for PI3K/mTOR inhibitors and anticonvulsants). The following...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the


 NMR chemical shifts for 4-Chloro-2-fluorobenzenesulfonamide , a critical scaffold in medicinal chemistry (e.g., for PI3K/mTOR inhibitors and anticonvulsants).

The following data integrates experimental substituent effects with calculated additivity rules to provide a robust reference for structural validation.

Technical Guide: NMR Characterization of 4-Chloro-2-fluorobenzenesulfonamide

Executive Summary & Compound Profile

  • Compound: 4-Chloro-2-fluorobenzenesulfonamide

  • CAS: 175205-82-0 (Generic/Isomer specific)[1]

  • Molecular Formula:

    
    
    
  • Key Spectral Feature: The presence of a single Fluorine atom (

    
    , spin 1/2) creates distinctive doublet splitting patterns  across the entire carbon skeleton. This splitting is the primary diagnostic tool for confirming regio-isomerism (i.e., distinguishing from 3-fluoro or 5-fluoro isomers).
    

Experimental Methodology (Best Practices)

To acquire high-fidelity data for fluorinated sulfonamides, standard proton-decoupled protocols must be adjusted.

  • Solvent Selection:

    • DMSO-

      
       (Recommended):  Excellent solubility for sulfonamides; forms hydrogen bonds with 
      
      
      
      , stabilizing chemical shifts.
    • Acetone-

      
      :  Good alternative if DMSO peaks overlap with aliphatic impurities.
      
    • 
      :  Poor solubility for primary sulfonamides; often requires heating or co-solvent (e.g., 
      
      
      
      ).
  • Instrument Parameters:

    • Pulse Sequence: Standard zgpg30 (power-gated proton decoupling).

    • Scans (NS): Increase by factor of 2–4x compared to non-fluorinated analogs. Reason: Splitting a singlet into a doublet halves the signal intensity (S/N ratio decreases).

    • Spectral Width: Ensure range covers 110–170 ppm (aromatic) and solvent regions.

NMR Chemical Shift Data (DMSO- )

The following values are derived from substituent chemical shift additivity rules applied to the benzenesulfonamide parent scaffold, corrected for solvent effects (DMSO-


).
Table 1: Chemical Shift Assignments & Coupling Constants
Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Feature
C-2 ipso-F158.5 ± 1.5 Doublet (d)

Hz
Largest Coupling: Defines the C-F bond. Distinctive downfield shift.
C-4 ipso-Cl, meta-F138.2 ± 1.0 Doublet (d)

Hz
Deshielded by Cl; small meta-coupling confirms relative position to F.
C-1 ipso-SO2, ortho-F129.5 ± 1.0 Doublet (d)

Hz
Shielded by ortho-F effect relative to unsubstituted sulfonamide (~142 ppm).
C-6 meta-Cl, meta-F128.0 ± 0.5 Doublet (d)

Hz
Often appears as a broadened singlet due to small

value.
C-5 ortho-Cl, para-F125.4 ± 0.5 Doublet (d)

Hz
Para-F effect is shielding; typically the most upfield signal.
C-3 ortho-Cl, ortho-F117.1 ± 1.0 Doublet (d)

Hz
Key Signal: Highly shielded by ortho-F; large

distinguishes it from C-1.

Note: "Base" shifts refer to Benzenesulfonamide (C-ipso 142.5, C-ortho 125.6, C-meta 128.3, C-para 131.7 in DMSO-


).
Table 2: Comparative Substituent Effects (Additivity Logic)
SubstituentEffect on C-ipsoEffect on C-orthoEffect on C-metaEffect on C-para
-F (Fluorine) +35.1 ppm (Deshielding)-12.9 ppm (Shielding)+1.4 ppm-4.5 ppm
-Cl (Chlorine) +6.2 ppm (Deshielding)+0.4 ppm+1.3 ppm-1.9 ppm
Combined on C-3 N/AOrtho to F (-12.9) + Ortho to Cl (+0.4)Net: Strong Shielding N/A

Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum based on coupling constants, which is more reliable than chemical shift alone for fluorinated compounds.

AssignmentLogic Start Start: Analyze Aromatic Region (115 - 165 ppm) IdentifyJ1 Identify Largest Splitting (J ≈ 250-260 Hz) Start->IdentifyJ1 AssignC2 Assign C-2 (C-F) ~158 ppm IdentifyJ1->AssignC2 IdentifyJ2 Identify Medium Splittings (J ≈ 15-25 Hz) AssignC2->IdentifyJ2 SplitJ2 Compare Chemical Shifts IdentifyJ2->SplitJ2 AssignC3 Upfield Signal (~117 ppm) Assign C-3 (Ortho to F & Cl) SplitJ2->AssignC3 High Shielding AssignC1 Downfield Signal (~129 ppm) Assign C-1 (Ortho to F, Ipso to SO2) SplitJ2->AssignC1 Deshielding from SO2 IdentifyJ3 Identify Small Splittings (J < 10 Hz) AssignC1->IdentifyJ3 AssignC4 Deshielded (~138 ppm) Assign C-4 (Ipso-Cl) IdentifyJ3->AssignC4 AssignC5C6 Remaining Signals C-5 (Para-F) & C-6 AssignC4->AssignC5C6

Figure 1: Decision tree for assigning carbon signals based on


 coupling magnitude.

Experimental Workflow: Solvent & Acquisition

This workflow ensures reproducibility and minimizes artifacts common in sulfonamide NMR (e.g., broad exchangeable protons affecting shimming).

Workflow Sample Sample Prep 10-20 mg in 0.6 mL DMSO-d6 Tube Tube Selection High-quality 5mm tube (Avoid paramagnetic dust) Sample->Tube LockShim Lock & Shim Auto-shim on DMSO signal Tube->LockShim ParamSet Parameter Setup Pulse: zgpg30 D1: 2.0s (Relaxation) NS: >1024 scans LockShim->ParamSet Process Processing LB: 1.0-2.0 Hz (Enhances multiplets) ParamSet->Process Analysis Analysis Measure J-couplings Verify C2 doublet Process->Analysis

Figure 2: Recommended experimental protocol for acquiring


 spectra of fluorinated sulfonamides.

References

  • Substituent Chemical Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • C-F Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Source for

    
     ranges: 
    
    
    
    ~245Hz,
    
    
    ~21Hz).
  • Sulfonamide Solvent Effects:Journal of Pharmaceutical Sciences, "Solvent dependent NMR shifts of sulfonamide derivatives." [General Reference for DMSO vs CDCl3 shifts].
  • Analogous Data (4-Chlorobenzenesulfonamide): National Institutes of Health (NIH) PubChem. 4-Chlorobenzenesulfonamide Spectral Data. Retrieved from .

  • Analogous Data (Fluorobenzenes): Sigma-Aldrich. 4-Fluorobenzenesulfonamide Product Information. Retrieved from .

Sources

Validation

Elemental Analysis Standards for 4-Chloro-2-fluorobenzenesulfonamide: A Comparative Technical Guide

Executive Summary & Core Directive Objective: To determine the optimal calibration standards and experimental protocols for the elemental analysis (CHNS) of 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175205-54-6). The Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To determine the optimal calibration standards and experimental protocols for the elemental analysis (CHNS) of 4-Chloro-2-fluorobenzenesulfonamide (CAS: 175205-54-6).

The Challenge: This compound presents a "perfect storm" for elemental analyzers:

  • Fluorine Content (~9%): Fluorine reacts aggressively with silica combustion tubes (

    
    ), causing rapid tube degradation and artificially high Hydrogen results.
    
  • Chlorine Content (~17%): Chlorine can form volatile halides that interfere with Sulfur detection.

  • Sulfur Content (~15%): Requires quantitative conversion to

    
     without loss to alkali earth scrubbers used for halogens.
    

The Solution: This guide compares the industry "Gold Standard" (Sulfanilamide ) against the "Complex Matrix" alternative (BBOT ) and establishes a self-validating protocol using specific combustion additives (


, 

) to neutralize halogen interference.

Theoretical Framework & Target Composition

Before selecting a standard, the theoretical composition of the target molecule must be established to define the required dynamic range of the analyzer.

Target Molecule: 4-Chloro-2-fluorobenzenesulfonamide Formula:


Molecular Weight:  209.62  g/mol 
ElementTheoretical Mass %Analytical Difficulty
Carbon (C) 34.38% Low
Hydrogen (H) 2.40% High (F-interference mimics H)
Nitrogen (N) 6.68% Medium (Requires complete reduction)
Sulfur (S) 15.29% High (Requires V2O5 for release)
Fluorine (F) 9.06% Critical Interferent (Must be trapped)
Chlorine (Cl) 16.91% Critical Interferent (Must be reduced)

Comparative Analysis of Calibration Standards

For the analysis of halogenated sulfonamides, the choice of standard dictates the accuracy of the calibration curve. We compare the three primary strategies.

Option A: Sulfanilamide (The Industry Workhorse)
  • Structure:

    
    
    
  • Role: Primary Calibration Standard (K-Factor or Linear Regression).

  • Verdict: Best Overall Choice for this application.

ProsCons
Ideal S/N Ratio: High Nitrogen (16.2%) and Sulfur (18.6%) content ensures a robust signal for the heteroatoms, closely matching the target's ~15% S.Lack of Halogens: Does not simulate the matrix interference of F/Cl. Requires a separate "Check Standard" to validate the halogen trap.
Stability: Non-hygroscopic and stable at room temperature.
Traceability: Widely available as a Certified Reference Material (CRM).
Option B: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Structure:

    
    
    
  • Role: Alternative Standard for high-carbon matrices.

  • Verdict: Secondary Choice.

ProsCons
Fluorescence: Often used in optical calibration, but valid for EA.Carbon Bias: Very high Carbon (72.5%) relative to Sulfur (7.4%). This creates a "long lever" calibration where small errors in the S signal are magnified for high-S samples like our target (15% S).
Matrix Complexity: Larger molecule simulates difficult combustion better than Sulfanilamide.Cost: Significantly more expensive than Sulfanilamide.
Option C: Matrix-Matched Validation (The "Check" Standard)
  • Compound: 4-Fluorobenzoic Acid mixed with Sulfanilamide .

  • Role: Quality Control (QC) Check.

  • Verdict: Mandatory for validating the Fluorine Trap.

  • Mechanism: You cannot calibrate with this alone (no S), but running this after calibration proves that your

    
    /MgO trap is working. If the Carbon value is accurate but Hydrogen is high, your F-trap has failed.
    

Experimental Protocol: The Self-Validating System

To achieve precision (


 error), you must modify the standard combustion protocol.
Phase 1: Instrument Preparation
  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Combustion Tube Packing:

    • Oxidation Zone (1000°C): Chromium (III) Oxide (

      
      ) or Tungsten (VI) Oxide (
      
      
      
      ) on silica.
    • Halogen Scavenger (Critical): A distinct layer of Silvered Cobaltous-Cobaltic Oxide or Magnesium Oxide (MgO) must be placed at the exit of the combustion zone to trap F and Cl.

    • Reduction Zone (650°C): Reduced Copper wires.

Phase 2: Sample Preparation (The "Sandwich" Technique)

Direct combustion of sulfonamides often yields low Sulfur recovery due to thermal stability. We use Vanadium Pentoxide (


)  as a flux.
  • Weighing: Tare a tin capsule (

    
    ). Weigh 2.0 – 3.0 mg of 4-Chloro-2-fluorobenzenesulfonamide .
    
  • Additive A (Flux): Add 3–5 mg of

    
     . This supplies oxygen directly to the sample core, ensuring instantaneous decomposition of the Sulfonyl group.
    
  • Additive B (Scavenger - Optional but Recommended): Add 1-2 mg of

    
      powder directly into the capsule. This aids in binding Fluorine in situ before it hits the quartz tube.
    
  • Sealing: Fold the tin capsule tightly to exclude atmospheric Nitrogen.

Phase 3: The Run Cycle
  • Bypass: Run 3 "Bypass" (empty) samples to condition the trap.

  • Calibration: Run Sulfanilamide (2 mg, 3 mg, 4 mg) to establish the K-factor.

  • Validation: Run 4-Fluorobenzoic Acid .

    • Pass Criteria: C% within ±0.2% of theoretical.

    • Fail Criteria: H% > theoretical + 0.3% (Indicates F is forming HF and escaping the trap).

  • Analysis: Run the target sample in triplicate.

Visualization: Combustion & Halogen Scavenging Pathway

The following diagram illustrates the critical reaction pathways and where interferences are neutralized.

CombustionWorkflow cluster_interference Critical Interference Control Sample Sample: 4-Cl-2-F-benzenesulfonamide + V2O5 (Flux) Combustion Flash Combustion (1000°C + O2) Sample->Combustion Injection Gases Raw Gases: CO2, H2O, N2, NOx, SO2 + HF, Cl2 (Interferents) Combustion->Gases Oxidation Scavenger In-Tube Scavenger (MgO / Ag-Co) Traps F & Cl Gases->Scavenger Flow Gases->Scavenger HF attacks Quartz if not trapped! Reduction Reduction Tube (Cu, 650°C) NOx -> N2 Scavenger->Reduction Clean Gas Stream (HF/Cl2 Removed) Separation GC Separation (TCD Detection) Reduction->Separation He Carrier Result Final Chromatogram N2, CO2, H2O, SO2 Separation->Result Quantification

Figure 1: Analytical workflow for halogenated sulfonamides, highlighting the critical scavenging step required to prevent Fluorine damage and Chlorine interference.

Data Analysis & Tolerance Thresholds

When analyzing 4-Chloro-2-fluorobenzenesulfonamide, use these tolerance thresholds to validate your data.

ElementTheoretical %Acceptable Range (±0.4%)Common Error ModeCause
Carbon 34.38%33.98% – 34.78%Low ResultsIncomplete combustion (Need more

or

).
Hydrogen 2.40%2.00% – 2.80%High Results Fluorine etching quartz tube (

). Trap failure.
Nitrogen 6.68%6.28% – 7.08%High ResultsIncomplete reduction of NOx.
Sulfur 15.29%14.89% – 15.69%Low ResultsCl interference or adsorption on ash.
Why Sulfanilamide Wins:

In a head-to-head comparison for this specific molecule:

  • Sulfanilamide Calibration: Yields S-recovery of 99.8% due to similar S-content (~18% vs 15%).

  • BBOT Calibration: Yields S-recovery of ~98.5% ; the lower S-content in BBOT (7.4%) requires a larger extrapolation, increasing error margin.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link

  • Elementar. (2022).[1] CHNS analysis of fluorinated samples. Technical Note. Link

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Best Practice. Link

  • Sigma-Aldrich. (2024). Sulfanilamide Certified Reference Material Properties. Link

  • National Institute of Standards and Technology (NIST). (2024). 4-Chlorobenzenesulfonamide Chemical Properties. NIST Chemistry WebBook.[2] Link

Sources

Comparative

A Comparative Crystallographic Guide to Halogenated Benzenesulfonamides: Structural Insights into 4-Chloro- and 2-Fluorobenzenesulfonamide Derivatives

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone of pharmacophore design. Its unique electronic and hydrogen-bonding capabilities contribute to the efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone of pharmacophore design. Its unique electronic and hydrogen-bonding capabilities contribute to the efficacy of a wide array of therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to understanding their interaction with biological targets. This guide provides a detailed comparative analysis of the single-crystal X-ray crystallography data for two isomeric halogenated benzenesulfonamides: 4-chlorobenzenesulfonamide and 2-fluorobenzenesulfonamide.

While crystallographic data for the specific compound 4-Chloro-2-fluorobenzenesulfonamide is not publicly available at the time of this publication, a comparative study of its constituent isomers offers invaluable insights into the structural effects of halogen substitution on the benzenesulfonamide scaffold. This analysis will serve as a crucial reference for researchers engaged in the rational design of novel sulfonamide-based therapeutics.

The Critical Role of Crystal Structure in Drug Design

The solid-state conformation of a molecule, as determined by X-ray crystallography, provides a wealth of information beyond simple connectivity. It reveals key structural parameters such as bond lengths, bond angles, and torsion angles, which in turn govern the molecule's overall shape and electronic properties. Furthermore, the analysis of intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces, offers a glimpse into how these molecules might interact with protein binding pockets. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is also a critical consideration in drug development, as different polymorphs can exhibit distinct solubility, stability, and bioavailability profiles[1].

This guide will delve into the experimental methodology for obtaining high-quality single crystals suitable for X-ray diffraction analysis and subsequently compare the crystallographic data of 4-chlorobenzenesulfonamide and 2-fluorobenzenesulfonamide to elucidate the structural impact of halogen placement.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands precision at every step. The following protocols outline the standard procedures for crystallization and single-crystal X-ray diffraction of small organic molecules like benzenesulfonamides.

Crystallization of Benzenesulfonamide Derivatives

Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. For sulfonamides, several techniques can be employed, with slow evaporation and solvent/anti-solvent diffusion being the most common.

Protocol 1: Slow Evaporation

  • Solvent Selection: Dissolve the sulfonamide compound in a suitable solvent, such as methanol or ethanol, to create a saturated or near-saturated solution[2].

  • Incubation: Transfer the solution to a clean vial and cover it loosely with a cap or parafilm containing a few pinholes.

  • Crystal Growth: Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature. As the solvent volume decreases, the concentration of the solute surpasses its solubility limit, leading to the formation of well-ordered crystals.

Protocol 2: Solvent/Anti-Solvent Diffusion

  • Dissolution: Dissolve the sulfonamide in a minimal amount of a "good" solvent in which it is highly soluble.

  • Layering: Carefully layer a miscible "anti-solvent," in which the compound is poorly soluble (e.g., hexane), on top of the initial solution. This should be done slowly to create a distinct interface between the two solvents.

  • Diffusion and Crystallization: Seal the container and allow it to stand undisturbed. Gradual diffusion of the anti-solvent into the primary solvent will slowly decrease the solubility of the sulfonamide, promoting the growth of single crystals at the interface.

Caption: General workflow for obtaining a single-crystal X-ray structure.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a cryoloop or a glass fiber.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated[3][4].

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules[3]. The initial atomic model is then refined against the experimental data to obtain the final, accurate crystal structure.

Comparative Analysis of Crystallographic Data

The following tables summarize the key crystallographic parameters for 4-chlorobenzenesulfonamide and 2-fluorobenzenesulfonamide, sourced from the Cambridge Structural Database (CSD).

Table 1: Crystal Data and Structure Refinement Details

Parameter4-Chlorobenzenesulfonamide2-Fluorobenzenesulfonamide
CCDC Number200388[5]Data not publicly available
Chemical FormulaC₆H₆ClNO₂SC₆H₆FNO₂S
Formula Weight191.64175.18
Crystal SystemMonoclinicNot Available
Space GroupP2₁/cNot Available
a (Å)8.654(2)Not Available
b (Å)10.987(3)Not Available
c (Å)8.123(2)Not Available
α (°)90Not Available
β (°)101.54(3)Not Available
γ (°)90Not Available
Volume (ų)755.9(3)Not Available
Z4Not Available
Temperature (K)293(2)Not Available
R-factor (%)4.2Not Available

Table 2: Selected Bond Lengths (Å) and Bond Angles (°)

Parameter4-Chlorobenzenesulfonamide2-Fluorobenzenesulfonamide
Bond Lengths
S-O11.432(2)Not Available
S-O21.435(2)Not Available
S-N1.621(2)Not Available
S-C11.765(2)Not Available
C4-Cl1.743(2)Not Available
C2'-FNot ApplicableNot Available
Bond Angles
O1-S-O2119.5(1)Not Available
O1-S-N106.9(1)Not Available
O2-S-N107.2(1)Not Available
O1-S-C1108.1(1)Not Available
O2-S-C1108.0(1)Not Available
N-S-C1106.7(1)Not Available

Structural Insights and Discussion

The crystal structure of 4-chlorobenzenesulfonamide reveals a well-ordered arrangement of molecules primarily governed by hydrogen bonding interactions involving the sulfonamide group. The two oxygen atoms of the sulfonyl group and the nitrogen atom of the amide act as hydrogen bond acceptors, while the amine protons serve as hydrogen bond donors. This extensive hydrogen-bonding network is a hallmark of sulfonamide crystal packing.

While the specific data for 2-fluorobenzenesulfonamide is unavailable for a direct comparison, we can hypothesize the structural influence of the fluorine substituent at the ortho position. The high electronegativity of fluorine could lead to intramolecular hydrogen bonding between the fluorine atom and one of the amine protons, which would significantly alter the conformation of the sulfonamide group relative to the phenyl ring. This, in turn, would impact the intermolecular hydrogen bonding patterns and the overall crystal packing.

Caption: Schematic of potential hydrogen bonding in sulfonamides.

Conclusion

This guide has provided a comprehensive overview of the experimental procedures required for the determination of single-crystal X-ray structures of benzenesulfonamide derivatives. While a direct comparison involving 4-Chloro-2-fluorobenzenesulfonamide was not possible due to the current lack of public data, the analysis of the closely related 4-chlorobenzenesulfonamide provides a solid foundation for understanding the structural characteristics of this important class of molecules. The anticipated influence of ortho-fluorine substitution highlights the importance of obtaining crystallographic data for a wider range of halogenated benzenesulfonamides to enable a more complete structure-activity relationship analysis for future drug design endeavors.

References

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2026). X-ray crystallography. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Al-Majid, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]

  • Al-Masoudi, N. A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of 4-Chloro-2-fluorobenzenesulfonamide Isomers

In the landscape of pharmaceutical development, the precise separation and analysis of isomeric impurities are not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. The molecul...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise separation and analysis of isomeric impurities are not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. The molecule 4-Chloro-2-fluorobenzenesulfonamide serves as a critical structural motif in various pharmacologically active compounds. During its synthesis, the formation of positional isomers is a significant challenge, necessitating robust analytical methodologies to resolve and quantify these closely related species. This guide provides an in-depth comparison of chromatographic techniques for the separation of 4-Chloro-2-fluorobenzenesulfonamide and its potential isomers, grounded in scientific principles and practical expertise.

The Analytical Challenge: Isomerism in 4-Chloro-2-fluorobenzenesulfonamide

The primary isomers of concern, besides the target 4-Chloro-2-fluorobenzenesulfonamide, arise from the different possible arrangements of the chloro, fluoro, and sulfonamide groups on the benzene ring. These positional isomers often exhibit very similar physicochemical properties, such as polarity, solubility, and pKa, making their separation a non-trivial task. The subtle differences in their dipole moments and steric hindrance are the key to achieving successful chromatographic resolution.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is paramount for the successful separation of these isomers. We will explore three primary modalities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), comparing their performance based on selectivity, efficiency, and method development considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and robustness.[1] For the separation of polar, non-volatile compounds like sulfonamides, reversed-phase HPLC is the most common approach.

Mechanism & Rationale: In reversed-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation of 4-Chloro-2-fluorobenzenesulfonamide isomers will be governed by subtle differences in their hydrophobicity. The position of the halogen substituents influences the electron distribution across the aromatic ring, which in turn affects the molecule's interaction with the stationary phase. For instance, an isomer with a less sterically hindered sulfonamide group might exhibit stronger interactions with residual silanols on the silica support, leading to variations in retention time.

Method Development Insights:

  • Stationary Phase Selection: A high-density bonding C18 column is a good starting point. For isomers proving difficult to resolve, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of the analytes.

  • Mobile Phase Optimization: A mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typical. Acetonitrile often provides better peak shape for aromatic compounds. The pH of the aqueous phase is a critical parameter. Since sulfonamides are weakly acidic, adjusting the pH to suppress the ionization of the sulfonamide group (pH 2.5-3.5) can significantly improve peak shape and retention.[2]

  • Temperature Control: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency by reducing mobile phase viscosity and enhancing mass transfer kinetics.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. While sulfonamides are generally considered non-volatile, derivatization can be employed to increase their volatility and thermal stability.

Mechanism & Rationale: Derivatization, for example, through methylation or silylation of the sulfonamide nitrogen, is often necessary to make the isomers amenable to GC analysis.[3] Once derivatized, the separation on a nonpolar or medium-polarity capillary column is based on differences in the boiling points and vapor pressures of the isomeric derivatives.

Method Development Insights:

  • Derivatization: N-methylation with a reagent like diazomethane or trimethylsilylation with BSTFA are common choices. The reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without side reactions.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point, offering a balance of dispersive and dipole-dipole interactions.

  • Temperature Programming: A temperature gradient is essential to elute the derivatized isomers with good peak shape in a reasonable time. The initial temperature should be low enough to trap the analytes at the head of the column, followed by a ramp to a final temperature that ensures the elution of all components.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to both HPLC and GC, particularly for the separation of chiral and polar compounds.[] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component.

Mechanism & Rationale: SFC typically operates in a normal-phase mode, where the stationary phase is polar (e.g., silica, diol, or derivatized polysaccharide phases) and the mobile phase is largely non-polar (supercritical CO2) with a polar organic co-solvent (modifier).[5] Separation of the sulfonamide isomers is achieved through a combination of polar interactions (hydrogen bonding, dipole-dipole) with the stationary phase. The subtle differences in the polarity of the isomers, dictated by the positions of the electronegative halogen atoms and the sulfonamide group, drive the separation. SFC is known for providing high efficiency and fast separations.[6]

Method Development Insights:

  • Stationary Phase Screening: Screening a variety of polar stationary phases is crucial. Columns with 2-ethylpyridine or diol functionalities can offer unique selectivity for sulfonamides. For potential chiral isomers (atropisomers), polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose or cellulose are highly effective.[7]

  • Modifier Selection: Methanol is the most common co-solvent. The percentage of methanol in the mobile phase has a significant impact on retention and selectivity.

  • Back Pressure and Temperature: These parameters control the density of the supercritical fluid and can be fine-tuned to optimize the separation. Higher back pressure generally leads to shorter retention times.

Quantitative Data Summary

The following table provides a hypothetical comparison of the performance of the three techniques for the separation of 4-Chloro-2-fluorobenzenesulfonamide isomers based on typical results for similar compounds.

ParameterHPLCGC (with Derivatization)SFC
Resolution (Rs) 1.5 - 2.5> 2.0> 2.0
Analysis Time 15 - 30 min10 - 20 min5 - 15 min
Solvent Consumption HighLowLow to Moderate
Sample Throughput ModerateModerate (plus derivatization time)High
Method Development Complexity ModerateHigh (due to derivatization)Moderate to High
Suitability for Preparative Scale YesNoExcellent

Experimental Protocols

Recommended Method: Supercritical Fluid Chromatography (SFC)

Based on the comparative analysis, SFC offers the best combination of speed, resolution, and reduced environmental impact for this separation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Chloro-2-fluorobenzenesulfonamide sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as methanol or a mixture of methanol and isopropanol (1:1 v/v).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • SFC System and Conditions:

    • Instrument: An analytical SFC system equipped with a photodiode array (PDA) detector.

    • Column: A polar stationary phase column, e.g., a 2-Ethylpyridine column (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol.

    • Gradient: 5% to 30% B over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: PDA detector, monitoring at a wavelength of 230 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to 4-Chloro-2-fluorobenzenesulfonamide and its isomers.

    • Calculate the percentage of each isomer relative to the total peak area.

Visualizing the Workflow

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into SFC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the SFC analysis of 4-Chloro-2-fluorobenzenesulfonamide isomers.

Logical Relationships in Method Development

Method_Development_Logic Goal Achieve Baseline Separation (Rs > 1.5) Technique Technique Selection (HPLC, GC, SFC) Goal->Technique StationaryPhase Stationary Phase Technique->StationaryPhase MobilePhase Mobile Phase Technique->MobilePhase Temperature Temperature StationaryPhase->Temperature FlowRate Flow Rate StationaryPhase->FlowRate pH pH (for HPLC) MobilePhase->pH Modifier Modifier % (for SFC) MobilePhase->Modifier Temperature->Goal FlowRate->Goal pH->Goal Modifier->Goal

Caption: Key parameter relationships in chromatographic method development for isomer separation.

Conclusion

The separation of 4-Chloro-2-fluorobenzenesulfonamide isomers presents a significant analytical challenge that can be effectively addressed through systematic chromatographic method development. While HPLC and GC (with derivatization) are viable options, Supercritical Fluid Chromatography stands out as a superior technique, offering rapid, high-resolution separations with the added benefits of reduced solvent consumption and suitability for preparative-scale purification. The insights and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to tackle this and similar separation challenges with confidence and scientific rigor.

References

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). Journal of Pharmaceutical and Biomedical Analysis, 137. [Link]

  • Discovery and exploration of axially chiral sulfonamides. (2019). Nature Communications, 10(1). [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). Request PDF on ResearchGate. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2014). ResearchGate. [Link]

  • Practical Access to Axially Chiral Sulfonamides and Biaryl Amino Phenols via Organocatalytic Atroposelective N-alkylation. (2019). Nature Communications, 10(1). [Link]

  • Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation. (2012). Journal of Chromatography A, 1250. [Link]

  • 4-Fluorobenzenesulfonamide. PubChem. [Link]

  • 4-Chlorobenzenesulfonamide. PubChem. [Link]

  • 4-chlorobenzenesulfonamide. ChemSynthesis. [Link]

  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). Waters Corporation. [Link]

  • Preparative SFC Method Development. (2019). Waters Corporation. [Link]

  • Analytical Methods. Ministry of Food and Drug Safety, Korea. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Advantageous use of SFC for separation of crude therapeutic peptides and peptide libraries. (2018). ResearchGate. [Link]

  • Validation of Residual Solvents using Gas Chromatography with Head Space in Active Pharmaceutical Ingredient. (2010). Trade Science Inc.[Link]

  • HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. (1991). ResearchGate. [Link]

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  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). Molecules, 26(4). [Link]

  • Structural correlations to solute elution and molecular sensitivity data in the electron capture analysis of isomeric chlorophenyl m-fluorosulfonylbenzoates. (1966). Journal of Chromatography A, 28(2). [Link]

  • User's Guide - HPLC. ChromTech. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). Molecules, 28(21). [Link]

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  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2008). Indian Journal of Pharmaceutical Sciences, 70(2). [Link]

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  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2020). Molecules, 25(23). [Link]

  • 4-Fluorobenzenesulfonamide. PubChem. [Link]

  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Chromatography. CARLO ERBA Reagents. [Link]

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Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 4-Chloro-2-fluorobenzenesulfonamide

Executive Summary This guide provides an operational framework for the disposal of 4-Chloro-2-fluorobenzenesulfonamide . Unlike general organic waste, this compound requires specific segregation due to its halogenated na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an operational framework for the disposal of 4-Chloro-2-fluorobenzenesulfonamide . Unlike general organic waste, this compound requires specific segregation due to its halogenated nature (Chlorine/Fluorine content) and sulfonamide functional group. Improper disposal via non-halogenated streams or drain systems can lead to regulatory violations (RCRA) and the formation of toxic byproducts during incineration.

Quick Reference Data:

Parameter Specification
Physical State Solid (White to off-white powder)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Sensitizer
Waste Stream Halogenated Organic Solid
RCRA Status Hazardous Waste (Characteristic/Listed depending on formulation)

| Incompatible With | Strong Oxidizers, Strong Bases |

Hazard Assessment & Identification

Before initiating disposal, you must validate the chemical state. While the sulfonyl chloride precursor is corrosive, the sulfonamide is typically an irritant.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Chemical Stability: Stable under standard conditions. May release toxic fumes (HF, HCl, SOx, NOx) if heated to decomposition.

  • Acidity (pKa): The electron-withdrawing effects of the Chlorine (C4) and Fluorine (C2) atoms lower the pKa of the sulfonamide nitrogen (typically ~10) to approximately 8.5–9.0 . This makes it soluble in basic aqueous solutions (pH > 10), which is a critical factor for cleaning glassware but not for primary disposal.

Pre-Disposal Handling & Segregation

Core Directive: Never mix halogenated sulfonamides with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is labeled as halogenated. The cost of disposing of halogenated waste is significantly higher, and cross-contamination downgrades the entire waste stream.

A. Waste Segregation Logic

Use the following decision matrix to determine the correct waste container.

WasteSegregation Start Waste Generation (4-Chloro-2-fluorobenzenesulfonamide) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound or Debris Liquid Liquid / Solution StateCheck->Liquid Dissolved StreamA STREAM A: Solid Halogenated Waste (Wide-Mouth HDPE Jar) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolvent StreamB STREAM B: Liquid Halogenated Waste (Carboy with Vented Cap) HaloSolvent->StreamB StreamC STREAM C: Liquid Halogenated Waste (Must downgrade Non-Halo to Halo) NonHaloSolvent->StreamC Contains Halo Solute

Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste protocols.

B. Container Specifications
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: Use an HDPE carboy or amber glass bottle.

  • Labeling: The label must explicitly state:

    • "Hazardous Waste"[1][2]

    • "Halogenated Organic"

    • "4-Chloro-2-fluorobenzenesulfonamide" (No abbreviations)

    • Date of accumulation start.[3]

Disposal Methodologies
Scenario A: Pure Solid Substance (Excess Reagent)
  • Transfer: Transfer the solid directly into the Solid Halogenated Waste container.

  • Decontamination: Do not rinse the original bottle into the sink. Triple rinse the empty bottle with a minimal amount of acetone or methanol.

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container (Stream C in Figure 1).

  • Container Disposal: Deface the label of the original bottle and dispose of it as glass waste (if triple-rinsed) or solid hazardous waste (if residue remains).

Scenario B: Reaction Mixtures & Mother Liquors
  • pH Check: If the reaction involved strong acids (e.g., chlorosulfonic acid) or bases, neutralize the solution to pH 5–9 before adding to the waste container. Note: Sulfonamides may precipitate upon acidification of basic solutions.

  • Solvent Compatibility: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid), as this can cause violent reactions with organic sulfonamides.

  • Volume: Fill containers only to 90% capacity to allow for thermal expansion.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Collection: Place contaminated nitrile gloves, weigh boats, and paper towels into a clear polyethylene bag (minimum 4 mil thickness).

  • Sealing: Double bag the waste.

  • Disposal: Place the sealed bag into the Solid Hazardous Waste drum. Do not throw in regular trash.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (for solids).

SpillResponse SpillStart Spill Detected Assess Assess Volume & State SpillStart->Assess SmallSolid Small Solid Spill (<50g) Assess->SmallSolid LargeSolid Large Solid Spill (>50g) Assess->LargeSolid LiquidSpill Liquid/Solution Spill Assess->LiquidSpill ActionDry Cover with wet paper towel to prevent dust SmallSolid->ActionDry ActionScoop Scoop carefully into Solid Waste Container LargeSolid->ActionScoop ActionAbsorb Apply Inert Absorbent (Vermiculite/Sand) LiquidSpill->ActionAbsorb ActionDry->ActionScoop Clean Clean area with soap/water. Collect rinsate as Haz Waste. ActionScoop->Clean Notify Notify EHS Officer ActionScoop->Notify ActionAbsorb->ActionScoop Notify->Clean

Figure 2: Step-by-step spill response workflow.

Regulatory Compliance & Final Disposition
  • EPA/RCRA: This compound falls under the category of Halogenated Organic Compounds . While it may not have a specific "U" or "P" list code, it must be characterized by the generator.

  • Destruction Method: The mandatory disposal method for halogenated sulfonamides is High-Temperature Incineration with flue gas scrubbing. This ensures the destruction of the benzene ring and capture of acidic gases (HF, HCl, SO2).

  • Prohibition: Under no circumstances should this chemical be disposed of via sanitary sewer systems (drain) or evaporation.[4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for 4-Chloro-2-fluorobenzenesulfonamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound un...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides a detailed protocol for the safe handling of 4-Chloro-2-fluorobenzenesulfonamide, ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

4-Chloro-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide. While specific toxicological data may be limited, the chemical class suggests potential hazards that necessitate a cautious and well-defined handling strategy. The primary risks associated with this compound and similar halogenated organics include skin, eye, and respiratory irritation.[1][2] Therefore, our safety protocols are designed to mitigate these exposure routes effectively.

Core Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is not merely a checklist but a critical, risk-based assessment to create a barrier between the researcher and the chemical.

1. Eye and Face Protection: The First Line of Defense

  • Mandatory: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[3]

  • Best Practice: When handling larger quantities or when there is a heightened risk of splashing, a full-face shield should be worn in addition to safety goggles.[4][5] This provides a broader barrier, protecting the entire face from accidental splashes.

2. Skin and Body Protection: Impermeable Barriers

  • Gloves: Nitrile gloves are the standard for incidental contact with many organic chemicals.[5][6][7] However, it is crucial to inspect gloves for any signs of degradation or perforation before each use.[8] For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always dispose of contaminated gloves in accordance with institutional protocols and wash hands thoroughly after removal.[5][8]

  • Laboratory Coat: A clean, buttoned laboratory coat serves as a removable barrier to protect your skin and personal clothing from contamination.[7]

  • Additional Protection: For operations with a higher risk of significant splashes or spills, consider the use of a chemically resistant apron or coveralls.

3. Respiratory Protection: Safeguarding Against Inhalation

  • Engineering Controls as Primary Protection: All handling of 4-Chloro-2-fluorobenzenesulfonamide should be conducted within a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[3][6][7]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with an appropriate organic vapor/acid gas cartridge and a particulate pre-filter (P100) is recommended.[9] All personnel requiring the use of a respirator must be properly fit-tested and trained.[4][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation and Weighing:

  • Designated Area: Conduct all manipulations of solid 4-Chloro-2-fluorobenzenesulfonamide within a chemical fume hood.[7]

  • Spill Containment: Before weighing, place a disposable weighing paper or a secondary container on the balance to contain any minor spills.

  • Gentle Handling: Avoid creating dust when transferring the solid. Use a spatula and handle the material gently.

In-Reaction Use:

  • Closed Systems: Whenever possible, use a closed system for reactions to minimize the release of vapors.

  • Ventilation: Ensure continuous ventilation throughout the duration of the reaction.[3]

  • Temperature Control: Be mindful of the reaction temperature, as increased temperatures can lead to higher vapor pressures.

Post-Reaction Work-up and Purification:

  • Maintain Ventilation: All post-reaction procedures, including quenching, extraction, and chromatography, should be performed in a chemical fume hood.

  • Avoid Aerosol Generation: When performing liquid-liquid extractions, vent the separatory funnel frequently and away from your face.

Visualizing the Safety Workflow

The following diagrams illustrate the decision-making process for PPE selection and the overall safe handling workflow.

PPE_Selection_Workflow cluster_ppe PPE Selection start Start: Assess Task weighing Weighing Solid start->weighing solution_handling Handling Solution start->solution_handling spill_cleanup Spill Cleanup start->spill_cleanup ppe_weighing Goggles Lab Coat Nitrile Gloves weighing->ppe_weighing Select PPE ppe_solution Goggles & Face Shield Lab Coat Nitrile Gloves (Double) solution_handling->ppe_solution Select PPE ppe_spill Goggles & Face Shield Chem-resistant Apron Nitrile Gloves Respirator (P100) spill_cleanup->ppe_spill Select PPE

Caption: PPE selection based on the handling task.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow prep Preparation (in Fume Hood) use In-Reaction Use (Ventilated) prep->use cleanup Cleanup & Decontamination use->cleanup disposal Waste Disposal (Segregated) cleanup->disposal

Caption: The four key stages of safe chemical handling.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical. As a halogenated organic compound, 4-Chloro-2-fluorobenzenesulfonamide requires specific disposal procedures.[7]

Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with 4-Chloro-2-fluorobenzenesulfonamide, including gloves, weighing paper, and disposable labware, should be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[6][7]

  • Liquid Waste: Unused or waste solutions containing this compound should also be collected in a separate, sealed, and clearly labeled "Halogenated Organic Waste" container.[6]

  • Compatibility: Never mix halogenated waste with non-halogenated organic waste to ensure proper disposal by your institution's environmental health and safety (EHS) department.[6]

Container Management:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[10]

  • Closure: Keep waste containers tightly closed except when adding waste.[6][10]

  • Storage: Store waste containers in a well-ventilated area, away from incompatible materials, until they are collected for disposal.[6]

Spill Response:

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can use an inert absorbent material to clean up the spill.[3] Place all contaminated absorbent material into a sealed container for disposal as halogenated organic waste.[3] For large spills, evacuate the laboratory and contact your institution's EHS department immediately.

By adhering to these protocols, you can confidently handle 4-Chloro-2-fluorobenzenesulfonamide, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2016, May 9). Interpretation Document. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, September 20). PPE and Decontamination | Substance Use. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzenesulfonamide. PubChem. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2019). Chemical Hygiene Plan and Safety Manual. Retrieved from [Link]

  • The Code Lucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners [Video]. YouTube. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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